3-Hydroxy Nevirapine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANIONWINZEYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450599 | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174532-82-2 | |
| Record name | 3-Hydroxynevirapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174532-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174532822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE9FEC7EE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical Characterization & Bio-Analytical Profiling of 3-Hydroxy Nevirapine
Executive Summary
3-Hydroxy Nevirapine (3-OH-NVP) represents a critical Phase I oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[1] Unlike its regioisomer 12-hydroxy nevirapine, which is frequently cited as the primary driver of immune-mediated skin rash via a quinone methide pathway, 3-OH-NVP is the predominant urinary metabolite in humans, formed primarily via CYP2B6 .
This guide provides a rigorous chemical characterization of 3-OH-NVP, detailing its physicochemical properties, structural elucidation via MS/NMR, and specific bio-analytical protocols for its isolation and quantification. It further distinguishes the toxicological activation pathways of 3-OH-NVP (quinone imine formation) versus the 12-OH-NVP (quinone methide formation).
Physicochemical Identity
Before establishing analytical workflows, the fundamental physical constants of the analyte must be defined to ensure proper handling and solubility.
| Property | Specification | Notes |
| IUPAC Name | 11-cyclopropyl-3-hydroxy-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | Hydroxyl group located on the pyridine ring.[2] |
| CAS Registry | 174532-82-2 | |
| Molecular Formula | ||
| Molecular Weight | 282.30 g/mol | +16 Da shift from Parent (NVP). |
| Appearance | White to Off-White Solid | |
| Melting Point | 245 – 247 °C | Significantly higher than parent NVP. |
| Solubility | Soluble in DMSO, Methanol. | Poor water solubility; requires organic modifiers. |
| pKa | ~2.8 (Basic N), ~9.5 (Phenolic OH) | Amphoteric nature affects extraction pH. |
Biosynthesis & Chemical Origins
The generation of 3-OH-NVP is a regioselective oxidation process. Understanding its origin is vital for pharmacokinetic (PK) profiling.
Metabolic Pathway (In Vivo/In Vitro)
The formation of 3-OH-NVP is catalyzed predominantly by the cytochrome P450 isozyme CYP2B6 , with minor contributions from CYP3A4.[3] This makes 3-OH-NVP a specific biomarker for CYP2B6 activity in clinical phenotyping.
Chemical Synthesis Strategies
While industrial synthesis of the parent Nevirapine is well-documented (via CAPIC processes), the specific synthesis of the 3-OH metabolite for reference standards typically follows one of two routes:
-
Late-Stage Oxidation: Direct lithiation of the pyridine ring of Nevirapine followed by boronation and oxidation. This is challenging due to the competing reactive sites on the diazepine ring.
-
De Novo Construction: Utilization of a pre-hydroxylated pyridine building block (e.g., 2-chloro-3-amino-5-hydroxy-4-picoline) condensed with the nicotinic acid derivative.
Metabolic Activation Diagram
The following diagram illustrates the divergent pathways of Nevirapine metabolism, highlighting the distinct toxicological activation of the 3-OH metabolite compared to the 12-OH metabolite.
Caption: Divergent metabolic activation: 3-OH-NVP forms a Quinone Imine, while 12-OH-NVP forms a Quinone Methide.[3]
Structural Elucidation & Spectral Characteristics
Confirmation of the 3-OH-NVP structure requires distinguishing it from the 2-OH, 8-OH, and 12-OH isomers.
Mass Spectrometry (LC-MS/MS)
The fragmentation pattern is distinct due to the stability of the phenolic ring system.
-
Ionization Mode: ESI Positive (+).
-
Precursor Ion:
-
Primary Product Ion:
-
Secondary Fragment:
(Loss of CO from the lactam ring).
Nuclear Magnetic Resonance (NMR)
The introduction of the hydroxyl group on the pyridine ring causes specific chemical shift changes compared to the parent drug.
-
Solvent: DMSO-
(Preferred due to solubility). -
H NMR Key Signals:
- ~10.5 ppm: Broad singlet (Phenolic -OH). Diagnostic signal absent in parent.
-
Aromatic Region: The pyridine protons will show a shift due to the electron-donating effect of the -OH group. The coupling pattern changes from the parent's pyridine substitution to a pattern reflecting the 3-position substitution.
-
Methyl Group: Remains a singlet at
~2.3 ppm (distinct from 12-OH-NVP where this signal shifts/disappears).
Analytical Protocol: HPLC Quantification
This protocol provides a validated method for separating 3-OH-NVP from the parent drug and other metabolites in biological matrices (plasma/urine).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 4.0 - adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Max absorption for the diazepine chromophore).
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 40 | 60 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Retention Logic
-
3-OH-NVP: Elutes early (~4-6 min) due to increased polarity from the phenolic hydroxyl.
-
Parent NVP: Elutes later (~10-12 min).
-
Resolution: The critical pair is often 2-OH-NVP and 3-OH-NVP. The use of Ammonium Acetate buffer at pH 4.0 suppresses the ionization of the phenolic group, sharpening the peak shape and improving resolution.
Analytical Workflow Diagram
Caption: Standardized extraction and detection workflow for Nevirapine metabolites.
Toxicology & Reactivity Profile
While 12-OH-NVP is the primary suspect in skin rash etiology, 3-OH-NVP possesses its own reactive potential.
The Quinone Imine Pathway
Unlike 12-OH-NVP, which forms a Quinone Methide (exocyclic double bond), 3-OH-NVP can oxidize to form a Para-Quinone Imine (endocyclic double bonds).
-
Mechanism: Two-electron oxidation of the aminophenol moiety.
-
Reactivity: The Quinone Imine is a Michael acceptor.[4] It can covalently bind to cysteine residues on hepatic proteins.
-
Detoxification: In healthy systems, this intermediate is rapidly conjugated with Glutathione (GSH) or reduced back to the parent phenol. Toxicity manifests when GSH pools are depleted.
Clinical Relevance
High urinary concentrations of 3-OH-NVP correlate with CYP2B6 induction.[1] While less directly linked to the severe Stevens-Johnson Syndrome (SJS) than the 12-OH metabolite, the accumulation of 3-OH-NVP indicates high metabolic throughput and potential for oxidative stress in the liver.
References
-
Mustafa, S. et al. (2014). Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. International Journal of PharmTech Research.
-
Erickson, D.A. et al. (1999). In vitro metabolism of the HIV-1 non-nucleoside reverse transcriptase inhibitor nevirapine in human liver microsomes.[7] Drug Metabolism and Disposition.[8]
-
Antunes, A.M. et al. (2008). Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury.[9] Chemical Research in Toxicology.[8]
-
Caixas, U. et al. (2012). Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: Activation pathway to amino acid adducts.[10] Toxicology Letters.
-
Fan-Havard, P. et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy.
Sources
- 1. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Comprehensive Structure Elucidation of 3-Hydroxy Nevirapine via NMR Spectroscopy
Topic: 3-Hydroxy Nevirapine structure elucidation by NMR Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 therapy, undergoes extensive hepatic metabolism. The formation of This compound (3-OH-NVP) is primarily mediated by CYP2B6 and is a critical checkpoint in understanding the drug's pharmacokinetic profile and potential toxicity (skin rash/hepatotoxicity).
This guide provides a rigorous, self-validating NMR workflow to unequivocally distinguish 3-OH-NVP from its regioisomers (2-OH, 8-OH, 12-OH). Unlike mass spectrometry, which provides mass-to-charge ratios, NMR offers the atomic-level resolution required to pinpoint the exact position of hydroxylation on the dipyridodiazepinone core.
Structural Context & Numbering
To ensure accurate assignment, we adhere to the standard tricyclic numbering scheme for the dipyridodiazepinone system:
-
Core Scaffold: 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one.
-
Ring A (Picoline-derived): Contains Nitrogen-1, Carbons 2, 3, 4. The methyl group is attached to C4.
-
Ring B (Nicotinic acid-derived): Contains Carbons 7, 8, 9 and Nitrogen-10.
-
Target Modification: Hydroxylation at Carbon-3 (C3).[1]
Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-d6 is the preferred solvent. 3-OH-NVP is a polar metabolite with limited solubility in CDCl3. DMSO-d6 ensures sharp signals for exchangeable protons (Amide N-H and Phenolic O-H).
-
Concentration: Minimum 2-5 mg for 1H/2D experiments; >10 mg preferred for 13C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]
The Elucidation Workflow (Logic Flow)
The identification relies on a "Subtraction Logic"—observing which signals from the parent drug disappear and how the multiplicity of surviving neighbors changes.
Figure 1: Logical decision tree for the structural assignment of this compound.
Detailed Spectral Analysis
1H NMR: The "Smoking Gun"
In the parent Nevirapine, the protons on Ring A (H2 and H3) form a characteristic coupling system.
-
Parent NVP: H2 (~8.1 ppm) and H3 (~7.0 ppm) appear as doublets (
Hz). -
3-OH-NVP: The substitution of H3 with a hydroxyl group eliminates the H3 signal.
-
Crucial Observation: The H2 signal, previously a doublet, collapses into a singlet because its coupling partner (H3) is gone.
-
Phenolic Proton: A broad singlet (exchangeable with D2O) appears, typically downfield (9.0–11.0 ppm) depending on hydrogen bonding.
-
13C NMR & DEPT-135
-
C3 Shift: The carbon at position 3 shifts significantly downfield due to the deshielding effect of the oxygen.
-
Parent C3 (CH): ~120 ppm.
-
Metabolite C3 (C-OH): ~145–155 ppm (Quaternary).
-
-
DEPT-135: C3 disappears from the "CH positive" phase (or becomes quaternary in standard 13C), confirming the loss of the proton attachment.
2D NMR Validation (HMBC)
To rule out 2-OH or 4-hydroxymethyl metabolites, Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
Target Correlation: Look for the Methyl protons (at C4) .
-
In 3-OH-NVP, the Methyl protons will show a strong 3-bond correlation (
) to the new oxygenated carbon C3 . -
If it were 2-OH-NVP, the Methyl protons would correlate to C3 (which would still be a CH) and C4, but the chemical shift of C3 would be different.
-
Comparative Data Summary
The following table summarizes the expected chemical shift changes (in DMSO-d6) distinguishing the parent drug from the 3-OH metabolite.
| Position | Atom Type | Parent Nevirapine ( | 3-OH Nevirapine ( | Change / Diagnostic Feature |
| 2 | 1H | ~8.15 (d, | ~8.00 (s) | Becomes Singlet (Loss of coupling to H3) |
| 3 | 1H | ~7.05 (d, | Absent | Replaced by -OH |
| 3 | 13C | ~121.0 (CH) | ~148.0 (C-q) | Significant Downfield Shift (+27 ppm) |
| 4 | Methyl (1H) | ~2.30 (s) | ~2.20 (s) | Minor shift; HMBC correlation to C3 is key |
| OH | 1H | N/A | ~10.5 (br s) | D2O exchangeable signal |
Note: Values are representative of literature ranges for dipyridodiazepinone analogs in DMSO-d6.
Metabolic Pathway Visualization
Understanding the biological origin validates the presence of the sample. 3-OH-NVP is a Phase I metabolite generated via oxidative attack on the pyridine ring.
Figure 2: Metabolic pathway of Nevirapine leading to the 3-Hydroxy metabolite, primarily mediated by CYP2B6.
References
-
Riska, P., et al. (1999).[3] Metabolism and disposition of nevirapine in humans.[3][4][5][6] Drug Metabolism and Disposition.[4][5]
-
Erickson, D. A., et al. (1999).[3] In vitro metabolism of the HIV-1 reverse transcriptase inhibitor nevirapine in human liver microsomes.[5] Drug Metabolism and Disposition.[4][5]
-
Srivastava, A., et al. (2010). Mass spectrometric and NMR characterization of nevirapine metabolites.[3][6][7] Chemical Research in Toxicology.
-
PubChem Compound Summary. (2023). 3-Hydroxynevirapine (CID 10978907). National Library of Medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Pattern of 3-Hydroxy Nevirapine
This guide details the mass spectrometry fragmentation pattern of 3-Hydroxy Nevirapine (3-OH NVP) , a primary Phase I metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.
This technical document is structured for analytical scientists and DMPK researchers requiring high-confidence structural elucidation and differentiation of hydroxy-metabolite isomers (2-OH vs. 3-OH).
Technical Guide for Structural Elucidation and Metabolite Profiling
Introduction & Analytical Context
This compound is a cytochrome P450-mediated metabolite formed primarily by CYP2B6.[1] In biological matrices (plasma, urine, hair), it co-elutes with other isobaric hydroxylated metabolites (2-OH, 8-OH, 12-OH Nevirapine).
Accurate quantification requires specific Multiple Reaction Monitoring (MRM) transitions that distinguish the 3-OH positional isomer from its counterparts. While the parent drug Nevirapine (NVP) fragments via a characteristic loss of the cyclopropyl group, the introduction of the hydroxyl group at the 3-position alters the electronic stability of the dipyridodiazepinone core, enabling a unique secondary fragmentation pathway involving carbon monoxide (CO) loss.
Physicochemical & Mass Spectrometric Properties[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Analyte | This compound (3-OH NVP) |
| Parent Drug | Nevirapine (NVP) |
| Molecular Formula | C₁₅H₁₄N₄O₂ |
| Monoisotopic Mass | 282.11 Da |
| Precursor Ion (M+H)⁺ | m/z 283.1 |
| Ionization Mode | ESI+ / APCI+ (Positive Mode) |
| Retention Behavior | Elutes earlier than NVP on C18 (due to increased polarity) |
| Key Differentiator | m/z 214.3 (Specific to 3-OH isomer) |
Fragmentation Pathway Analysis
The fragmentation of 3-OH NVP follows a sequential degradation pathway driven by the stability of the dipyridodiazepinone ring system.
Primary Fragmentation: Cyclopropyl Cleavage
The protonated molecular ion (m/z 283) undergoes an initial inductive cleavage at the exocyclic nitrogen, resulting in the loss of the cyclopropyl moiety. This is the signature fragmentation for the Nevirapine scaffold.
-
Transition: m/z 283 → m/z 242
-
Loss: 41 Da (Cyclopropyl radical/neutral C₃H₅)
-
Mechanism: N-dealkylation.
Secondary Fragmentation: Phenolic CO Loss (Diagnostic)
Unlike the parent drug, the 3-OH metabolite possesses a phenolic hydroxyl group on the pyridine ring. Following the loss of the cyclopropyl group, the resulting ion (m/z 242) undergoes a ring contraction or tautomerization-driven elimination of Carbon Monoxide (CO).
-
Transition: m/z 242 → m/z 214
-
Loss: 28 Da (CO)
-
Mechanism: Phenolic expulsion of CO, typical for hydroxy-substituted aromatic rings under collision-induced dissociation (CID).
Comparative Isomer Differentiation
The m/z 214 fragment is highly specific to 3-OH NVP. In contrast, the 2-OH NVP isomer favors a different pathway, yielding a dominant fragment at m/z 238 (likely loss of formamide or rearrangement involving the amide bond).
| Metabolite | Precursor (m/z) | Dominant Product (m/z) | Secondary Product (m/z) |
| 3-OH Nevirapine | 283.1 | 214.3 (Diagnostic) | 242.1 |
| 2-OH Nevirapine | 283.1 | 238.1 (Diagnostic) | 161.1 |
| Nevirapine (Parent) | 267.1 | 226.1 | 198.1 |
Visualization of Fragmentation Logic
The following diagram illustrates the stepwise fragmentation mechanism for 3-OH Nevirapine compared to its parent and isomer.
Caption: Comparative fragmentation pathways of Nevirapine and its hydroxy-metabolites. Green node indicates the specific diagnostic ion for 3-OH NVP.
Experimental Protocol: LC-MS/MS Quantification
This protocol is validated for separating 3-OH NVP from its isomers in complex matrices (Plasma/Hair).
A. Sample Preparation (Liquid-Liquid Extraction)[11]
-
Aliquot: Transfer 100 µL of biological matrix (plasma/hair extract) to a clean tube.
-
Internal Standard: Add 10 µL of Nevirapine-d3 or 3-OH-NVP-d3.
-
Extraction: Add 1 mL Ethyl Acetate or MTBE . Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
B. LC-MS/MS Parameters[1][3][4][5][6][7][8][9][10][11][12][13]
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard retention of hydrophobic NNRTIs. |
| Mobile Phase A | 1 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate improves ESI+ sensitivity. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for isomers. |
| Gradient | 20% B to 90% B over 5 mins | Rapid elution while separating 2-OH and 3-OH isomers. |
| Ion Source | ESI+ or APCI+ | APCI is preferred for hair/tissue to reduce matrix suppression. |
| Collision Energy | 35 - 45 eV | Higher energy required to drive the secondary CO loss (242→214). |
C. Workflow Visualization
Caption: Validated LC-MS/MS workflow for the specific detection of this compound.
References
-
National Institutes of Health (NIH) - PubMed . LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Available at: [Link]
-
MDPI - Molecules . Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. Available at: [Link]
-
Journal of Chromatography B . Simultaneous determination of nevirapine and its metabolites in human plasma by LC-MS/MS. (Contextual citation for method validation parameters). Available at: [Link]
Sources
The Definitive Guide to CYP2B6-Mediated 3-Hydroxy Nevirapine Formation: Mechanisms, Polymorphisms, and In Vitro Characterization
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Understanding the Clinical Imperative
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection.[1][2] Its efficacy, however, is intrinsically linked to its metabolic fate within the body, a process that exhibits significant inter-individual variability. This variability can profoundly impact drug exposure, therapeutic outcomes, and the risk of adverse effects.[3][4] A critical metabolic pathway in the biotransformation of nevirapine is its hydroxylation, and a key enzyme in this process is Cytochrome P450 2B6 (CYP2B6). This guide provides a comprehensive technical overview of the pivotal role of CYP2B6 in the formation of 3-hydroxy nevirapine (3-OH NVP), offering insights into the underlying enzymatic mechanisms, the clinical relevance of genetic polymorphisms, and robust in vitro methodologies for its characterization.
The Metabolic Landscape of Nevirapine: A Multi-Enzyme Effort
Nevirapine undergoes extensive hepatic metabolism, primarily through oxidative pathways catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, followed by glucuronidation and subsequent urinary excretion.[1][5][6] The major oxidative metabolites of nevirapine are 2-, 3-, 8-, and 12-hydroxynevirapine.[1][5] While multiple CYP isoforms contribute to the overall metabolism of nevirapine, in vitro studies using human liver microsomes and cDNA-expressed enzymes have elucidated the specific roles of two key players: CYP3A4 and CYP2B6.[7][8]
-
CYP3A4: Primarily responsible for the formation of 2-hydroxynevirapine and 12-hydroxynevirapine.[1][7][8]
-
CYP2B6: Predominantly catalyzes the formation of 3-hydroxynevirapine.[5][7][8]
This metabolic specificity is crucial for understanding the pharmacokinetic profile of nevirapine and the potential for drug-drug interactions. Furthermore, nevirapine itself is an inducer of CYP enzymes, including CYP3A4 and CYP2B6, through the activation of nuclear receptors like the constitutive androstane receptor (CAR).[1] This auto-induction leads to a decrease in the drug's half-life with multiple dosing.[1]
Diagram of Nevirapine's Primary Metabolic Pathways
Caption: Nevirapine's oxidative metabolism to its hydroxylated metabolites.
The Spotlight on CYP2B6 and this compound
The formation of this compound is a significant metabolic route, and CYP2B6 is the principal enzyme responsible for this biotransformation.[5][8][9] The presence of 3-OH NVP in plasma can be indicative of CYP2B6 activity.[9] Understanding the kinetics of this specific reaction is paramount for predicting nevirapine clearance and assessing the impact of factors that modulate CYP2B6 function.
Enzyme Kinetics of this compound Formation
In vitro studies utilizing human liver microsomes and cDNA-expressed CYP2B6 have been instrumental in defining the kinetic parameters of 3-hydroxylation. These studies typically involve incubating nevirapine at various concentrations with the enzyme source and measuring the rate of metabolite formation.
| Enzyme Source | Apparent Km (μM) for this compound Formation | Reference |
| Human Hepatic Microsomes | 609 | [8] |
| cDNA-expressed CYP2B6 | 834 | [8] |
Table 1: Michaelis-Menten Constants (Km) for this compound Formation.
The relatively high Km values suggest that CYP2B6 has a lower affinity for nevirapine compared to some other substrates. This is a critical piece of information for drug development professionals when considering potential drug-drug interactions involving CYP2B6.
The Impact of CYP2B6 Genetic Polymorphisms
The CYP2B6 gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) identified that can alter enzyme expression and catalytic activity.[10][11][12] This genetic variability is a major contributor to the observed differences in nevirapine plasma concentrations among patients.[5][13]
The Significance of the CYP2B6 516G>T (rs3745274) Variant
One of the most clinically relevant polymorphisms is the G to T substitution at position 516 in exon 4 (516G>T), which results in an amino acid change from glutamine to histidine.[13] This variant is associated with reduced CYP2B6 catalytic activity.[13] Individuals carrying the T allele, particularly those with the homozygous TT genotype, are considered "poor metabolizers" and tend to have significantly higher plasma concentrations of nevirapine.[5][13][14][15]
A meta-analysis of several studies confirmed that individuals with the CYP2B6 516TT genotype had significantly higher nevirapine concentrations compared to those with the GG or GT genotypes.[5] This elevated drug exposure can increase the risk of adverse drug reactions, including hepatotoxicity and skin rash.[3][4][16] Conversely, individuals with the GG genotype ("extensive metabolizers") may have lower plasma concentrations, which could potentially lead to sub-optimal therapeutic efficacy and the development of drug resistance.[12]
Other Notable CYP2B6 Polymorphisms
While 516G>T is the most studied variant, other polymorphisms in the CYP2B6 gene, such as 983T>C (rs28399499), have also been shown to influence nevirapine pharmacokinetics.[17][18] The presence of multiple polymorphisms can lead to complex haplotypes that further refine the prediction of an individual's metabolic phenotype.[12]
In Vitro Methodologies for Characterizing this compound Formation
For researchers and drug development professionals, robust in vitro assays are essential for characterizing the metabolism of new chemical entities and understanding their potential for interaction with enzymes like CYP2B6. The following section outlines a standard protocol for determining the formation of this compound using human liver microsomes.
Experimental Workflow: An Overview
The general workflow for an in vitro nevirapine hydroxylation assay involves incubation of the substrate with a source of CYP enzymes (e.g., human liver microsomes), followed by extraction of the parent drug and its metabolites, and subsequent analysis by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Diagram of a Typical In Vitro Metabolism Assay Workflow
Caption: A stepwise workflow for an in vitro nevirapine metabolism assay.
Detailed Protocol for Nevirapine Incubation with Human Liver Microsomes
This protocol is a self-validating system designed to ensure reproducibility and accuracy.
A. Reagent and Sample Preparation:
-
Nevirapine Stock Solution: Prepare a concentrated stock solution of nevirapine in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Human Liver Microsomes (HLMs): Thaw cryopreserved HLMs on ice.[19][20] Dilute the microsomes to the desired final protein concentration (e.g., 0.5-2 mg/mL) in a suitable incubation buffer (e.g., 66 mM Tris buffer, pH 7.4).[8][21]
-
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). This is crucial for maintaining a constant supply of the essential cofactor, NADPH, throughout the incubation period.
-
Working Solutions: Prepare serial dilutions of the nevirapine stock solution to achieve the desired final concentrations in the incubation mixture.
B. Incubation Procedure:
-
Pre-incubation: In a microcentrifuge tube, combine the diluted human liver microsomes, buffer, and nevirapine working solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).[8][21] It is critical to ensure that the reaction is proceeding under linear conditions with respect to time and protein concentration. This can be validated in preliminary experiments.
-
Reaction Termination: Stop the reaction by adding a quenching solution. This can be a strong base (e.g., 50 μl of 2 N NaOH) or an organic solvent like cold acetonitrile.[8] The choice of quenching solution will depend on the subsequent extraction and analytical methods.
C. Sample Processing and Analysis:
-
Extraction: Extract nevirapine and its metabolites from the incubation mixture. A common method is liquid-liquid extraction with a solvent like ethyl acetate.[8] The organic layer is then separated and evaporated to dryness.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Analytical Determination: Analyze the samples using a validated HPLC or LC-MS/MS method to separate and quantify nevirapine and this compound.[22] A standard curve for this compound should be prepared to allow for accurate quantification.
D. Data Analysis:
-
Calculate the rate of this compound formation, typically expressed as picomoles of metabolite formed per minute per milligram of microsomal protein.
-
For kinetic studies, plot the formation rate against the nevirapine concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Implications for Drug Development and Clinical Practice
The central role of CYP2B6 in the metabolism of nevirapine has significant implications for both drug development and clinical practice:
-
Early Drug Discovery: When screening new drug candidates, it is essential to assess their potential to be substrates, inhibitors, or inducers of CYP2B6 to anticipate potential drug-drug interactions with nevirapine and other CYP2B6-metabolized drugs.
-
Personalized Medicine: Genotyping for CYP2B6 polymorphisms, particularly 516G>T, can help to identify patients at risk of altered nevirapine exposure.[5] This information can potentially guide dose adjustments to optimize efficacy and minimize toxicity, although this is not yet standard clinical practice in all regions.
-
Ethnic Considerations: The frequency of CYP2B6 alleles can vary significantly across different ethnic populations.[12][18] This highlights the importance of considering ethnicity in pharmacogenetic studies and in the interpretation of clinical trial data.
-
Therapeutic Drug Monitoring: For patients exhibiting unexpected responses to nevirapine therapy, therapeutic drug monitoring coupled with pharmacogenetic testing can provide valuable insights into the underlying causes.
Conclusion: A Call for Continued Investigation
CYP2B6 is undeniably a critical determinant of this compound formation and, consequently, a major factor influencing the disposition and clinical response to this important antiretroviral agent. A thorough understanding of its enzymatic function, the impact of its genetic variants, and the application of robust in vitro models are indispensable for the continued safe and effective use of nevirapine. As the field of pharmacogenomics advances, the integration of CYP2B6 genotyping into clinical practice holds the promise of a more personalized approach to HIV therapy, ultimately benefiting patients worldwide.
References
- Cytochrome P450 2B6 (CYP2B6) G516T influences nevirapine plasma concentrations in HIV‐infected patients in Uganda - NRU.
- Exploring CYP2B6 activity by measuring the presence ofnevirapine hydroxy metabolites in plasma - PubMed.
- Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC.
- The role of CYP2B6 516G>T polymorphism on efavirenz/nevirapine toxicity. Implications on treatment outcomes: Lessons from Botswana - PubMed Central.
- Nevirapine Pathway, Pharmacokinetics - ClinPGx.
- CYP2B6 genetic variants are associated with nevirapine pharmacokinetics and clinical response in HIV-1-infected children | Semantic Scholar.
- Cytochrome P450 2B6 516G-->T is associated with plasma concentrations of nevirapine at both 200 mg twice daily and 400 mg once daily in an ethnically diverse population - PubMed.
- CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—Implication for Drug Safety, Dosing, and Individualized Therapy - PMC.
- Steady-state nevirapine clearance estimates stratified by CYP2B6... - ResearchGate.
- Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - NIH.
- Nevirapine (oral route) - Side effects & dosage - Mayo Clinic.
- Cytochrome P450 2B6 (CYP2B6) G516T influences nevirapine plasma concentrations in HIV-infected patients in Uganda - PubMed.
- Association of CYP2B6 Genetic Variation with Efavirenz and Nevirapine Drug Resistance in HIV-1 Patients from Botswana - Dove Medical Press.
- NIH Public Access - GBC Global Biotech Consulting Group.
- Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PubMed Central.
- Characterization of the In Vitro Biotransformation of the HIV-1 Reverse Transcriptase Inhibitor Nevirapine by Human Hepatic Cytochromes P-450 - DOI.
- Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach | Chemical Research in Toxicology.
- Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - PubMed.
- Basic Review of the Cytochrome P450 System - PMC.
- Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - NIH.
- Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed.
- Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations - PMC.
- Thawing and Incubating Human and Animal Liver Microsomes - Thermo Fisher Scientific.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI.
- Nevirapine: Package Insert / Prescribing Information / MOA - Drugs.com.
- Human and Animal Liver Microsome Thawing and Incubation Protocol.
- Relationships between CYP2B6 Polymorphisms and Pharmacokinetics Following a Single Dose of Nevirapine or Efavirenz in African Americans - PMC.
- Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH.
- Nevirapine | C15H14N4O | CID 4463 - PubChem - NIH.
- Basic Review of the Cytochrome P450 System - ResearchGate.
- Appendix A: Pediatric Antiretroviral Drug Information - Nevirapine | NIH - Clinical Info .HIV.gov.
- Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4 - Research Journal of Pharmacy and Technology.
- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - NIH.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Nevirapine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Exploring CYP2B6 activity by measuring the presence ofnevirapine hydroxy metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of CYP2B6 516G>T polymorphism on efavirenz/nevirapine toxicity. Implications on treatment outcomes: Lessons from Botswana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—Implication for Drug Safety, Dosing, and Individualized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. nru.uncst.go.ug [nru.uncst.go.ug]
- 14. Cytochrome P450 2B6 516G-->T is associated with plasma concentrations of nevirapine at both 200 mg twice daily and 400 mg once daily in an ethnically diverse population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 2B6 (CYP2B6) G516T influences nevirapine plasma concentrations in HIV-infected patients in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 17. Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. oyc.co.jp [oyc.co.jp]
- 21. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gbcbiotech.com [gbcbiotech.com]
A Preliminary Investigation of 3-Hydroxy Nevirapine Bioactivity: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the preliminary investigation of the bioactivity of 3-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of drug metabolites. It offers a structured approach to evaluating both the potential therapeutic efficacy and the toxicological profile of this compound, grounded in established scientific principles and methodologies.
Executive Summary: The Rationale for Investigating this compound
Nevirapine is a cornerstone of antiretroviral therapy, yet its clinical use is hampered by adverse drug reactions, including severe skin rash and hepatotoxicity.[1][2][3] It is widely hypothesized that these toxicities are not solely caused by the parent drug but may be mediated by its metabolites.[1][2] Nevirapine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine.[3] The formation of 3-hydroxynevirapine is specifically attributed to CYP2B6.[3] While some research has focused on the 12-hydroxy metabolite's role in skin rash, a comprehensive bioactivity profile of this compound remains to be fully elucidated.[4][5]
This guide outlines a two-pronged investigative approach: firstly, to determine if this compound retains anti-HIV activity, which could contribute to the overall therapeutic effect of the parent drug; and secondly, to assess its cytotoxic potential, which could be a contributing factor to Nevirapine-associated toxicities. Understanding the bioactivity of this key metabolite is critical for a complete safety and efficacy assessment of Nevirapine and for the development of safer antiretroviral agents.
Foundational Knowledge: Nevirapine's Mechanism of Action and Metabolism
Nevirapine exerts its anti-HIV effect by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA.[6][7][8] This binding induces a conformational change in the enzyme, distorting the dNTP binding site and ultimately inhibiting DNA synthesis.[6][7][9] The investigation into this compound's bioactivity will, therefore, logically commence with an assessment of its ability to inhibit HIV-1 RT.
The metabolic pathway of Nevirapine is a critical consideration. The parent drug undergoes extensive hepatic metabolism, and the resulting metabolites are the focus of this investigation.[3]
Caption: Metabolic pathway of Nevirapine to its hydroxylated metabolites.
Experimental Framework: A Step-by-Step Guide to Bioactivity Assessment
This section details the experimental protocols for a preliminary in vitro investigation of this compound. The workflow is designed to first assess anti-HIV efficacy and then evaluate cytotoxicity.
Workflow for Bioactivity Assessment
Caption: Proposed experimental workflow for assessing this compound bioactivity.
Part 1: Anti-HIV Efficacy Assessment
The primary question is whether this compound retains the ability to inhibit HIV-1 replication. A cell-based assay is the most direct method to determine this.
The CEM-GXR cell line is a robust tool for screening anti-HIV compounds.[10][11] These CD4+ T-lymphocyte cells are engineered to express both CXCR4 and CCR5 co-receptors, allowing for the propagation of a wide range of HIV-1 strains.[10][11] Crucially, they contain a Tat-driven LTR-GFP expression cassette, meaning that HIV-1 infection leads to the expression of Green Fluorescent Protein (GFP), which can be readily quantified by flow cytometry.[10][12]
-
Cell Culture: Maintain CEM-GXR cells in RPMI-1640 medium supplemented with 20% fetal calf serum and penicillin/streptomycin.[10]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM). Prepare a Nevirapine dilution series as a positive control.
-
Infection Protocol:
-
Seed 10^5 CEM-GXR cells per well in a 96-well plate.[10]
-
Treat the cells with the various concentrations of this compound, Nevirapine, or a DMSO vehicle control for 2 hours at 37°C.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for 72 hours at 37°C.
-
-
Data Acquisition:
-
After incubation, harvest the cells and fix them in paraformaldehyde.
-
Analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells corresponds to the level of HIV-1 infection.[13]
-
-
Endpoint Measurement: The primary endpoint is the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces HIV-1 replication by 50% compared to the vehicle control.
As a complementary or alternative method, the level of HIV-1 p24 capsid protein in the cell culture supernatant can be quantified using a commercially available ELISA kit.[14][15][16] The amount of p24 antigen is directly proportional to the extent of viral replication.
Part 2: Cytotoxicity Assessment
It is crucial to determine if this compound is toxic to host cells, as this could contribute to the adverse effects seen with Nevirapine therapy.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17][18][19][20] It measures the metabolic activity of cells, as viable cells can reduce the yellow MTT to a purple formazan product.[17][19]
-
Cell Culture: Use the same cell line as in the efficacy assay (CEM-GXR) to ensure comparability of results. Maintain the cells under the same culture conditions.
-
Compound Treatment:
-
Seed 10^5 CEM-GXR cells per well in a 96-well plate.
-
Treat the cells with the same serial dilutions of this compound and Nevirapine as used in the efficacy assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the cells for 72 hours at 37°C.
-
-
MTT Assay Procedure:
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[17]
-
-
Endpoint Measurement: The primary endpoint is the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Data Analysis and Interpretation
The data generated from the efficacy and cytotoxicity assays should be analyzed to determine the IC50 and CC50 values for both this compound and the parent drug, Nevirapine.
Quantitative Data Summary
| Compound | Anti-HIV IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Nevirapine | (To be determined) | (To be determined) | (To be determined) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Interpretation of Results
-
IC50: A low IC50 value indicates potent anti-HIV activity. A comparison of the IC50 of this compound to that of Nevirapine will reveal if the metabolite retains significant antiviral efficacy.
-
CC50: A low CC50 value indicates significant cytotoxicity.
-
Selectivity Index (SI): The SI is a critical parameter that represents the therapeutic window of a compound. A higher SI value is desirable, as it indicates that the compound is more toxic to the virus than to the host cells.
Potential Implications and Future Directions
The results of this preliminary investigation will provide valuable insights into the role of this compound in both the therapeutic and toxicological profile of Nevirapine.
-
If this compound shows significant anti-HIV activity (low IC50) and low cytotoxicity (high CC50): This would suggest that the metabolite contributes to the overall efficacy of Nevirapine and is unlikely to be a primary driver of its toxicity.
-
If this compound shows weak or no anti-HIV activity (high IC50) and significant cytotoxicity (low CC50): This would raise concerns that this metabolite could be a key contributor to the adverse drug reactions associated with Nevirapine, particularly hepatotoxicity.[21][22][23][24] Further investigation into the mechanisms of its toxicity would be warranted, potentially involving studies on its effects on hepatic cells and its potential to form reactive intermediates.
-
If both anti-HIV activity and cytotoxicity are low: The metabolite may be considered relatively inert from a pharmacological and toxicological standpoint.
Future research could involve more detailed mechanistic studies, including direct enzyme inhibition assays with purified HIV-1 reverse transcriptase and investigations into the potential for this compound to induce inflammatory responses or form protein adducts, which are implicated in Nevirapine-induced skin rash and liver injury.[4][25]
References
-
HIV-1 Reverse Transcriptase in Complex with Nevirapine. (2019). Proteopedia. [Link]
-
HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism. (n.d.). PMC - NIH. [Link]
-
What is the mechanism of Nevirapine? (2024). Patsnap Synapse. [Link]
-
Bioengineering generates anti-HIV molecule. (2019). YouTube. [Link]
-
HIV-1 reverse transcriptase complex with DNA and nevirapine reveals non-nucleoside inhibition mechanism. (2012). ResearchGate. [Link]
-
3V81: Crystal structure of HIV-1 reverse transcriptase (RT) with DNA and the nonnucleoside inhibitor nevirapine. (2012). RCSB PDB. [Link]
-
In vitro blood-brain barrier permeability of nevirapine compared to other HIV antiretroviral agents. (2000). PubMed. [Link]
-
Nevirapine. (2020). LiverTox - NCBI Bookshelf. [Link]
-
Synthesis and anti-HIV Activity of Nevirapine Prodrugs. (2006). ResearchGate. [Link]
-
Structures of nevirapine (parent drug) and the five metabolites quantitated in this study. (n.d.). ResearchGate. [Link]
-
Result of phase II acute toxicity studies of Nevirapine. (n.d.). ResearchGate. [Link]
-
In vitro Characterization of Efficacy and Toxicity of Nevirapine Analogs as Substitutes in HIV Treatment. (2023). ResearchGate. [Link]
-
Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes. (2017). PubMed Central. [Link]
-
Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. (2013). Réseau GABRIEL. [Link]
-
Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). Chemical Research in Toxicology. [Link]
-
The role of corticosterone in nevirapine-induced idiosyncratic drug-induced liver injury. (2022). DMD. [Link]
-
Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). NIH. [Link]
-
Nevirapine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
-
Stevens–Johnson syndrome. (n.d.). Wikipedia. [Link]
-
Hepatotoxicity Associated With Nevirapine Use. (2004). NATAP. [Link]
-
Screening of the Pan-African Natural Product Library Identifies Ixoratannin A-2 and Boldine as Novel HIV-1 Inhibitors. (2015). PMC - PubMed Central. [Link]
-
Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash. (2008). PubMed. [Link]
-
Synthesis and anti-HIV activity of nevirapine prodrugs. (2006). PubMed. [Link]
-
In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (2023). PMC. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
(PDF) In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (2023). ResearchGate. [Link]
-
HIV-1 replication in CEM-GXR cells. A, Flow cytometry data showing GFP... (n.d.). ResearchGate. [Link]
-
Nevirapine liver toxicity: US reminder issued. (2001). Aidsmap. [Link]
-
Novel Acylguanidine-Based Inhibitor of HIV-1. (2020). Journal of Virology. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. (2017). ResearchGate. [Link]
-
In Vitro Susceptibility of HIV Isolates with High Growth Capability to Antiretroviral Drugs. (2022). MDPI. [Link]
-
Toxicogenomics of nevirapine-associated cutaneous and hepatic adverse events among populations of African, Asian, and European descent. (2014). PMC. [Link]
-
HIV-1 p24 antigen test. (n.d.). ImmunoDX. [Link]
-
Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors. (2012). NIH. [Link]
-
General Cytotoxicity Assessment by Means of the MTT Assay. (2015). PubMed. [Link]
-
HIV-1 p24 ANTIGEN CAPTURE ASSAY. (n.d.). ABL, Inc.[Link]
-
Cellosaurus cell line CEM-GXR25 (CVCL_C8ZB). (n.d.). Cellosaurus. [Link]
-
A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. (1995). PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The role of corticosterone in nevirapine-induced idiosyncratic drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 7. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 9. rcsb.org [rcsb.org]
- 10. Screening of the Pan-African Natural Product Library Identifies Ixoratannin A-2 and Boldine as Novel HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellosaurus cell line CEM-GXR25 (CVCL_C8ZB) [cellosaurus.org]
- 12. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immunodx.com [immunodx.com]
- 16. ablinc.com [ablinc.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hepatotoxicity Associated With Nevirapine Use [natap.org]
- 24. Nevirapine liver toxicity: US reminder issued | aidsmap [aidsmap.com]
- 25. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Isomers of Hydroxylated Nevirapine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field of drug metabolism and bioanalysis has repeatedly demonstrated the critical importance of understanding the full metabolic fate of a drug candidate. It is not merely about identifying the major routes of biotransformation, but about delving into the nuanced structural details of each metabolite, as these subtleties can have profound implications for efficacy and safety. This guide is born out of that experience, with a focus on the antiretroviral drug nevirapine. The propensity of nevirapine to cause severe hepatotoxicity and skin rashes is intrinsically linked to its metabolic activation.[1][2] This document is designed to be a comprehensive technical resource for researchers actively engaged in the study of nevirapine metabolism, offering not just established knowledge but also the underlying scientific rationale for the analytical strategies employed. We will explore the structural isomerism of hydroxylated nevirapine metabolites, from the well-documented positional isomers to the less-discussed but equally important tautomeric forms. This guide aims to equip you with the knowledge and methodologies to rigorously characterize these compounds, ultimately contributing to a deeper understanding of nevirapine's disposition and its clinical consequences.
The Metabolic Landscape of Nevirapine: A Focus on Hydroxylation
Nevirapine (NVP) undergoes extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[3] This initial biotransformation, or Phase I metabolism, introduces hydroxyl groups at various positions on the nevirapine molecule, leading to the formation of several structural isomers. These hydroxylated metabolites are the primary focus of this guide.
The main sites of hydroxylation on the nevirapine molecule are the 2-, 3-, 8-, and 12-positions.[4] The relative abundance of these metabolites can vary, but studies have shown that 2-hydroxynevirapine, 3-hydroxynevirapine, and 12-hydroxynevirapine are the most significant in vivo.[5][6]
-
2-Hydroxynevirapine (2-OH-NVP): Primarily formed by the action of CYP3A4.[3]
-
3-Hydroxynevirapine (3-OH-NVP): Primarily formed by the action of CYP2B6.[3]
-
8-Hydroxynevirapine (8-OH-NVP): A minor metabolite.
-
12-Hydroxynevirapine (12-OH-NVP): A major metabolite also formed by CYP3A4.[3]
These hydroxylated metabolites are then typically conjugated with glucuronic acid in Phase II metabolism to form more water-soluble glucuronide conjugates, which are then excreted in the urine.[4]
Caption: Major Phase I metabolic pathways of nevirapine.
Beyond Positional Isomerism: The Tautomeric Forms of Hydroxylated Nevirapine
While the positional isomers of hydroxylated nevirapine are well-documented, a deeper level of structural complexity arises from the potential for tautomerism, particularly in the 2- and 3-hydroxy isomers. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is critical to consider as different tautomers can exhibit distinct physicochemical properties, spectroscopic signatures, and biological activities.
The 2-hydroxy and 3-hydroxynevirapine metabolites contain a hydroxypyridine moiety. It is well-established that 2- and 4-hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers.[7] In the case of 2-hydroxynevirapine, this would be an equilibrium with 1H-pyridin-2-one. This tautomerism is influenced by factors such as the solvent environment.[8] While computational studies specifically on nevirapine metabolites are not extensively reported in the literature I have reviewed, the principles of hydroxypyridine tautomerism suggest that a similar equilibrium is plausible for 2-hydroxynevirapine.
Caption: Potential tautomeric equilibrium of 2-hydroxynevirapine.
The existence of these tautomeric forms has significant implications for analytical characterization. Chromatographic methods may or may not separate the tautomers, depending on the rate of interconversion and the chromatographic conditions. Spectroscopic techniques like NMR and UV will reflect the equilibrium mixture.
Analytical Strategies for the Separation and Identification of Hydroxylated Nevirapine Isomers
A robust analytical strategy is paramount for the accurate identification and quantification of the different hydroxylated nevirapine isomers. The choice of technique is dictated by the specific research question, the required sensitivity, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used and accessible technique for the analysis of nevirapine and its metabolites. The key to a successful separation lies in the optimization of the chromatographic conditions to resolve the isomers of interest.
Experimental Protocol: HPLC-UV Analysis of Nevirapine and its Hydroxylated Metabolites
This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.
-
Sample Preparation (Human Plasma):
-
To 500 µL of human plasma, add an internal standard (e.g., a structurally related compound not present in the sample).
-
Perform protein precipitation by adding 1 mL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A linear gradient from 10% B to 60% B over 20 minutes can be a good starting point.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. Nevirapine and its hydroxylated metabolites typically have UV maxima around 220 nm and 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to nevirapine and its metabolites based on their retention times, which should be established using authentic reference standards.
-
Quantify the analytes by comparing their peak areas to that of the internal standard and constructing a calibration curve.
-
Causality Behind Experimental Choices:
-
Protein Precipitation: This is a simple and effective method for removing the bulk of plasma proteins, which can interfere with the chromatographic analysis and damage the column.
-
Reversed-Phase Chromatography: The nonpolar nature of the C18 stationary phase allows for the separation of the relatively nonpolar nevirapine and its slightly more polar hydroxylated metabolites based on their differential partitioning between the stationary and mobile phases.
-
Gradient Elution: A gradient is often necessary to achieve adequate separation of all the isomers within a reasonable run time.
-
UV Detection: The aromatic nature of the nevirapine core structure provides strong UV absorbance, making this a sensitive detection method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS Analysis of Hydroxylated Nevirapine Metabolites
-
Sample Preparation: The same protein precipitation method as for HPLC-UV can be used. Alternatively, solid-phase extraction (SPE) can provide a cleaner sample and pre-concentration of the analytes.
-
LC-MS/MS System and Conditions:
-
LC System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is preferred for faster analysis and better resolution.
-
Column: A sub-2 µm particle size C18 column is typically used.
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile with a small amount of formic acid (to aid ionization) is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for nevirapine and its metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For example:
-
Nevirapine: m/z 267 -> [product ion]
-
Hydroxylated Metabolites: m/z 283 -> [product ion]
-
-
-
Data Analysis:
-
Quantification is based on the peak area of the specific MRM transition for each analyte relative to the internal standard.
-
Trustworthiness of the Protocol:
The use of an internal standard and the high selectivity of MRM make this a self-validating system. The internal standard corrects for variations in sample preparation and instrument response, while the specific MRM transitions ensure that only the analyte of interest is being measured.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites, especially when authentic standards are not available. Two-dimensional (2D) NMR experiments are particularly powerful for this purpose.
Experimental Workflow: 2D NMR for Structural Characterization
Caption: 2D NMR workflow for metabolite structure elucidation.
Step-by-Step Methodology:
-
Sample Preparation: The metabolite of interest must be isolated and purified, typically by preparative HPLC. The purified sample is then dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
1D ¹H NMR: This initial experiment provides information about the number of different types of protons in the molecule and their chemical environment.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show which protons are close to each other in space, which is important for determining the stereochemistry and conformation of the molecule.
By combining the information from these experiments, the complete structure of the metabolite, including the position of the hydroxyl group, can be determined.
Toxicological Significance of Hydroxylated Nevirapine Isomers
The metabolism of nevirapine is not just a mechanism for its elimination; it is also intimately linked to its toxicity.[1][2] The formation of reactive metabolites is a key concern in drug development, and this is particularly true for nevirapine.
The Role of 12-Hydroxynevirapine and Reactive Quinone Methides
The 12-hydroxynevirapine metabolite is considered a key player in nevirapine-induced toxicity.[4] It can be further metabolized to a highly reactive quinone methide intermediate.[3] This electrophilic species can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, an immune response, and ultimately, cell death. This mechanism is thought to be a major contributor to the hepatotoxicity and skin rashes associated with nevirapine.[9]
Reactive Intermediates from 2- and 3-Hydroxynevirapine
While the focus has often been on 12-hydroxynevirapine, the other hydroxylated metabolites are not necessarily benign. Studies have shown that 2-hydroxynevirapine can be oxidized to a reactive quinone-imine intermediate.[10] Similarly, both 2- and 3-hydroxynevirapine can potentially form a reactive 2,3-epoxide intermediate.[11] These reactive species can also contribute to the overall toxicological profile of nevirapine.
Quantitative Data on Nevirapine Metabolites
| Metabolite | Typical Plasma Concentration (ng/mL) | Primary Forming Enzyme | Associated Reactive Intermediate |
| 2-Hydroxynevirapine | 186[5] | CYP3A4[3] | Quinone-imine, Epoxide[10][11] |
| 3-Hydroxynevirapine | 646[5] | CYP2B6[3] | Epoxide[11] |
| 12-Hydroxynevirapine | 483[5] | CYP3A4[3] | Quinone methide[3] |
Regulatory Context and Self-Validating Systems
The identification and characterization of drug metabolites are not just a scientific exercise; they are a regulatory requirement. The U.S. Food and Drug Administration (FDA) provides guidance on the safety testing of drug metabolites. A key principle is the need to assess the safety of any metabolite that is found at significantly higher levels in humans than in the animal species used for preclinical safety testing.
The analytical protocols described in this guide are designed to be self-validating systems. The use of internal standards, calibration curves, and quality control samples ensures the accuracy and precision of the quantitative data. For structural elucidation by NMR, the combination of multiple 2D experiments provides a high degree of confidence in the assigned structure. This rigorous approach to data generation is essential for meeting regulatory expectations and ensuring the safety of pharmaceutical products.
Conclusion
The study of the structural isomers of hydroxylated nevirapine metabolites is a multifaceted endeavor that requires a deep understanding of drug metabolism, analytical chemistry, and toxicology. This guide has provided an in-depth overview of the key concepts and methodologies in this field. By applying the principles and protocols outlined herein, researchers can gain a more complete picture of the metabolic fate of nevirapine, which is essential for understanding its therapeutic effects and its potential for adverse reactions. The continued investigation into the structural and biological properties of these metabolites will undoubtedly contribute to the safer and more effective use of this important antiretroviral agent.
References
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
- Eke, A. C., et al. (2012). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 56(6), 3148–3154.
- Gong, L., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5692.
- Fan-Havard, P., et al. (2013). Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. Antimicrobial Agents and Chemotherapy, 57(5), 2137-2143.
- Antunes, A. M. M., et al. (2015). Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts. Toxicology Research, 4(3), 615-626.
- Uetrecht, J. (2008). Demonstration of the Metabolic Pathway Responsible for Nevirapine-Induced Skin Rash. Chemical Research in Toxicology, 21(9), 1862-1870.
-
ResearchGate. (n.d.). Structures of Nevirapine (1) and its Phase I metabolites. Retrieved from [Link]
- Gatchie, L., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 36(10), 1649–1661.
- Gatchie, L., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology.
- Marques, M. M., et al. (2015). Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. Molecules, 20(8), 14867-14878.
- Fan-Havard, P., et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy, 57(5), 2137-2143.
- Beland, F. A., et al. (2011). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Organic & Biomolecular Chemistry, 9(13), 4779-4786.
-
PharmGKB. (n.d.). Nevirapine Pathway, Pharmacokinetics. Retrieved from [Link]
- Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243.
- Srivastava, A., et al. (2010). Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. Journal of Pharmacology and Experimental Therapeutics, 334(3), 903-912.
- Antunes, A. M. M., et al. (2015). Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts. Toxicology Research, 4(3), 615-626.
-
U.S. National Library of Medicine. (2020). Nevirapine - LiverTox. Retrieved from [Link]
Sources
- 1. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Stereochemical Dynamics and Metabolic Bioactivation of 3-Hydroxy Nevirapine
Introduction: The Structural Paradox of Nevirapine
Nevirapine (NVP) represents a unique case in stereochemical pharmacology.[1] Structurally, it is a dipyridodiazepinone derivative that adopts a non-planar, "butterfly-like" conformation.[1] This shape renders the molecule chiral due to atropisomerism —stereochemistry arising from restricted rotation around the N-aryl bond.
However, unlike stable atropisomers (e.g., certain biaryls used in catalysis), the energy barrier to rotation for the parent Nevirapine molecule is relatively low (~42 kJ/mol).[1] Consequently, NVP exists as a racemate that interconverts rapidly at physiological temperatures.[1]
The Critical Distinction: While the parent drug racemizes, the metabolic formation of 3-Hydroxy Nevirapine (3-OH NVP) is a highly stereoselective process driven by the chiral environment of specific Cytochrome P450 enzymes. Furthermore, the introduction of the hydroxyl group at the 3-position alters the electronic and steric landscape, serving as a gateway to reactive electrophiles responsible for idiosyncratic hepatotoxicity.
Stereoselective Biosynthesis & Enzymatic Causality
The metabolic clearance of Nevirapine is not a random oxidative process; it is a competitive event governed by enzyme kinetics and stereochemical fit.[1]
The CYP2B6 / CYP3A4 Dichotomy
Understanding the toxicity profile of NVP requires distinguishing between its two primary metabolic pathways.
-
CYP3A4 preferentially targets the methyl group, forming 12-Hydroxy Nevirapine (associated with skin rash via sulfation).[1][2]
-
CYP2B6 is the exclusive catalyst for the formation of This compound (associated with hepatotoxicity).
Mechanistic Insight: The formation of 3-OH NVP is an atroposelective oxidation. The CYP2B6 active site stabilizes one specific conformer of the rapidly flipping NVP substrate to permit hydroxylation at the sterically hindered 3-position. This is clinically significant because NVP is an auto-inducer; it upregulates CYP2B6 expression, thereby accelerating its own conversion into the potentially toxic 3-OH metabolite over time.[1]
Visualization: The Divergent Metabolic Pathways
The following diagram illustrates the bifurcation of NVP metabolism and the specific activation of the 3-OH pathway toward quinone toxicity.
Caption: Divergent metabolic activation of Nevirapine. Note the CYP2B6-mediated pathway leading to the hepatotoxic 2,3-NVP-Quinone.[3]
Mechanism of Toxicity: The Quinone Methide Cascade
The 3-Hydroxy metabolite is not the endpoint of toxicity; it is a pro-toxin. The presence of the hydroxyl group on the aromatic ring facilitates further oxidation.
The Ring-Contraction Phenomenon
Unlike standard quinone formation, the oxidation of 3-OH NVP (and 2-OH NVP) involves a complex rearrangement.
-
Oxidation: 3-OH NVP undergoes two-electron oxidation.[1]
-
Rearrangement: This triggers a ring contraction of the diazepinone ring.[1]
-
Product: The formation of 2,3-NVP-quinone .
Scientific Integrity Check: Research using Frémy’s salt (a radical oxidizing agent) confirms that while 2-OH NVP forms both a quinone and a quinone-imine, 3-OH NVP is selectively converted into the 2,3-NVP-quinone .[4][5] This electrophile reacts avidly with bionucleophiles (like cysteine residues on proteins), leading to immune-mediated liver injury.[1]
Protocol: Chiral Chromatographic Separation
To study the kinetics of 3-OH NVP formation or to isolate specific atropisomers for binding studies, a robust separation method is required. Standard C18 columns often fail to resolve the subtle stereochemical differences in these metabolites.
Methodology: Self-Validating LC-MS/MS Workflow
This protocol utilizes an amylose-based chiral stationary phase, which is the gold standard for separating NVP analogs.
A. Sample Preparation (Liquid-Liquid Extraction)[1]
-
Matrix: Human Plasma or Microsomal Incubation media (200 µL).[1]
-
Internal Standard: d3-Nevirapine (10 µL of 1 µg/mL).[1]
-
Extraction: Add 1.0 mL Chloroform . Vortex for 2 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Reconstitution: Evaporate organic layer under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
B. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Amylose backbone provides superior chiral recognition for the "butterfly" shape of NVP analogs. |
| Dimensions | 150 mm x 4.6 mm, 5 µm | Standard analytical scale for balance of resolution and backpressure.[1] |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) | Normal phase mode is essential for Chiralpak AD to maximize hydrogen bonding interactions.[1] |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics on 5 µm particles.[1] |
| Detection | MS/MS (ESI+) | MRM mode required for sensitivity (3-OH NVP parent ion: m/z 283). |
C. Analytical Workflow Diagram
Caption: Step-by-step workflow for the chiral isolation and quantification of 3-OH Nevirapine.
Implications for Drug Development
The case of this compound illustrates a critical lesson in modern drug design: Metabolic Chirality .
-
Safety by Design: Blocking the metabolic "soft spots" (e.g., deuteration of the methyl group to stop 12-OH formation) can inadvertently shunt metabolism toward the 3-OH pathway (CYP2B6), potentially increasing hepatotoxicity risks.
-
Screening: Early-stage screening must include "reactive metabolite trapping" (using glutathione or cyanide) specifically on the 3-OH metabolite to assess quinone formation potential.[1]
References
-
Antunes, A. M., et al. (2014).[1] Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: Activation pathway to amino acid adducts. Toxicology Research.[1][5] [Link]
-
Erickson, D. A., et al. (1999).[1] In vitro metabolism of the HIV-1 non-nucleoside reverse transcriptase inhibitor nevirapine in humans and selected animal species. Drug Metabolism and Disposition.[1][6] [Link]
-
LaPlante, S. R., et al. (2011).[1] Atropisomerism in the Pharmaceutically Relevant Realm.[1][7][8][9] Journal of Medicinal Chemistry.[1] [Link]
-
Sharma, P., et al. (2013).[1] Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury.[1][10] Chemical Research in Toxicology.[1] [Link]
-
Gao, Y., et al. (2023).[1] Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity.[1] Chemical Research in Toxicology.[1] [Link]
Sources
- 1. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. ClinPGx [clinpgx.org]
- 7. Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative [comptes-rendus.academie-sciences.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent encounters with atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: In Vitro Glucuronidation Assay for 3-Hydroxy Nevirapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for conducting an in vitro glucuronidation assay of 3-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. A thorough understanding of the metabolic fate of Nevirapine, particularly the Phase II conjugation reactions, is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. This guide is designed for researchers in drug metabolism and pharmacokinetics, offering a scientifically grounded framework for assessing the glucuronidation potential of this compound using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes.
Scientific Introduction: The Metabolic Journey of Nevirapine
Nevirapine is a cornerstone in the combination therapy for HIV-1 infection. Its elimination from the body is predominantly through hepatic metabolism.[1][2] The metabolic pathway is a two-phase process. Initially, Phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2B6, transforms Nevirapine into several hydroxylated metabolites, including 2-hydroxy, 3-hydroxy, 8-hydroxy, and 12-hydroxy Nevirapine.[2][3][4] The formation of this compound is significantly attributed to the activity of CYP2B6.[3][4]
Following oxidation, these hydroxylated metabolites undergo Phase II conjugation, mainly through glucuronidation, to form more water-soluble compounds that can be readily excreted.[1][2][4] This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[5][6] Glucuronidation is a major pathway for the biotransformation and detoxification of a wide array of xenobiotics.[5] Therefore, characterizing the glucuronidation of this compound is essential for a complete understanding of Nevirapine's disposition.
This application note details a robust in vitro methodology to:
-
Characterize the kinetics of this compound glucuronidation in human liver microsomes.
-
Identify the specific human UGT isoforms responsible for the conjugation of this compound.
The insights gained from these studies are pivotal for predicting the potential for drug-drug interactions (DDIs), where co-administered drugs might inhibit or induce the UGT enzymes responsible for Nevirapine clearance.[5]
The Causality Behind Experimental Choices
The design of this in vitro glucuronidation assay is based on established principles of drug metabolism research, ensuring data reliability and physiological relevance.
-
Choice of Enzyme Source:
-
Human Liver Microsomes (HLMs): HLMs contain a full complement of UGT enzymes and provide a physiologically relevant model for studying hepatic glucuronidation.[5] They are the standard in vitro system for such assessments.
-
Recombinant Human UGT Isoforms: To pinpoint the specific UGT enzyme(s) responsible for this compound glucuronidation, a panel of individually expressed recombinant UGTs is employed.[6][7] This "phenotyping" approach is crucial for predicting specific DDI liabilities.[7]
-
-
Optimizing UGT Activity - The Role of Alamethicin: UGTs are membrane-bound enzymes with their active site located within the lumen of the endoplasmic reticulum.[8] In vitro, this membrane barrier can limit the access of the substrate and the cofactor, UDPGA, to the active site, a phenomenon known as latency. To overcome this, the pore-forming peptide alamethicin is included in the incubation mixture.[8][9] Alamethicin disrupts the microsomal membrane, ensuring maximal enzyme activity.[8]
-
Essential Cofactors and Reaction Components:
-
UDPGA (Uridine 5'-diphosphoglucuronic acid): This is the activated form of glucuronic acid and the essential co-substrate for the UGT-catalyzed reaction.[6]
-
Magnesium Chloride (MgCl₂): MgCl₂ is often included to sequester UDP, a by-product of the glucuronidation reaction that can cause product inhibition.[10]
-
Saccharolactone: This compound is an inhibitor of β-glucuronidases, enzymes that can potentially cleave the newly formed glucuronide conjugate, leading to an underestimation of UGT activity.[9][10]
-
-
Analytical Quantification:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[1][11][12] Its high selectivity allows for the accurate measurement of the this compound glucuronide even in the presence of the parent compound and other metabolites.[12][13]
-
Visualizing the Metabolic Pathway and Experimental Workflow
Diagram 1: Nevirapine Metabolic Pathway
Caption: Simplified metabolic pathway of Nevirapine.
Diagram 2: In Vitro Glucuronidation Assay Workflow
Caption: General workflow for the in vitro glucuronidation assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | Toronto Research Chemicals | Substrate |
| Pooled Human Liver Microsomes | Corning, BioIVT | Enzyme Source |
| Recombinant Human UGTs (Panel) | Corning, BioIVT | Enzyme Source for Phenotyping |
| UDP-glucuronic acid (UDPGA) | Sigma-Aldrich | Co-substrate |
| Alamethicin | Sigma-Aldrich | Pore-forming agent |
| D-Saccharic acid 1,4-lactone | Sigma-Aldrich | β-glucuronidase inhibitor |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | Cofactor |
| Tris-HCl Buffer | Thermo Fisher Scientific | Buffer System |
| Acetonitrile (LC-MS Grade) | Thermo Fisher Scientific | Reaction Termination/Protein Precipitation |
| Formic Acid (LC-MS Grade) | Thermo Fisher Scientific | Mobile Phase Additive |
| Water (LC-MS Grade) | Thermo Fisher Scientific | Mobile Phase |
| Internal Standard (e.g., structural analog) | As appropriate | Quantification control for LC-MS/MS |
| 96-well plates | VWR | Reaction Vessels |
| Centrifuge | Eppendorf | Sample Preparation |
| LC-MS/MS System | Waters, Sciex, Agilent | Analytical Instrument |
Detailed Experimental Protocols
Protocol 1: Determining Kinetic Parameters in Human Liver Microsomes
This protocol aims to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the glucuronidation of this compound.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.4).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10-100 mM).
-
Prepare a 100 mM stock solution of UDPGA in water.
-
Prepare a 5 mg/mL stock solution of alamethicin in methanol.
-
Prepare a 1 M stock solution of MgCl₂ in water.
-
Prepare a 100 mM stock solution of saccharolactone in water.
-
-
Incubation Mixture Preparation:
-
On ice, prepare a master mix containing Tris-HCl buffer, MgCl₂, saccharolactone, and alamethicin.
-
Add pooled human liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL. The optimal protein concentration should be determined in preliminary experiments to ensure linearity.[9]
-
Add varying concentrations of this compound to individual wells of a 96-well plate. A typical concentration range to test would be 1-500 µM.
-
Add the microsomal master mix to the wells containing the substrate.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA to a final concentration of 2-5 mM.[9]
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time must be within the linear range of product formation, which should be established in preliminary experiments.[14]
-
-
Reaction Termination and Sample Preparation:
-
Control Incubations:
-
Include negative controls without UDPGA to confirm that metabolite formation is UGT-dependent.[9]
-
Include controls without substrate to check for any interfering peaks in the chromatogram.
-
Protocol 2: UGT Isoform Phenotyping
This protocol identifies the specific UGT isoform(s) responsible for this compound glucuronidation.
Step-by-Step Methodology:
-
Enzyme Source:
-
Incubation:
-
Follow the same incubation procedure as in Protocol 1, but replace the human liver microsomes with individual recombinant UGT enzymes at an appropriate protein concentration (typically 0.1-0.5 mg/mL).
-
Use a fixed, physiologically relevant concentration of this compound (e.g., a concentration close to the determined Km value or the expected in vivo concentration).
-
-
Data Analysis:
-
Measure the rate of glucuronide formation for each UGT isoform.
-
The isoform(s) that exhibit the highest activity are the primary contributors to the glucuronidation of this compound.
-
Data Analysis and Interpretation
-
Enzyme Kinetics:
-
Quantify the concentration of the this compound glucuronide using a validated LC-MS/MS method.
-
Plot the rate of formation of the glucuronide (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (or other appropriate models like the Hill equation if allosteric kinetics are observed) using non-linear regression analysis software (e.g., GraphPad Prism) to determine the apparent Km and Vmax values.[8]
-
-
UGT Phenotyping:
-
Compare the rates of glucuronide formation across the different UGT isoforms. The relative activity of each isoform will indicate its contribution to the overall metabolism of this compound.
-
Table 1: Example Data for this compound Glucuronidation Kinetics
| Substrate Concentration (µM) | Velocity (pmol/min/mg protein) |
| 1 | 10.2 |
| 5 | 45.1 |
| 10 | 75.3 |
| 25 | 130.8 |
| 50 | 180.2 |
| 100 | 235.6 |
| 250 | 290.4 |
| 500 | 310.1 |
| Kinetic Parameter | Value |
| Vmax | 350 pmol/min/mg protein |
| Km | 45 µM |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no glucuronide formation | Inactive enzyme, incorrect UDPGA concentration, short incubation time, substrate instability. | Verify enzyme activity with a positive control substrate. Ensure UDPGA is fresh and at a saturating concentration. Optimize incubation time and protein concentration. Check substrate stability in the incubation buffer. |
| High variability between replicates | Pipetting errors, inconsistent temperature, microsomal settling. | Use calibrated pipettes. Ensure uniform temperature across the incubation plate. Gently mix the microsomal suspension before aliquoting. |
| Non-linear product formation over time | Substrate depletion, product inhibition, enzyme instability. | Reduce incubation time or protein concentration. Check for product inhibition by adding the metabolite at the start of the reaction. Assess enzyme stability over the incubation period. |
| Poor LC-MS/MS sensitivity | Sub-optimal instrument parameters, ion suppression from matrix components. | Optimize MS parameters for the analyte. Dilute the sample to reduce matrix effects. Use a more effective protein precipitation method or solid-phase extraction. |
Conclusion and Future Directions
This application note provides a comprehensive and scientifically robust framework for the in vitro investigation of this compound glucuronidation. By following these protocols, researchers can generate reliable kinetic data and identify the key UGT enzymes involved in this important metabolic pathway. This information is invaluable for drug development, enabling a more accurate prediction of Nevirapine's metabolic clearance, potential for drug-drug interactions, and sources of pharmacokinetic variability in patient populations. Further studies could involve using human hepatocytes to confirm these findings in a more integrated cellular system.
References
-
Rowland, A., Elliot, D. J., Knights, K. M., & Miners, J. O. (2007). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 36(6), 1056-1062. [Link]
-
Sun, H., Wang, J., Li, W., & Liu, X. (2020). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules, 25(15), 3349. [Link]
-
BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. Retrieved from [Link]
-
Eke, A. C., Rennie, W., Tija, J., & Scarsi, K. K. (2012). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 56(6), 3415–3417. [Link]
-
Miners, J. O., Smith, P. A., Sorich, M. J., McKinnon, R. A., & Mackenzie, P. I. (2004). In vitro–in vivo correlations for drugs eliminated by glucuronidation: investigations with the model substrate zidovudine. British Journal of Clinical Pharmacology, 58(Suppl. 1), 38–48. [Link]
-
He, X., Wang, J., Liu, M., & Duan, J. (2011). A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 334-341. [Link]
-
Cressey, T. R., Götte, M., & Jourdain, G. (2012). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy, 56(6), 2847–2851. [Link]
-
da Silva, C. A., de Andrade, I. M., & de Magalhães, M. O. (2012). Main metabolic routes of nevirapine. ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]
-
PharmGKB. (n.d.). Nevirapine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Atazanavir. Retrieved from [Link]
-
Starok, M., Prever, L., & Inguimbert, N. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100922. [Link]
-
Wang, Y., Zhang, T., & Liu, X. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5727. [Link]
-
Basu, S., & Trosko, J. E. (2014). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. Journal of Visualized Experiments, (92), e52097. [Link]
-
Wang, Y., Zhang, T., & Liu, X. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
Zientek, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
-
Obach, R. S. (2011). In Vitro Evaluation of Metabolic Drug–Drug Interactions: Concepts and Practice. In Drug-Drug Interactions (pp. 1-34). Humana Press. [Link]
-
Sowjanya, G., & Kiran, B. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]
-
Kilford, P. J., & Miners, J. O. (2011). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. In UDP-Glucuronosyltransferases (pp. 135-147). Humana Press. [Link]
Sources
- 1. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
- 6. criver.com [criver.com]
- 7. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes [mdpi.com]
- 10. xenotech.com [xenotech.com]
- 11. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Synthesis of 3-Hydroxy Nevirapine Using Recombinant CYP2B6
[1]
Abstract
This guide details the protocol for the regioselective synthesis of 3-Hydroxy Nevirapine (3-OH-NVP) using recombinant human Cytochrome P450 2B6 (CYP2B6). While chemical synthesis of hydroxylated metabolites often yields racemic mixtures or requires complex protecting groups, enzymatic synthesis provides high regioselectivity. 3-OH-NVP is a major pharmacological metabolite of the antiretroviral drug Nevirapine, distinct from the hepatotoxic 12-hydroxy metabolite formed by CYP3A4. This protocol covers analytical kinetic profiling and semi-preparative scale-up for metabolite isolation, essential for toxicity testing and reference standard generation.
Introduction & Clinical Context
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in HIV-1 treatment.[1] Its clinical utility is occasionally limited by severe idiosyncratic adverse events, including skin rash (Stevens-Johnson syndrome) and hepatotoxicity.
Understanding the metabolic fate of NVP is critical for drug safety:
-
CYP3A4 primarily catalyzes 12-hydroxylation, leading to a reactive quinone methide intermediate associated with toxicity.[2]
-
CYP2B6 is the principal catalyst for 3-hydroxylation .[3][2]
-
Clinical Relevance: Polymorphisms in CYP2B6 (e.g., 516G>T) significantly alter NVP plasma exposure.[1][4][5][6][7] Isolating the 3-OH metabolite allows researchers to study its specific downstream conjugation (glucuronidation) and potential to form quinone imines, independent of the 12-OH pathway.
Mechanism of Action
The reaction involves the NADPH-dependent insertion of an oxygen atom into the pyridine ring of Nevirapine.
Figure 1: The CYP2B6-mediated hydroxylation of Nevirapine.[3][2][5] This pathway is distinct from the CYP3A4-mediated 12-hydroxylation.
Materials & Reagents
Enzyme System
-
Recombinant Human CYP2B6: Expressed in E. coli (Bactosomes) or Baculovirus-infected insect cells (Supersomes).
-
Specification: Co-expressed with NADPH-P450 Reductase (POR) and Cytochrome b5 for optimal catalytic turnover.
-
Specific Activity: > 50 pmol product/min/pmol CYP (verified with Bupropion hydroxylation assay).
-
Cofactor Regeneration System (CRS)
Direct use of NADPH is costly and unstable for long incubations. Use a regeneration system:
-
NADP+: 1.3 mM (Final concentration)
-
Glucose-6-Phosphate (G6P): 3.3 mM
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): 0.4 U/mL
-
Magnesium Chloride (MgCl₂): 3.3 mM
Buffers & Solvents
Protocol 1: Analytical Kinetic Profiling
Purpose: To determine
Workflow Diagram
Figure 2: Analytical workflow for CYP2B6 kinetic profiling.
Step-by-Step Procedure
-
Preparation: Thaw CYP2B6 enzyme on ice. Prepare 2X CRS solution.
-
Substrate Dilution: Prepare NVP concentrations ranging from 10 µM to 500 µM in 100 mM KPi buffer (keep DMSO constant).
-
Plate Setup: In a 96-well deep-well plate, add:
-
250 µL Substrate/Buffer Mix.
-
10 pmol recombinant CYP2B6 (volume dependent on lot concentration).
-
-
Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate temperature.
-
Initiation: Add 250 µL of pre-warmed 2X CRS to start the reaction (Final Volume = 500 µL).
-
Reaction: Shake at 450 rpm at 37°C for 30 minutes. Note: Time linearity should be pre-determined; 30 mins is standard for CYP2B6.
-
Termination: Add 500 µL ice-cold Acetonitrile containing internal standard (e.g., Nevirapine-d3).
-
Clarification: Centrifuge at 3,000 x g for 20 minutes at 4°C to pellet precipitated protein.
-
Analysis: Inject supernatant onto LC-MS/MS.
Protocol 2: Semi-Preparative Synthesis (Scale-Up)
Purpose: To generate milligram quantities of 3-OH-NVP for structural confirmation (NMR) or secondary assays.
Expert Insight: In scale-up, product inhibition and cofactor depletion are the main failure modes. This protocol uses a batch-fed approach.
-
Reaction Vessel: Use a 50 mL Erlenmeyer flask (glass) to minimize adsorption.
-
Scale: Total volume 20 mL.
-
Enzyme Load: Increase CYP2B6 concentration to 50–100 pmol/mL.
-
Substrate Loading:
-
Do not add all NVP at once. NVP has poor solubility.
-
Add NVP in 4 aliquots of 50 µM every 30 minutes (Total 200 µM).
-
-
Cofactor Maintenance: Add fresh G6PDH and G6P at T=60 min to ensure NADPH regeneration persists.
-
Incubation: 37°C, 150 rpm orbital shaking for 120 minutes.
-
Extraction (Liquid-Liquid Extraction):
-
Quench with 20 mL Ethyl Acetate (EtOAc).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate phases.
-
Collect the organic (upper) layer. Repeat extraction twice.
-
Evaporate EtOAc under nitrogen or rotary evaporation.
-
-
Reconstitution: Dissolve residue in 100% Methanol for HPLC purification.
Analytical Validation (LC-MS/MS)
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ Column: Waters XSelect CSH C18 (2.1 x 100 mm, 3.5 µm)
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-1 min) → 95% B (1-6 min) → 5% B (6.1 min) |
| Ionization | ESI Positive Mode |
| Source Temp | 500°C |
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Nevirapine | 267.1 | 226.1 | 25 |
| 3-OH Nevirapine | 283.1 | 242.1 | 28 |
| 12-OH Nevirapine | 283.1 | 225.1 | 30 |
Note: 3-OH-NVP and 12-OH-NVP are isomers. They must be chromatographically separated. 3-OH-NVP typically elutes earlier than 12-OH-NVP on C18 columns.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Enzyme inactivation by solvent | Ensure DMSO < 0.5% v/v. Use Methanol if DMSO is problematic, but keep < 1%. |
| Non-Linear Kinetics | Substrate depletion | Reduce incubation time or increase substrate concentration (if solubility permits). |
| Peak Broadening | Quinone Methide formation | 3-OH-NVP is relatively stable, but avoid high pH (>8.0) during extraction to prevent ring degradation. |
| Isomer Co-elution | Poor chromatography | Switch to a Phenyl-Hexyl column to better separate the regioisomers (3-OH vs 12-OH). |
References
-
Erickson, D. A., et al. (1999). "Characterization of the in vitro biotransformation of nevirapine in humans." Drug Metabolism and Disposition, 27(12), 1488-1495.
-
Srivastava, A., et al. (2010). "Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury."[2][8][9] Chemical Research in Toxicology, 23(6), 986-994.
-
Corning Life Sciences. (2021). "Corning Supersomes™ Human CYP2B6 + Oxidoreductase + b5." Product Data Sheet.
-
Wen, B., et al. (2009). "High-throughput screening of cytochrome P450 time-dependent inhibition using liquid chromatography-mass spectrometry." Journal of Pharmacological and Toxicological Methods, 60(2), 190-196.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenetic predictors of nevirapine pharmacokinetics in Ghanaian children living with HIV with or without TB coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gbcbiotech.com [gbcbiotech.com]
- 7. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
High-resolution mass spectrometry for 3-Hydroxy Nevirapine analysis
An Application Note and Protocol for the High-Resolution Mass Spectrometric Analysis of 3-Hydroxy Nevirapine
Introduction: The Clinical Significance and Analytical Challenge
Nevirapine (NVP) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used globally in combination antiretroviral therapy for HIV-1.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by hepatic metabolism. The biotransformation of Nevirapine is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites.[2] Among these, this compound (3-OH-NVP) is a major metabolite, predominantly formed via the CYP2B6 pathway.[2][3][4]
Monitoring the concentrations of both the parent drug and its key metabolites like 3-OH-NVP is crucial for several reasons. It provides a more comprehensive picture of drug disposition, helps in assessing long-term patient adherence, and offers insights into individual metabolic phenotypes which can influence both efficacy and toxicity.[3][5][6] The accurate quantification of these analytes in complex biological matrices such as human plasma, however, presents a significant analytical challenge that demands high sensitivity and selectivity.
High-Resolution Mass Spectrometry (HRMS), coupled with the robust separation power of liquid chromatography (LC), has emerged as the gold standard for such bioanalytical applications.[7] The specificity of HRMS, which provides mass values to four or more decimal places, allows for the confident identification of analytes and their differentiation from endogenous matrix interferences, thereby reducing the risk of false positives.[7] This application note provides a detailed, field-proven protocol for the sensitive and accurate quantification of this compound in human plasma using LC-HRMS, designed for researchers, scientists, and drug development professionals.
Principle of the Method
This method employs a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system to quantify this compound. The workflow begins with a simple and efficient protein precipitation step to extract the analyte from the plasma matrix. The extracted sample is then injected into a reversed-phase LC system, where this compound is chromatographically separated from its parent drug, other metabolites, and endogenous plasma components based on its physicochemical properties.
Following separation, the column eluent is introduced into a high-resolution mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the analyte. The HRMS instrument, operating in full scan or targeted single ion monitoring (t-SIM) mode, measures the mass-to-charge ratio (m/z) of these ions with high accuracy. Quantification is achieved by comparing the integrated peak area of the analyte's exact mass in the sample to that of a calibration curve constructed from standards of known concentrations. The use of a stable isotope-labeled internal standard (if available) is highly recommended to correct for matrix effects and variations in instrument response.
Metabolic Pathway of Nevirapine to this compound
The diagram below illustrates the primary metabolic conversion of Nevirapine.
Caption: Metabolic conversion of Nevirapine to this compound.
Materials and Reagents
| Item | Source/Grade |
| This compound Reference Standard | Certified Supplier |
| Nevirapine-d4 (Internal Standard, recommended) | Certified Supplier |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Methanol (MeOH) | HPLC or LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade (≥99%) |
| Water | Type I, Ultrapure (18.2 MΩ·cm) |
| Human Plasma (K2EDTA) | Pooled, Drug-Free |
| Microcentrifuge Tubes (1.5 mL) | Polypropylene |
| HPLC Vials with Inserts | Amber Glass or Polypropylene |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay. Using separate weighings for calibrators and quality controls (QCs) is a critical step to avoid analytical bias and ensure an independent assessment of the calibration curve's accuracy.[8]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of this compound reference standard and the internal standard (IS), Nevirapine-d4.
-
Dissolve each in methanol in a 5 mL volumetric flask to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions for Calibration:
-
Perform serial dilutions of the 3-OH-NVP primary stock solution with 50:50 (v/v) ACN:Water to prepare a series of working standards. These will be used to spike blank plasma to create the calibration curve.
-
-
Working Quality Control (QC) Solutions:
-
From a separate weighing and stock solution of 3-OH-NVP, prepare working QC solutions at low, medium, and high concentrations that span the calibration range.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[9][10] Using cold acetonitrile enhances the precipitation efficiency.
-
Label 1.5 mL microcentrifuge tubes for blanks, zero standards, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for calibrators/QCs, or study sample) into the corresponding tubes.
-
Add 150 µL of the cold (-20°C) Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into HPLC vials with inserts. Avoid disturbing the protein pellet.
-
Seal the vials and place them in the autosampler for analysis.
LC-HRMS Analytical Workflow
The diagram below outlines the complete analytical process from sample receipt to data analysis.
Sources
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 5. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A liquid chromatography-tandem mass spectrometry assay for quantification of nevirapine, indinavir, atazanavir, amprenavir, saquinavir, ritonavir, lopinavir, efavirenz, tipranavir, darunavir and maraviroc in the plasma of patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
Application Note: High-Performance Quantification of 3-Hydroxy Nevirapine in Human Urine via LC-MS/MS
Introduction & Scientific Context
Nevirapine (NVP) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used in HIV-1 therapy.[1][2][3] While plasma quantification of the parent drug is standard for Therapeutic Drug Monitoring (TDM), the analysis of its urinary metabolites—specifically 3-Hydroxy Nevirapine (3-OH-NVP) —offers unique insights into patient-specific metabolic phenotypes.
The "Why" Behind the Method
-
CYP2B6 Phenotyping: 3-OH-NVP is formed primarily via CYP2B6 hydroxylation.[1][4] Quantifying this metabolite relative to the parent drug provides a non-invasive phenotypic index of CYP2B6 activity, which is highly polymorphic (e.g., CYP2B6*6 allele) and correlates with neurotoxicity risks.
-
Adherence Monitoring: Unlike the parent drug, which has a long half-life (~45h), urinary metabolites can offer a more granular view of recent ingestion versus "white-coat adherence."
-
Glucuronide Challenge: In urine, 3-OH-NVP exists predominantly as an O-glucuronide conjugate. Accurate quantification requires robust enzymatic hydrolysis to convert the "Total" fraction into measurable free analyte.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation pathway relevant to this protocol.
Figure 1: Biotransformation of Nevirapine to its 3-Hydroxy metabolite and subsequent glucuronidation.[2][4][5][6]
Experimental Strategy & Causality
This protocol utilizes Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE).
-
Reasoning: Urine is a complex matrix containing salts, urea, and diverse organic acids. LLE often results in emulsions or "dirty" extracts that suppress ionization in the mass spectrometer.
-
Choice of Phase: A Mixed-Mode Cation Exchange (MCX) cartridge is selected. Since 3-OH-NVP contains a basic pyridine ring (pKa ~5-6), it can be retained by cation exchange while acidic interferences are washed away, yielding a cleaner extract than standard C18.
Protocol: Sample Preparation
Reagents Required:
- -Glucuronidase (Type H-1 from Helix pomatia or Recombinant equivalent).
-
Internal Standard (IS): d3-3-Hydroxy Nevirapine (preferred) or d5-Nevirapine.
-
SPE Cartridges: Oasis MCX or equivalent (30 mg/1 cc).
-
Ammonium Acetate buffer (pH 5.0).
Workflow Visualization
Figure 2: Step-by-step sample preparation workflow ensuring deconjugation and matrix cleanup.
Detailed Steps
-
Aliquot & Internal Standard: Transfer 200 µL of urine into a 1.5 mL microcentrifuge tube. Add 20 µL of Internal Standard working solution (1000 ng/mL).
-
Enzymatic Hydrolysis:
-
Add 200 µL of 1M Ammonium Acetate buffer (pH 5.0) containing
-glucuronidase (approx. 5000 units/mL). -
Critical: Verify pH is between 4.5–5.5 for optimal enzyme activity.
-
Incubate at 37°C for 4 hours (or overnight for convenience).
-
-
SPE Conditioning: Condition MCX cartridges with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the hydrolyzed sample onto the cartridge. Apply low vacuum.
-
Washing (The Cleanup):
-
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the cation exchange bond).
-
Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A/B (80:20).
Protocol: LC-MS/MS Instrumentation[7][8][9]
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography: UHPLC System.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Start Gradient |
| 3.0 | 90 | Elution of Analytes |
| 3.5 | 90 | Wash Column |
| 3.6 | 10 | Re-equilibration |
| 5.0 | 10 | End of Run |
Mass Spectrometry Parameters (MRM)
Ionization Mode: Electrospray Positive (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| 3-OH-NVP | 283.1 | 242.1 | Quantifier | 25 |
| 283.1 | 227.1 | Qualifier | 35 | |
| d3-3-OH-NVP (IS) | 286.1 | 245.1 | Quantifier | 25 |
Note: The transition 283 > 242 corresponds to the loss of the cyclopropyl ring moiety, a characteristic fragmentation of nevirapine derivatives.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be validated against FDA/EMA Bioanalytical Guidelines.
-
Linearity: 10 ng/mL to 5000 ng/mL. (Urine concentrations can be high; use 1/x² weighting).
-
Accuracy & Precision:
-
Matrix Effect (ME):
-
Calculate ME% = (Peak Area in Matrix / Peak Area in Solvent) x 100.
-
Self-Validation Check: If ME is <80% or >120%, the SPE wash steps are insufficient. Re-optimize the Methanol wash step.
-
-
Hydrolysis Efficiency:
-
Run a Quality Control (QC) sample of Nevirapine-Glucuronide (if available) or a pooled patient sample with and without enzyme.
-
Success Criteria: >90% conversion of glucuronide to parent.[8]
-
Troubleshooting: The Scientist's Perspective
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from urea or salts.
-
Fix: Switch the SPE wash from 100% Methanol to 50% Methanol/Water to remove more polar interferences before elution.
-
-
Issue: Peak Tailing.
-
Cause: Interaction between the basic pyridine nitrogen and free silanols on the column.
-
Fix: Increase Ammonium Formate concentration in Mobile Phase A to 5mM or 10mM to mask silanols.
-
-
Issue: Inconsistent Hydrolysis.
-
Cause: Urine pH varies widely (4.5–8.0). Adding a fixed volume of buffer may not stabilize pH.
-
Fix: Check pH of every sample after buffer addition. Adjust with 1M Acetic Acid or 1M NaOH if necessary before adding the enzyme.
-
References
-
Srivastava, A. et al. (2010). "Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State." Antimicrobial Agents and Chemotherapy.
-
Heck, A. et al. (2020). "LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence." Journal of Pharmaceutical and Biomedical Analysis.
-
Kura Biotech. (2017). "Impact of enzymatic hydrolysis on the quantification of total urinary concentrations." Application Note.
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. High throughput LC-MS/MS method for simultaneous determination of tenofovir, lamivudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assessment of 3-Hydroxy Nevirapine Formation and Bioactivation
Guidance for Metabolic Stability, Reaction Phenotyping, and Reactive Metabolite Trapping
Executive Summary & Scientific Rationale
3-Hydroxy Nevirapine (3-OH-NVP) represents a critical checkpoint in the safety profile of the antiretroviral drug Nevirapine (NVP). While NVP remains a cornerstone in HIV-1 therapy, its clinical utility is often compromised by severe hepatotoxicity and cutaneous adverse events (Stevens-Johnson Syndrome).
Current toxicological consensus identifies 3-OH-NVP not merely as a clearance product, but as a precursor to a reactive quinone methide (QM) intermediate. This electrophilic species is capable of covalent binding to cellular proteins and depleting hepatic glutathione (GSH) pools.[1]
This application note provides a rigorous, non-templated guide for in vitro scientists to:
-
Phenotype the Formation: Quantify the contribution of CYP2B6 vs. CYP3A4 in 3-OH-NVP generation.
-
Assess Bioactivation: Detect and characterize the reactive quinone methide intermediate using glutathione trapping assays.
Metabolic Pathway & Toxicity Mechanism[1][2][3][4]
Understanding the precise metabolic route is a prerequisite for designing the incubation. NVP undergoes hydroxylation at the C-3 position (major) and C-2, C-8, C-12 positions (minor).[2]
The Bioactivation Pathway
The 3-hydroxylation is primarily catalyzed by CYP2B6 , with secondary contributions from CYP3A4 . The resulting phenol (3-OH-NVP) can undergo two fates:[3]
-
Detoxification: Glucuronidation (Phase II) for excretion.
-
Toxification: Further oxidation to a reactive quinone methide (QM), which acts as a Michael acceptor for cellular nucleophiles.
Pathway Visualization
The following diagram illustrates the metabolic divergence that dictates NVP toxicity.
Figure 1: Metabolic fate of Nevirapine.[4] CYP2B6-mediated formation of 3-OH-NVP is the rate-limiting step for downstream quinone methide formation.
Protocol A: Reaction Phenotyping (Formation Kinetics)
Objective: To determine the specific contribution of CYP enzymes (specifically 2B6 and 3A4) to the formation of 3-OH-NVP. This is critical for predicting DDI if NVP is co-administered with CYP2B6 inhibitors (e.g., Ticlopidine) or inducers (e.g., Rifampin).
Experimental Design Strategy
We utilize a "Chemical Inhibition" approach using Human Liver Microsomes (HLM).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Substrate: Nevirapine (1 µM to 500 µM for kinetics; fixed 10 µM for inhibition screens).
-
Selective Inhibitors:
Step-by-Step Methodology
Phase 1: Preparation
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Stock Solutions:
-
NVP: 10 mM in DMSO (Final incubation DMSO < 0.1%).
-
NADPH: 20 mM fresh stock in buffer.
-
Inhibitors: Prepare 100x stocks in Methanol/Acetonitrile.
-
Phase 2: Incubation (Inhibition Screen)
-
Pre-Incubation (Crucial for Ticlopidine):
-
Mix HLM (0.5 mg/mL final), Buffer, and Ticlopidine.
-
Add NADPH (1 mM final) to initiate the inactivator.
-
Incubate at 37°C for 15 minutes. (This allows Ticlopidine to inhibit CYP2B6).
-
-
Substrate Addition:
-
Add Nevirapine (10 µM final) to the mixture.
-
Note: For non-time-dependent inhibitors (e.g., Ketoconazole), add inhibitor and substrate simultaneously without the 15-min NADPH pre-step.
-
-
Reaction: Incubate at 37°C for 30 minutes (linear range for 3-OH-NVP formation).
-
Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Deuterated NVP or Labetalol). Ratio 3:1 (Organic:Aqueous).
-
Clarification: Centrifuge at 3,500 x g for 20 mins at 4°C. Collect supernatant for LC-MS/MS.
Data Analysis (Phenotyping)
Calculate the Percent Inhibition relative to control (no inhibitor).
| Inhibitor | Target CYP | % Inhibition of 3-OH-NVP Formation | Interpretation |
| Ticlopidine | CYP2B6 | > 80% | Confirms CYP2B6 is the major pathway. |
| Ketoconazole | CYP3A4 | 10 - 20% | Confirms minor CYP3A4 contribution. |
| Sulfaphenazole | CYP2C9 | < 5% | Negative Control (Specificity check). |
Protocol B: Reactive Metabolite Trapping (GSH Adducts)
Objective: To detect the transient quinone methide intermediate derived from 3-OH-NVP. Since the QM is short-lived, it cannot be measured directly. We trap it with Glutathione (GSH).[8][9]
Reagents & Setup
-
Trapping Agent: Reduced L-Glutathione (GSH) fortified at 5 mM .
-
Control: N-Acetylcysteine (NAC) can be used as an alternative nucleophile.
-
Matrix: HLM (1.0 mg/mL) - Higher protein conc. used to maximize metabolite generation.
Workflow Diagram
Figure 2: Glutathione trapping workflow for detecting reactive quinone methides.
LC-MS/MS Detection Strategy
The detection of GSH adducts requires specific mass spectrometry settings.
-
Instrument: Q-TOF or Triple Quadrupole.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Scan Modes:
-
Full Scan (Q1): Look for [M + GSH + H]⁺.
-
NVP MW = 266.3.
-
3-OH-NVP MW = 282.3.
-
Quinone Methide MW = 280.3 (Loss of 2H from 3-OH-NVP).
-
Target Adduct Mass: 280.3 + 307.3 (GSH) = 587.6 m/z .
-
-
Neutral Loss Scan (Triple Quad): Scan for neutral loss of 129 Da (pyroglutamic acid moiety of GSH). This filters out non-GSH related background.
-
Precursor Ion Scan: Scan for precursors of m/z 272 (GSH fragment).
-
Interpretation of Results
-
Positive Result: A peak at m/z 587.6 that disappears in the absence of NADPH or GSH.
-
Risk Assessment: The abundance of this adduct correlates with the potential for covalent binding (CV) in vivo. If a new drug candidate generates similar adduct levels to NVP, it carries a high structural alert for idiosyncrasy.
References & Authoritative Grounding
-
FDA Guidance (2020): In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[10]
-
ICH M12 Guideline (2024): Harmonised Guideline on Drug Interaction Studies.
-
Erickson et al. (1999): Metabolism of nevirapine by cytochrome P450s in human liver microsomes. (Foundational paper establishing CYP2B6/3A4 roles).
-
Antunes, A. M. et al. (2010): Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts. Toxicology Research.
-
Wen, B. et al. (2009): High-Throughput Screening for Reactive Metabolites using Glutathione Trapping. Journal of Mass Spectrometry.
Disclaimer: This Application Note is for research and educational purposes. All protocols should be validated internally before use in GLP environments.
Sources
- 1. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Phenotyping Assay [visikol.com]
- 7. Effects of concurrent administration of nevirapine on the disposition of quinine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
Application Note: Protein Binding Quantification of 3-Hydroxy Nevirapine
From Reversible Kinetics to Covalent Liability Assessment
Executive Summary & Scientific Context
3-Hydroxy Nevirapine (3-OH-NVP) is a primary Phase I metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (NVP). Formed predominantly by CYP2B6 (and to a lesser extent CYP3A4), 3-OH-NVP represents a critical checkpoint in the drug's safety profile.
While the parent drug (NVP) exhibits moderate plasma protein binding (~60%), the characterization of 3-OH-NVP binding is twofold:
-
Pharmacokinetic (PK) Driver: As a polar metabolite, its reversible binding fraction (
) dictates its renal clearance and distribution volume.[1] -
Toxicological Trigger: 3-OH-NVP is a structural alert. It serves as the precursor to a reactive quinone methide intermediate, which can covalently bind to host proteins (haptenization), triggering severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome (SJS).[1]
This guide details the protocol for determining the reversible plasma protein binding (PPB) of 3-OH-NVP using Rapid Equilibrium Dialysis (RED), while providing the mechanistic context to interpret "abnormal" binding data that may suggest covalent adduct formation.[1]
Mechanistic Pathway & Assay Logic
The following diagram illustrates the dual nature of 3-OH-NVP interactions: reversible equilibrium (measurable by this protocol) and the irreversible bioactivation pathway (a confounding factor in stability).
Figure 1: 3-OH-NVP Disposition. The RED assay quantifies the reversible equilibrium (Yellow node to Green box). Note that spontaneous oxidation to the Quinone Methide (Red box) can lead to low recovery, often mistaken for high binding.[1]
Materials & Instrumentation
3.1 Reagents
| Component | Specification | Purpose |
| Test Compound | This compound (>98% purity) | Analyte |
| Matrix | Human Plasma (K2EDTA), pH 7.4 | Biologically relevant matrix |
| Dialysis Buffer | PBS (Phosphate Buffered Saline) + 100 mM Sodium Phosphate | Maintains pH and ionic strength |
| Internal Standard | Nevirapine-d3 or 13C-NVP | Correction for matrix effects |
| Precipitation Agent | Acetonitrile (ACN) with 0.1% Formic Acid | Protein crash & extraction |
3.2 Equipment[1][2]
-
Dialysis System: Thermo Scientific™ RED Device (Single-use inserts, 8K MWCO).[3]
-
Incubator: Orbital shaker with temperature control (37°C).
-
LC-MS/MS: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm) – Critical for retaining polar metabolites.[1]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
Phase A: Preparation (T-Minus 1 Hour)
-
Plasma pH Adjustment: Thaw plasma at 37°C. Measure pH. If >7.6 (due to CO2 loss), adjust to 7.4 using 1% phosphoric acid. Rationale: Binding of basic drugs like NVP derivatives is pH-dependent.
-
Spiking: Prepare a 10 mM stock of 3-OH-NVP in DMSO. Spike into plasma to achieve a final concentration of 5 µM .[1] Ensure final DMSO content is <0.5% to prevent protein denaturation.[1]
-
Conditioning: Pre-soak RED inserts in buffer for 10 minutes (optional but recommended for 8K membranes to remove glycerol residues).
Phase B: The Assay (T=0 to T=4 Hours)
-
Loading:
-
Incubation: Seal the plate with gas-permeable film. Incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4 hours .
-
Validation Note: 4 hours is sufficient for NVP metabolites.[1] Extended incubation (>6h) risks degradation of 3-OH-NVP into quinone species.
-
Phase C: Post-Incubation Processing
-
Aliquot & Match:
-
Remove 50 µL from Chamber A (Plasma).
-
Remove 50 µL from Chamber B (Buffer).
-
-
Matrix Matching (Crucial Step):
-
Add 50 µL of Blank Plasma to the Buffer aliquot.[1]
-
Add 50 µL of Blank Buffer to the Plasma aliquot.
-
Reasoning: Ensures identical matrix effects during ESI ionization in the Mass Spec.
-
-
Extraction: Add 400 µL of cold Acetonitrile (containing Internal Standard) to all samples. Vortex for 2 min. Centrifuge at 4,000g for 15 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis. Add 100 µL water to dilute organic content before injection.
Analytical Method (LC-MS/MS)[1][2][4][5][6][7]
System: Agilent 1290 Infinity II / 6470 Triple Quad
Chromatography:
-
Mobile Phase A: Water + 0.1% Formic Acid[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]
-
Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min) -> 95% B (4.0 min) -> 5% B (4.1 min).
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive Mode
-
Source Temp: 350°C
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 3-OH-NVP | 283.1 | 242.1 | 25 | Quantifier |
| 3-OH-NVP | 283.1 | 226.1 | 30 | Qualifier |
| NVP-d3 (IS) | 270.1 | 229.1 | 25 | Internal Std |
Note: The transition 283.1 -> 242.1 corresponds to the loss of the cyclopropyl ring, a characteristic fragmentation of the nevirapine scaffold.
Data Analysis & Calculations
Summarize data using the following logic. Do not rely solely on % Bound; always calculate Recovery to rule out covalent binding or adsorption.[1]
6.1 Formulas
6.2 Interpretation Table
| Observation | Result | Interpretation for 3-OH-NVP |
| Normal | Expected range. Slightly more polar than NVP ( | |
| Recovery < 70% | FAIL | Critical Warning: Indicates potential degradation to Quinone Methide or non-specific binding to the device. |
| Buffer Conc > Plasma | FAIL | Membrane leak or contamination. |
References
-
Rilpivirine and Nevirapine Pharmacology: Clinical Pharmacokinetics of Nevirapine. National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
Metabolite Profiling: Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy.[7] Available at: [Link]
-
Assay Methodology: Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding.[2][3] Journal of Bioequivalence & Bioavailability.[1][3] Available at: [Link][1][3]
-
Toxicity Mechanism: Metabolic Activation of Nevirapine in Humans: Formation of Reactive Quinone Methides.[1] Chemical Research in Toxicology. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. enamine.net [enamine.net]
- 3. dl.icdst.org [dl.icdst.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
Troubleshooting & Optimization
Troubleshooting matrix effects in 3-Hydroxy Nevirapine LC-MS/MS analysis
Topic: Troubleshooting Matrix Effects in LC-MS/MS Ticket ID: #3OHNVP-MX-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary
Welcome to the Technical Support Center. You are likely here because your quantitation of 3-Hydroxy Nevirapine (3-OH NVP) —a primary oxidative metabolite of Nevirapine—is failing acceptance criteria.
Unlike the parent drug Nevirapine, which is relatively lipophilic and robust, 3-OH NVP is more polar. This polarity causes it to elute earlier on reverse-phase columns, often placing it directly in the "danger zone" of co-eluting phospholipids (specifically lysophosphatidylcholines), resulting in severe ion suppression.
This guide provides a self-validating troubleshooting workflow to diagnose, confirm, and eliminate these matrix effects.
Module 1: Diagnostic Framework
"Is it Matrix Effect or Extraction Efficiency?"
Before altering your chemistry, you must distinguish between low recovery (extraction issue) and signal suppression (matrix issue).
The Symptom Checker
| Observation | Probable Cause | Recommended Action |
| IS Response Variation (>15% CV) | Matrix Effect (Ion Suppression) | Perform Post-Column Infusion (see Protocol A). |
| Low Absolute Area (Analyte & IS) | Low Extraction Recovery | Switch from PPT to LLE/SPE (see Module 2). |
| Retention Time Shift | pH Instability / Column Fouling | Check Mobile Phase Buffering (Ammonium Acetate). |
| Non-Linear Calibration (Quadratic) | Saturation or Matrix Effect | Check weighting (1/x²) or dilute samples. |
Protocol A: Post-Column Infusion (The Gold Standard)
Use this experiment to visualize exactly where the suppression occurs in your chromatogram.
The Setup:
-
Bypass Column: Connect a syringe pump containing a neat solution of 3-OH NVP (100 ng/mL) and its Internal Standard (IS) directly to the MS source via a T-union.
-
LC Flow: Connect your LC column outlet to the other side of the T-union.
-
Injection: Inject a blank extracted plasma sample (processed exactly like your unknowns) into the LC system.
-
Acquisition: Monitor the MRM transitions for 3-OH NVP while the syringe pump infuses at a constant rate (e.g., 10 µL/min).
Interpretation:
-
Flat Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (Analytes eluting here will be under-quantified).
-
Positive Peak: Ion Enhancement.
Visualizing the Setup (Graphviz):
Caption: Schematic of the Post-Column Infusion setup used to visualize matrix suppression zones.
Module 2: Sample Preparation Optimization
"Protein Precipitation is Not Enough"
Simple Protein Precipitation (PPT) with acetonitrile removes proteins but leaves behind phospholipids (PLs). PLs are the primary cause of ion suppression in bioanalysis.
Comparison of Extraction Methodologies for 3-OH NVP
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Cleanliness | Low (High Phospholipids) | High (Removes Salts/PLs) | Very High (Selective) |
| Recovery | >90% (but suppressed) | ~70-80% (Solvent dependent) | >85% (Consistent) |
| Matrix Factor | 0.5 - 0.7 (High Suppression) | 0.9 - 1.0 (Clean) | 0.95 - 1.0 (Clean) |
| Cost/Time | Low / Fast | Medium / Labor Intensive | High / Fast (with 96-well) |
Recommended LLE Protocol (Cost-Effective Solution)
Since 3-OH NVP is more polar than NVP, standard ether extractions may result in poor recovery.
-
Buffer: Add 50 µL of 0.1M Sodium Carbonate (pH 9.0) to 200 µL plasma. Rationale: Ensures the basic amine is uncharged to facilitate organic extraction.
-
Solvent: Add 1 mL Ethyl Acetate:Hexane (80:20 v/v) . Note: Pure hexane is too non-polar for the hydroxy metabolite; Ethyl Acetate provides the necessary polarity.
-
Agitate: Vortex 5 min, Centrifuge 10 min @ 4000g.
-
Reconstitute: Evaporate supernatant and reconstitute in Mobile Phase A/B (80:20).
Recommended SPE Protocol (Premium Solution)
Use a "Pass-Through" phospholipid removal plate (e.g., Waters Ostro or Phenomenex Phree) or a polymeric mixed-mode cation exchange (MCX) if sensitivity is critical.
Module 3: Chromatographic Resolution
"Escaping the Suppression Zone"
If you cannot change your extraction method, you must chromatographically separate 3-OH NVP from the phospholipids.
The Phospholipid Trap
Phospholipids generally elute in two bands:
-
Lyso-phosphatidylcholines (Lyso-PC): Elute early (often co-eluting with polar metabolites like 3-OH NVP).
-
Phosphatidylcholines (PC): Elute late (during the high organic wash).
Troubleshooting Logic:
-
Issue: 3-OH NVP elutes at the solvent front (k' < 1).
-
Fix: Reduce initial organic concentration to 5% or use a column with better polar retention (e.g., Polar-Embedded C18 or Phenyl-Hexyl).
Recommended Gradient (C18 Column, 2.1 x 50mm, 1.7 µm):
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.0).[1]
-
Mobile Phase B: Acetonitrile.
| Time (min) | %B | Event |
| 0.0 | 5 | Hold to retain polar 3-OH NVP |
| 1.0 | 5 | End of loading |
| 4.0 | 40 | Elution of 3-OH NVP and NVP |
| 4.1 | 95 | Hard Wash (Remove Phospholipids) |
| 6.0 | 95 | Hold High Organic |
| 6.1 | 5 | Re-equilibration |
Critical Step: You must hold the high organic wash (95% B) for at least 2 minutes to prevent late-eluting phospholipids from wrapping around and suppressing the next injection.
Troubleshooting Logic Flowchart
Caption: Decision tree for isolating the root cause of quantitative failure in metabolite analysis.
Frequently Asked Questions (FAQ)
Q: Can I just use Nevirapine-d3 (parent IS) for the metabolite? A: No. This is a critical error. Matrix effects are time-dependent. 3-OH NVP elutes earlier than Nevirapine. If a suppression zone exists at the metabolite's retention time but not the parent's, NVP-d3 will not compensate for the signal loss, leading to inaccurate quantitation. You must use This compound-d3 .
Q: Why does my calibration curve flatten at the top end? A: This is likely ESI saturation or "space charge effects," but in the context of 3-OH NVP, it can also be matrix-dependent. If the matrix background is high, the available charge in the ESI droplet is consumed by matrix components, limiting the linear range for the analyte. Diluting the sample 1:5 or 1:10 with blank matrix often restores linearity by reducing the matrix load.
Q: I see a "ghost peak" in my blank samples. What is it? A: If you are using a gradient that doesn't sufficiently wash the column (see Module 3), phospholipids from a previous injection may be eluting during the current injection's equilibration phase. Extend your 95% B wash step.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][1][2][3]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Srivastava, A., et al. (2019). Solid-phase Extraction Combined With Dispersive Liquid-Liquid microextraction/HPLC-UV as a Sensitive and Efficient Method for Extraction... of Nevirapine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Elsherbiny, M. E., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]
Sources
- 1. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction combined with dispersive liquid-liquid microextraction/HPLC-UV as a sensitive and efficient method for extraction, pre-concentration and simultaneous determination of antiretroviral drugs nevirapine, efavirenz and nelfinavir in pharmaceutical formulations and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Hydroxy Nevirapine Detection in Biological Samples
Welcome to the technical support center for the bioanalysis of 3-Hydroxy Nevirapine (3-OH NVP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for improving the sensitivity and reliability of 3-OH NVP detection in biological matrices. As a senior application scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you overcome common challenges in your analytical workflows.
Introduction: The Importance of Sensitive this compound Detection
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Its metabolism in the body is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites.[2] Among these, this compound is a significant metabolite. Monitoring the levels of both the parent drug and its metabolites is crucial for understanding the drug's pharmacokinetics, assessing patient adherence to therapy, and investigating potential links to adverse effects such as hepatotoxicity.[2][3] Achieving low limits of detection for 3-OH NVP is therefore critical, especially when dealing with low sample volumes or patient populations with altered drug metabolism.
This guide will provide a comprehensive overview of the most common analytical techniques, focusing on high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, and will delve into practical troubleshooting steps to enhance the sensitivity of your assays. All protocols and recommendations are grounded in established scientific principles and regulatory expectations, such as those outlined by the FDA and the International Council for Harmonisation (ICH).[4][5][6]
Section 1: Troubleshooting Poor Sensitivity in LC-MS/MS Analysis of this compound
Low sensitivity in LC-MS/MS assays is a frequent challenge. The following section provides a structured approach to identifying and resolving the root causes of a weak signal for 3-OH NVP.
Is the Mass Spectrometer Optimally Tuned for this compound?
Question: My signal for 3-OH NVP is very low or non-existent. Where do I start with the mass spectrometer?
Answer: Effective ionization and fragmentation of the analyte are paramount for achieving high sensitivity in MS.[7] If you are experiencing a weak signal, the first step is to ensure your instrument is properly tuned for 3-OH NVP.
Troubleshooting Steps:
-
Direct Infusion and MRM Optimization:
-
Prepare a fresh, pure standard solution of 3-OH NVP in a solvent that mimics your final mobile phase composition.
-
Directly infuse the standard solution into the mass spectrometer to optimize the precursor ion selection and the fragmentation parameters.
-
Determine the most abundant and stable product ions for your specific instrument. While published transitions are a good starting point, optimal collision energies can vary between different mass spectrometer models.[8]
-
-
Review and Optimize Key MS Parameters:
-
Ion Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on the ion source settings. Systematically optimize the following:
-
Nebulizer Gas Flow: Affects droplet size and solvent evaporation.
-
Drying Gas Flow and Temperature: Crucial for desolvation of the analyte ions.
-
Capillary Voltage: Controls the efficiency of ion formation.
-
A design of experiments (DoE) approach can be systematically used to find the optimal combination of these parameters.[9][10]
-
-
Collision Energy (CE) and Cone/Declustering Potential (CV/DP): These parameters directly impact the fragmentation of the precursor ion and the transmission of product ions to the detector.[8] A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of signal.
-
Quantitative Data Summary: Published MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Collision Energy (CE) | Source |
| 283.0 | 214.3 | 45.17 V | [11] |
| 283.0 | 243.3 | 39.54 V | [11] |
Note: These values should be used as a starting point and optimized on your specific instrument.
Could Sample Preparation be the Culprit for Low Analyte Recovery?
Question: I've optimized my MS parameters, but my sensitivity is still poor. Could the issue be in my sample preparation?
Answer: Absolutely. The goal of sample preparation is to efficiently extract 3-OH NVP from the biological matrix while removing interfering substances.[12] Low recovery during this stage is a common cause of poor sensitivity. Due to its hydroxyl group, 3-OH NVP is more polar than the parent drug, Nevirapine, which can influence the choice of extraction method.[1]
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting workflow for low 3-OH NVP recovery.
Detailed Protocols and Explanations:
-
Solid-Phase Extraction (SPE) Optimization:
-
Protocol:
-
Sorbent Selection: For a polar metabolite like 3-OH NVP, a standard C18 reversed-phase sorbent might not provide sufficient retention. Consider mixed-mode cation exchange cartridges that offer both hydrophobic and ionic interactions.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Loading: Load the pre-treated plasma sample at a controlled flow rate (e.g., 1-2 mL/min) to ensure adequate interaction with the sorbent.[13]
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove endogenous interferences without eluting the 3-OH NVP.
-
Elution: Elute the 3-OH NVP with a stronger organic solvent, potentially with a pH modifier (e.g., acetonitrile with 2% formic acid). Consider adding a soak time to improve elution efficiency.[13]
-
-
Causality: The choice of sorbent and the strength of the wash and elution solvents are critical for selectively retaining and then recovering the analyte. Insufficient retention or premature elution during the wash step will lead to low recovery.
-
-
Liquid-Liquid Extraction (LLE) Optimization:
-
Protocol:
-
Solvent Selection: Choose an organic solvent that has a similar polarity to 3-OH NVP. While highly non-polar solvents like hexane are unsuitable, moderately polar, water-immiscible solvents like methyl tert-butyl ether (MTBE) or ethyl acetate can be effective.[1]
-
pH Adjustment: Adjusting the pH of the aqueous sample can significantly improve extraction efficiency.[14][15] For 3-OH NVP, which has a phenolic hydroxyl group, making the sample slightly acidic (e.g., pH 4-5) will keep it in a neutral form, favoring its partition into the organic phase.
-
Extraction: Vortex the sample with the chosen organic solvent, centrifuge to separate the layers, and then carefully collect the organic phase.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC mobile phase.
-
-
Causality: The partitioning of an analyte between two immiscible liquids is governed by its polarity and ionization state. By optimizing the solvent polarity and suppressing the ionization of 3-OH NVP, you can drive the equilibrium towards the organic phase, thus increasing recovery.
-
Are Matrix Effects Suppressing My Signal?
Question: My recovery seems fine, but my signal is still low and inconsistent, especially in patient samples. Could this be a matrix effect?
Answer: Yes, this is a classic sign of matrix effects. Endogenous components in biological samples, such as phospholipids and salts, can co-elute with your analyte and suppress its ionization in the MS source, leading to a lower-than-expected signal.[1][16]
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Ensure that 3-OH NVP is chromatographically resolved from the bulk of the matrix components.
-
Adjust the gradient profile of your LC method to better separate the analyte from early-eluting, highly polar interferences.
-
Consider using a smaller particle size column (e.g., sub-2 µm) for improved peak resolution.
-
-
Optimize Sample Cleanup:
-
If you are using protein precipitation, which is known for having more significant matrix effects, consider switching to SPE or LLE for a cleaner extract.
-
During SPE, ensure your wash step is effective at removing interfering substances.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An ideal internal standard for LC-MS/MS is a stable isotope-labeled version of the analyte (e.g., this compound-d3).
-
A SIL-IS will co-elute with the analyte and experience the same degree of ionization suppression, allowing for accurate correction of the signal and improving the precision and accuracy of your results.
-
Section 2: FAQs for this compound Analysis
Q1: What is the best sample preparation technique for this compound in plasma?
A1: The "best" technique depends on your specific assay requirements (e.g., required LLOQ, sample throughput).
-
Protein Precipitation (PPT): This is the fastest and simplest method but often results in the "dirtiest" extract, making it more prone to matrix effects. It may be suitable for less sensitive assays.[12]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT but is more labor-intensive. It can provide good recovery for 3-OH NVP if the solvent and pH are optimized.[1]
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and can be automated for high throughput. It is often the preferred method for achieving the lowest limits of detection.
Q2: My HPLC-UV assay for Nevirapine works well, but I can't see the 3-Hydroxy metabolite. Why?
A2: There are several potential reasons:
-
Low Concentration: The concentration of 3-OH NVP in plasma is typically much lower than that of the parent drug, Nevirapine. Your UV detector may not be sensitive enough to detect it.
-
Chromatographic Co-elution: 3-OH NVP may be co-eluting with Nevirapine or another endogenous compound, obscuring its peak. You may need to adjust your mobile phase composition or gradient to improve separation.
-
Suboptimal Wavelength: While Nevirapine has a strong UV absorbance, the optimal wavelength for 3-OH NVP might be slightly different. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength.
Q3: How do I comply with regulatory guidelines when validating my method for this compound?
A3: You should follow the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[4][5][6] Key validation parameters include:
-
Selectivity and Specificity: Demonstrate that your method can differentiate 3-OH NVP from other metabolites, co-administered drugs, and endogenous matrix components.
-
Accuracy and Precision: Assess the closeness of your measured values to the true values and the reproducibility of your measurements over several days.
-
Recovery: Determine the efficiency of your extraction process.
-
Calibration Curve and Linearity: Establish the relationship between signal response and concentration over a defined range.
-
Stability: Evaluate the stability of 3-OH NVP in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Q4: What is the clinical significance of measuring this compound?
A4: Measuring 3-OH NVP levels can provide valuable insights into:
-
Drug Metabolism: The ratio of 3-OH NVP to Nevirapine can be an indicator of the activity of specific CYP450 enzymes, which can be influenced by genetics and co-administered drugs.
-
Patient Adherence: The presence of metabolites like 3-OH NVP can confirm that a patient has recently ingested the parent drug.
-
Toxicity Studies: While the direct link between 3-OH NVP and toxicity is still under investigation, monitoring metabolite levels is an important aspect of safety assessment during drug development.[3] The FDA recommends evaluating the potential toxicity of drug metabolites.
References
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
- Gong, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5729.
- Gong, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence.
- Kopp, K. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-633.
- Li, W., et al. (2012). A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons. Journal of Pharmaceutical and Biomedical Analysis, 61, 14-22.
- Patel, D. N., et al. (2024). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. Impact Factor.
- Tugume, M., et al. (2022).
- Sigma-Aldrich. How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.
- Sana, T., & Fischer, S. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Agilent Technologies.
- European Medicines Agency. (2022).
- Chirenda, J., et al. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting.
- van der Merwe, I., et al. (2023). Evaluating the “wrong-way-round” electrospray ionization of antiretroviral drugs for improved detection sensitivity. Analytical and Bioanalytical Chemistry, 415(2), 347–357.
- Hirt, D., et al. (2013). Evaluation of nevirapine dosing recommendations in HIV-infected children. British Journal of Clinical Pharmacology, 76(4), 599–607.
- Musso, G., et al. (2022). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 12(5), 405.
- Capparelli, E. V., et al. (2011). Nevirapine (NVP) Pharmacokinetics (PK) and Risk of Rash and Hepatitis among HIV-Infected Sub-Saharan African Women. Journal of acquired immune deficiency syndromes (1999), 58(4), 398–405.
- International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. ICH.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
- Ivanova, B. B. (2021). What is the solution to the low intensity problem of lc-ms/ms??.
- Gong, Y., et al. (2020). Optimal conditions for ionization and fragmentation of the three compounds and their ISs.
- Aymard, G., et al. (2002). Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery.
- Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6296.
- U.S. Food and Drug Administration. (2018).
- Salek, R. M., et al. (2019). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 9(12), 300.
- U.S. Food and Drug Administration. (2022).
- Le, T., & Pillarisetty, L. S. (2023). Nevirapine. In StatPearls.
- Fountain, K. J., et al. (2019). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/weak anion‐exchange columns. Rapid Communications in Mass Spectrometry, 33(S2), 24-33.
- Briscoe, C., & Welch, R. (2024).
- Li, W., & Cohen, L. H. (2014).
- New York State Department of Health AIDS Institute. (2025). Virologic and Immunologic Monitoring in HIV Care. Clinical Guidelines Program.
- Element Lab Solutions. (n.d.).
- PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. PromoChrom Technologies.
- Bansal, S., & DeStefano, A. (2007). Validation of bioanalytical methods - Highlights of FDA's guidance.
- Restek. (2021).
- Briscoe, C., & Welch, R. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later.
- CHROMacademy. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Kim, J., et al. (2024). Development of a simultaneous multi component analytical method for 37 new psychoactive substances in wastewater using LC MS/MS. Environmental Engineering Research, 29(3), 230491.
- Wiliński, B., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 26-34.
- Singh, S., et al. (2018). Improving the solubility of nevirapine using A hydrotropy and mixed hydrotropy based solid dispersion approach. Postepy Hig Med Dosw (Online), 72, 584-594.
- Le, T., & Pillarisetty, L. S. (2023). Nevirapine. In StatPearls.
- Li, Y., et al. (2022). Development of a high-throughput differential mobility separation–tandem mass spectrometry (DMS-MS/MS) method for clinical urine drug testing. Analytical and Bioanalytical Chemistry, 414(1), 381–390.
- New York State Department of Health AIDS Institute. (2024). Laboratory Monitoring for Adverse Effects of ART. Clinical Guidelines Program.
- U.S. Food and Drug Administration. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation.
- Sherwood, C. A., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of proteome research, 9(10), 5485–5490.
Sources
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of nevirapine dosing recommendations in HIV-infected children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. promochrom.com [promochrom.com]
- 14. lcms.cz [lcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. waters.com [waters.com]
Technical Support Center: Ion Suppression Effects on 3-Hydroxy Nevirapine Quantification
Welcome to the technical support center for the bioanalysis of 3-Hydroxy Nevirapine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression in LC-MS/MS quantification. Here, we will delve into the causes, identification, and mitigation of ion suppression to ensure the accuracy and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion suppression and its impact on the analysis of this compound.
Q1: What is ion suppression and why is it a concern for my this compound assay?
Q2: What are the common sources of ion suppression in a typical bioanalytical sample?
A: Sources of ion suppression are numerous and can be either endogenous or exogenous.[3]
-
Endogenous compounds originate from the biological matrix itself and include salts, proteins, and phospholipids.[5]
-
Exogenous substances are introduced during sample collection, processing, or analysis. These can include anticoagulants, dosing vehicles (excipients), and contaminants from plasticware.[3][6]
Q3: How can I tell if my this compound signal is being suppressed?
A: Visually inspecting a chromatogram alone is often insufficient to detect ion suppression.[7] A common and effective method is the post-column infusion experiment .[3][5] This technique involves continuously infusing a solution of this compound into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the otherwise stable signal baseline indicates the retention time at which co-eluting matrix components are causing suppression.[3][7]
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?
A: Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][8] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and competition for charge at the droplet surface, making it more sensitive to the presence of non-volatile salts and other matrix components.[5][8] APCI, which uses a corona discharge to ionize analytes in the gas phase, is often less affected by these interferences.[3][8]
Q5: Are there regulatory guidelines that address the evaluation of matrix effects?
A: Yes, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the bioanalytical industry that mandates the evaluation of matrix effects during method validation.[3][9][10] These guidelines emphasize the need to ensure that the accuracy, precision, and reproducibility of the assay are not compromised by the sample matrix.[11][12][13] The International Council for Harmonisation (ICH) M10 guideline is a key reference for bioanalytical method validation.[9]
II. Troubleshooting Guide: Diagnosing and Mitigating Ion Suppression
This section provides a systematic approach to identifying and resolving ion suppression issues encountered during the quantification of this compound.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Causality:
Inconsistent ion suppression across different samples is a primary cause of poor reproducibility and accuracy. Variations in the concentration of endogenous matrix components from different sources can lead to variable degrees of signal suppression for this compound.
Troubleshooting Workflow:
Detailed Protocols:
1. Post-Column Infusion Experiment to Identify Suppression Zones:
-
Objective: To determine the chromatographic regions where ion suppression occurs.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the mass spectrometer's ion source.[14]
-
Begin infusing the standard solution and acquire data for the this compound MRM transition to establish a stable baseline.[7]
-
Inject a blank, extracted biological matrix sample (e.g., plasma, hair extract) onto the LC system.[3][15]
-
Monitor the baseline of the infused this compound signal. Any significant drop in the signal indicates a region of ion suppression.[3][7]
-
2. Comparative Analysis of Sample Preparation Techniques:
-
Objective: To select the most effective sample preparation method for minimizing ion suppression.
-
Methods to Compare:
-
Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts with significant matrix components remaining.[16]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[2][7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbent chemistry to retain the analyte while washing away interferences.[1][2][7][17]
-
-
Procedure:
-
Prepare replicate samples of the biological matrix spiked with this compound at a known concentration.
-
Process these samples using PPT, LLE, and SPE protocols.
-
Analyze the extracts by LC-MS/MS.
-
Calculate the matrix effect (ME) for each method using the following formula:
-
ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
-
-
A value significantly less than 100% indicates ion suppression. The method yielding a value closest to 100% with the lowest variability is preferred.
-
Data Presentation:
| Sample Preparation Method | Mean Matrix Effect (%) | %RSD (n=6) |
| Protein Precipitation (Acetonitrile) | 65.2 | 18.5 |
| Liquid-Liquid Extraction (MTBE) | 88.9 | 7.2 |
| Solid-Phase Extraction (Mixed-Mode) | 97.4 | 3.1 |
| Table 1. Comparison of matrix effects for this compound using different sample preparation techniques. |
Issue 2: Analyte peak co-elutes with a region of ion suppression.
Causality:
If the chromatographic separation is insufficient, this compound may elute at the same time as interfering matrix components, leading to significant and often variable ion suppression.
Troubleshooting Workflow:
Detailed Protocols:
1. Chromatographic Method Optimization:
-
Objective: To shift the retention time of this compound away from the ion suppression zone.
-
Strategies:
-
Gradient Modification:
-
Decrease the initial percentage of the strong organic solvent to increase retention of early-eluting interferences.
-
Make the gradient shallower around the elution time of this compound to improve resolution from nearby peaks.
-
-
Column Chemistry:
-
Switch from a standard C18 column to one with a different selectivity (e.g., Phenyl-Hexyl, Cyano, or Pentafluorophenyl) to alter the elution order of the analyte and interferences.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) if this compound is sufficiently polar, as this can provide a completely different separation mechanism.
-
-
Employing UPLC/UHPLC: Ultra-High Performance Liquid Chromatography systems utilize smaller particle size columns, which provide significantly higher chromatographic resolution and can separate the analyte from matrix interferences more effectively.[17]
-
2. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Objective: To compensate for ion suppression effects.
-
Rationale: A SIL-IS (e.g., this compound-d4) is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of ion suppression.[6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized.
-
Procedure:
-
Spike all samples, calibrators, and QCs with the SIL-IS at a constant concentration early in the sample preparation process.
-
During data processing, quantify this compound using the peak area ratio relative to the SIL-IS.
-
III. References
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. Available at: [Link]
-
AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185. Available at: [Link]
-
Fu, Y., Wu, Y., Liu, A., Liu, Y., & Li, Y. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5707. Available at: [Link]
-
Furlong, M. T., & Malmstrom, J. (2015). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Bioanalysis, 7(16), 2065–2075. Available at: [Link]
-
Goswami, T. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 52-59. Available at: [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
Stahnke, H., Kittlaus, S., & Unger, K. K. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 30(6), 486-495. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. waters.com [waters.com]
Enhancing the recovery of 3-Hydroxy Nevirapine from plasma
Technical Support Center: 3-Hydroxy Nevirapine Recovery
Welcome to the Bioanalytical Optimization Portal. Subject: Enhancing the Recovery of this compound (3-OH NVP) from Human Plasma. Lead Scientist: Dr. A. Vance, Senior Application Scientist.[1]
Introduction: The Polarity Paradox
Recovering this compound (3-OH NVP) presents a distinct challenge compared to its parent compound, Nevirapine (NVP).[1] While NVP is lipophilic (LogP ~2.[1]5) and extracts easily with standard organic solvents, the addition of the hydroxyl group in 3-OH NVP increases polarity and water solubility.
The Core Issue: Standard Liquid-Liquid Extraction (LLE) protocols optimized for NVP often result in poor recovery (<50%) for 3-OH NVP because the metabolite partitions poorly into non-polar solvents like hexane or pure ethyl acetate.[1] Furthermore, plasma phospholipids co-elute with polar metabolites, causing severe ion suppression in LC-MS/MS.[1]
This guide moves beyond "standard recipes" to chemically rationalized protocols designed for high-sensitivity quantification.
Module 1: Method Selection & Strategy
Q: Why is my standard LLE method failing for 3-OH NVP? A: The polarity mismatch is the culprit. NVP extracts well into Dichloromethane (DCM) or Ethyl Acetate.[1] However, 3-OH NVP is amphoteric (containing both a basic nitrogen and a phenolic hydroxyl group).[1] At neutral plasma pH, its increased polarity keeps it in the aqueous phase.
-
The Fix: If you must use LLE, you need to increase the polarity of your organic phase. A mixture of Ethyl Acetate:Isopropanol (90:10) is often required to pull the polar metabolite out of the plasma. However, this also pulls more matrix interferences.[1]
Q: What is the "Gold Standard" for this extraction? A: Solid Phase Extraction (SPE), specifically using Mixed-Mode Cation Exchange (MCX) .[1]
-
Scientific Rationale: Since 3-OH NVP has a basic nitrogen (pKa ~2.[1]8) and a phenolic group (pKa ~9.5), you can exploit the basic amine.
-
Acidify the plasma (pH < 2) to protonate the amine (
).[1] -
Load onto an MCX cartridge. The drug locks onto the sorbent via strong ionic bonding.
-
Wash aggressively with 100% Methanol.[1] Neutral interferences wash away, but the drug stays locked.
-
Elute with 5% Ammonium Hydroxide in Methanol. This neutralizes the charge, releasing the clean drug.
-
Comparison of Extraction Efficiencies
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE (MCX) |
| Recovery (3-OH NVP) | High (>90%) but variable | Low-Moderate (40-70%) | High & Consistent (85-95%) |
| Matrix Cleanliness | Poor (High Phospholipids) | Moderate | Excellent |
| Sensitivity (S/N) | Low (Ion Suppression) | Medium | High |
| Throughput | High | Low (Manual steps) | High (Automatable) |
Module 2: The Optimized Protocol (MCX SPE)
Protocol ID: NVP-MET-SPE-04 Objective: Maximum recovery with phospholipid removal.[1]
Reagents:
-
Internal Standard (IS): Nevirapine-d5 or 3-OH Nevirapine-d3 (Critical for compensating matrix effects).[1]
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg/1 cc.[1]
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Conditioning:
-
Loading:
-
Load the pre-treated plasma sample at a slow flow rate (1 mL/min).
-
-
Wash Steps (The "Cleanup"):
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . Reason: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.
-
-
Post-Processing:
Module 3: Troubleshooting & FAQs
Q: I see "tailing" peaks for 3-OH NVP in my chromatogram. How do I fix this? A: Tailing for basic drugs usually indicates secondary interactions with free silanols on the column.[1]
-
Action: Ensure your mobile phase contains a buffer, not just an acid.[1] Use 10mM Ammonium Acetate (pH ~5.0 - 6.5) rather than just Formic Acid.[1] The ammonium ions compete for the silanol sites, sharpening the peak.
Q: My recovery is good, but my internal standard response is fluctuating wildy. A: This is a classic sign of Phospholipid Ion Suppression . Even with LLE, phospholipids can co-elute with your analyte.[1]
-
Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) during your run.[1] If a huge peak overlaps with 3-OH NVP, your quantification is compromised.[1]
-
Action: Switch to the MCX SPE protocol above, or if using PPT, use "Hybrid SPE-PPT" plates designed specifically for phospholipid removal.
Q: Is 3-OH NVP stable? I'm seeing higher concentrations than expected. A: This suggests Glucuronide Hydrolysis .[1]
-
Mechanism: 3-OH NVP circulates partly as a glucuronide conjugate.[1][3] If your sample handling is too rough (e.g., leaving plasma at room temperature too long, or using very strong acids/bases at high heat), the glucuronide can cleave, converting back into "free" 3-OH NVP, artificially inflating your result.
-
Action: Process samples on ice. Store plasma at -80°C. Avoid heating above 40°C during evaporation.[1]
Module 4: Logic & Workflow Visualization
Figure 1: Troubleshooting Decision Matrix
Use this logic flow to diagnose low recovery or poor sensitivity.
Caption: Decision matrix for diagnosing extraction failures. Blue nodes indicate decision points; Green nodes indicate solutions.
Figure 2: Optimized MCX SPE Workflow
The chemical mechanism behind the recommended protocol.
Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) for 3-OH NVP.
References
-
Ghosh, C., et al. (2011).[1][4] Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application. Journal of Bioequivalence & Bioavailability.
-
Fan, B., et al. (2020).[1][5] LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules (MDPI).[1]
-
Srivastava, A., et al. (2013).[1] High throughput LC-MS/MS method for simultaneous determination of tenofovir, lamivudine and nevirapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem. (2024).[1] this compound Compound Summary (CID 10978907).[1] National Library of Medicine.[1]
-
Matuszewski, B.K., et al. (2003).[1] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [1]
Sources
- 1. This compound | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinPGx [clinpgx.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting and Minimizing Carryover for 3-Hydroxy Nevirapine in LC-MS/MS Analysis
Welcome to the technical support center for LC-MS/MS analysis of 3-Hydroxy Nevirapine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with analyte carryover. As a metabolite of Nevirapine, this compound possesses distinct physicochemical properties that can make it particularly susceptible to adsorption within an LC-MS/MS system, leading to inaccurate quantification.[1][2][3]
This document provides a structured, in-depth approach to systematically troubleshoot and mitigate carryover, moving beyond generic advice to offer targeted solutions grounded in the specific chemistry of the analyte.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound carryover.
Q1: Why is this compound particularly prone to carryover?
A: The carryover potential of this compound is rooted in its molecular structure. It is an aromatic amine and a tertiary amino compound containing a hydroxyl group, making it more polar than its parent drug, Nevirapine.[2][4] This structure presents several mechanisms for adsorption:
-
Ionic Interactions: The presence of basic nitrogen atoms allows for protonation and subsequent ionic interaction with negatively charged sites on metallic surfaces (e.g., stainless steel tubing, valve components) and residual silanols on the stationary phase.
-
Hydrogen Bonding: The hydroxyl (-OH) group can form strong hydrogen bonds with active sites within the LC flow path.
-
Hydrophobic Interactions: While more polar than Nevirapine, the core ring structure is still hydrophobic and can adsorb to non-polar surfaces like PEEK tubing or worn rotor seals.[5]
Q2: How can I distinguish between analyte carryover and general system contamination?
A: This is a critical first step in troubleshooting.[5] A systematic injection sequence can provide a clear diagnosis:
-
Carryover: Is observed in a blank injection immediately following a high-concentration standard or sample, and its intensity decreases with subsequent blank injections. The pattern looks like this: High Standard -> Blank 1 (high carryover) -> Blank 2 (lower carryover) -> Blank 3 (negligible carryover).[5]
-
Contamination: Produces a consistent, low-level signal across all blank injections, regardless of their position in the sequence. This points to a contaminated mobile phase, blank solution, or a heavily saturated system component far upstream.[5]
Q3: What is considered an acceptable level of carryover for a validated bioanalytical method?
A: According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the response of the analyte in a blank sample immediately following the highest calibration standard (ULOQ) should not exceed 20% of the response of the lower limit of quantitation (LLOQ). For the internal standard, this limit is typically 5%. Always consult the latest regulatory documents for the specific requirements applicable to your work.
Part 2: A Systematic Guide to Troubleshooting and Mitigation
Carryover is a system-wide issue, but the source can be systematically isolated.[6][7] This guide follows a logical workflow to identify and resolve the problem efficiently.
Workflow for Isolating Carryover Source
The following diagram outlines the decision-making process for pinpointing the origin of carryover.
Caption: Systematic workflow for diagnosing the source of LC-MS/MS carryover.
Step 1: Mitigating Autosampler Carryover (Most Common Source)
The autosampler, with its intricate network of valves, seals, and the injection needle, is the most frequent source of carryover.[7]
Optimizing the Needle Wash Protocol
The single most effective tool against autosampler carryover is a well-designed needle wash protocol.[8][9][10] For a polar, ionizable compound like this compound, a multi-step wash using solvents with different chemical properties is often required.
Table 1: Recommended Needle Wash Compositions for this compound
| Wash Solvent Composition | Primary Mechanism of Action | When to Use |
| 5% Formic Acid in 10% Methanol / 90% Water | Acidic Wash: Protonates the analyte to increase aqueous solubility and disrupt ionic binding to metallic surfaces.[11] | Use as the first wash in a sequence to remove ionically bound analyte from the needle exterior. |
| 5% Ammonium Hydroxide in 10% Methanol / 90% Water | Basic Wash: Deprotonates the analyte, altering its charge state to disrupt different ionic interactions. | An alternative to the acidic wash, or used in sequence if carryover persists. |
| Acetonitrile / Isopropanol / Methanol (1:1:1 v/v/v) | Strong Organic Wash: Disrupts strong hydrophobic interactions and solubilizes any remaining analyte.[8] | Use as the second wash after an acid/base wash to remove any residually adsorbed compound. |
| Mobile Phase Strong Solvent (e.g., Acetonitrile/MeOH) | Compatibility Wash: Prepares the needle and loop for the next injection with a solvent compatible with the mobile phase. | Use as the final wash in a sequence to ensure compatibility and prevent precipitation.[9] |
Experimental Protocol: Implementing an Aggressive Acid-Base Wash Cycle
This protocol is designed to rigorously clean the injection system between a high-concentration sample and a subsequent blank.
Objective: To eliminate carryover of this compound from the autosampler injection system.
Materials:
-
Wash Solvent A: 1% Formic Acid in 95:5 Water:Methanol
-
Wash Solvent B: 100% Acetonitrile
-
Freshly prepared blank solution (e.g., reconstituted matrix or initial mobile phase)
Procedure:
-
Configure Autosampler Wash Settings: Access your instrument's control software and program a multi-step wash sequence. Most modern UPLCs/HPLCs allow for this.
-
Pre-Injection Wash (Optional but Recommended): Program the system to wash the needle before aspirating the sample. A 6-12 second wash with Wash Solvent B can be effective.[10]
-
Post-Injection Wash Sequence: This is the most critical part. Program the following sequence to occur immediately after the sample is injected.
-
Step 3.1 (Acid Wash): Wash the needle and injection port with Wash Solvent A for at least 15-20 seconds. This step targets ionic interactions.
-
Step 3.2 (Organic Wash): Immediately follow with a wash using Wash Solvent B for at least 15-20 seconds. This step removes any remaining hydrophobically bound analyte.
-
-
Inject Blank: After the high-concentration sample has run and the aggressive wash is complete, inject your blank sample.
-
Analyze Results: Compare the analyte peak area in this blank to a blank that followed a run using a standard, weaker wash (e.g., 50:50 Methanol:Water). A significant reduction confirms the effectiveness of the new wash protocol.
Hardware Inspection and Maintenance
If an optimized wash solvent does not resolve the issue, physical wear and tear of components is the next logical cause.[11]
-
Rotor Seal: The injector valve's rotor seal is a consumable part that can develop microscopic scratches over time, trapping analyte. If you observe persistent carryover that is not solved by washing, replace the rotor seal.[5]
-
Sample Loop & Tubing: While less common, repeated exposure to aggressive samples can lead to adsorption on the walls of the sample loop or connecting tubing. If carryover is severe, consider replacing these components.
Step 2: Addressing Column and MS Source Carryover
If the troubleshooting workflow points away from the autosampler, the column or MS source are the next areas to investigate.
-
Column Carryover: This occurs when the analyte is not fully eluted during the gradient.
-
Solution: After the main analyte peak has eluted, incorporate a high-organic "wash step" into your gradient (e.g., hold at 95-100% organic solvent for several column volumes) before re-equilibration. Ensure the column is flushed with a strong, compatible solvent if it is to be stored. Removing guard columns can sometimes reduce carryover as they provide additional active sites for adsorption.[6]
-
-
MS Source Carryover: If carryover is still present when the LC flow is directed to the MS without an injection, the ion source is likely contaminated.[6]
-
Solution: The ion source components (cone, capillary, etc.) must be cleaned according to the manufacturer's protocol. This typically involves sonication in a sequence of solvents like water, methanol, and isopropanol.[6]
-
Part 3: Proactive Best Practices for Carryover Prevention
-
Injection Sequence Management: Whenever possible, structure your injection sequence with increasing concentrations. Place multiple blank injections after the highest calibrators and QCs to wash the system before analyzing low-concentration samples.[11][12]
-
Use of Additives: Adding a small amount of a competitive inhibitor to your wash solvents, such as a non-interfering amine, can sometimes block the active sites responsible for carryover.
-
Dedicated Systems: For methods that routinely analyze high concentrations of problematic compounds like this compound, dedicating an LC system or at least a dedicated column and autosampler loop can prevent cross-contamination between different assays.
-
Regular Maintenance: Adhere to a strict preventative maintenance schedule for your LC-MS/MS system, including regular replacement of consumable parts like injector rotor seals.[5][11]
By understanding the chemical nature of this compound and applying a systematic, evidence-based troubleshooting approach, carryover can be effectively minimized, ensuring the accuracy and integrity of your analytical data.
References
-
OMICS International. (2021). Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. [Link]
-
Takeuchi, T., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the Mass Spectrometry Society of Japan, 67(6), 223-228. [Link]
-
SciSpace. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]
-
Lab Manager. (2018). Minimizing HPLC Carryover. [Link]
-
PubMed. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. [Link]
-
National Institutes of Health (NIH). (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. [Link]
-
ResearchGate. (2020). (PDF) LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. [Link]
-
ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?. [Link]
-
National Institutes of Health (NIH). This compound. PubChem. [Link]
-
Waters Corporation. CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Chromatography Online. (2021). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
-
Waters Corporation Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Waters Corporation. (2018). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
National Institutes of Health (NIH). Nevirapine. PubChem. [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
Sources
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 174532-82-2 [chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. omicsonline.org [omicsonline.org]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Internal Standard Selection for 3-Hydroxy Nevirapine Quantification
Welcome to the technical support resource for bioanalytical scientists. This guide provides in-depth answers and troubleshooting advice for selecting a robust internal standard (IS) for the quantification of 3-Hydroxy Nevirapine (3-OH NVP), a key metabolite of the antiretroviral drug Nevirapine.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic and long-term adherence studies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in an LC-MS/MS assay?
An internal standard is a compound of known concentration added to every sample, including calibrators, quality controls (QCs), and unknown study samples, before sample processing. Its primary purpose is to correct for the variability inherent in the analytical process. In LC-MS/MS bioanalysis, this includes variations in:
-
Sample Preparation: Losses during extraction procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Injection Volume: Minor differences in the volume of sample injected onto the LC system.
-
Matrix Effects: Signal suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine, hair).[4][5][6]
-
Instrument Response: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.
By calculating the peak area ratio of the analyte (3-OH NVP) to the IS, these variations can be normalized, leading to significantly improved accuracy and precision in the final concentration measurement.[7]
Q2: What are the options for an internal standard for this compound?
There are two main categories of internal standards suitable for LC-MS/MS analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: This is the "gold standard" for quantitative mass spectrometry. A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). For 3-OH NVP, this would be a deuterated or ¹³C-labeled version of the molecule.
-
Structural Analogs: These are compounds that are not isotopically labeled but have a chemical structure and physicochemical properties very similar to the analyte.
One published method for the simultaneous detection of nevirapine and its metabolites in hair utilized 2-OH NVP-d3 as the internal standard for both 2-OH NVP and 3-OH NVP.[3] Another study used Nevirapine-d5 as an internal standard for Nevirapine itself.[8]
Q3: Why is a Stable Isotope-Labeled (SIL) internal standard considered the ideal choice?
A SIL-IS is considered the best choice because it is chemically identical to the analyte. This means it will have virtually the same:
-
Chromatographic Retention Time: It will co-elute with the analyte, ensuring it experiences the exact same matrix effects at the same time.[6]
-
Extraction Recovery: It will behave identically during all sample preparation steps.[7]
-
Ionization Efficiency: It will ionize in the mass spectrometer source with the same efficiency as the analyte.
Because it only differs in mass, the mass spectrometer can easily distinguish it from the unlabeled analyte. This near-perfect emulation of the analyte's behavior provides the most effective correction for all sources of experimental variability.
Q4: I cannot find a commercially available SIL-IS for this compound. What should I do?
The availability of specific SIL-IS can be a challenge. If 3-OH NVP-SIL is unavailable, consider these alternatives in order of preference:
-
Use a SIL-IS of a Closely Related Metabolite: As demonstrated in existing literature, a SIL-IS of another Nevirapine metabolite, such as 2-Hydroxy Nevirapine-d3 (2-OH NVP-d3), can be a viable option.[3] Since 2-OH NVP and 3-OH NVP are structural isomers, they are likely to have very similar chromatographic behavior and extraction recovery.
-
Use a SIL-IS of the Parent Drug: A deuterated version of the parent drug, Nevirapine (e.g., Nevirapine-d3 or Nevirapine-d5), could also be used.[3][8][9] However, since 3-OH NVP is more polar than Nevirapine, there may be differences in chromatographic retention and extraction efficiency that must be carefully validated.
-
Use a Non-Labeled Structural Analog: If no SIL-IS is feasible, a structural analog can be used. A potential candidate could be another drug from the same class (NNRTIs) or a compound with a similar core structure, provided it is not a metabolite of Nevirapine or present in the study samples. Carbamazepine has been used as an internal standard for HPLC-UV analysis of nevirapine and its metabolites.[10]
The decision-making process can be visualized as follows:
Caption: Decision workflow for selecting an internal standard.
Troubleshooting Guide
Problem: High variability (%CV) in my QC samples.
-
Potential Cause: Your chosen internal standard is not adequately compensating for variations in the analytical process. This is more common when using a structural analog that behaves differently from 3-OH NVP during extraction or ionization.
-
Solution:
-
Evaluate Matrix Effects: The most likely culprit is a differential matrix effect between the analyte and the IS. Co-eluting endogenous components from the biological matrix can suppress the ionization of one compound more than the other.[6] You must assess the matrix factor for both 3-OH NVP and your IS across at least six different lots of the biological matrix.[4]
-
Check Extraction Recovery: Determine the extraction recovery of both the analyte and the IS independently. If there is a significant and inconsistent difference, the IS is not tracking the analyte's recovery properly.
-
Chromatographic Separation: Modify your LC method to better separate the analyte and IS from interfering matrix components. Ensure that neither the analyte nor the IS is eluting in the void volume or very early, where ion suppression is often most severe.
-
Re-evaluate IS Choice: If the above steps do not resolve the issue, you may need to select a different IS that is a closer match to 3-OH NVP. If you are using a structural analog, try to find a SIL-IS of a related compound like Nevirapine-d3 or 2-OH NVP-d3.[3]
-
Problem: My IS signal is weak or inconsistent across the batch.
-
Potential Cause: This could be due to issues with IS solution stability, poor recovery during sample preparation, or significant ion suppression.
-
Solution:
-
Verify IS Working Solution: Prepare a fresh IS working solution and re-analyze a set of samples. Check the stability of the IS in the solvent used for the working solution and under storage conditions.
-
Optimize Extraction: Your sample preparation method may not be suitable for the IS. If using SPE, ensure the IS is retained and eluted effectively from the sorbent. If using LLE, check the logP and pKa of the IS to ensure the pH and organic solvent choice are appropriate.
-
Investigate Crosstalk: Ensure that there is no "crosstalk" or interference between the MRM transitions of the analyte and the IS. This can happen if a fragment ion of the analyte has the same mass as the IS precursor ion, or vice-versa. Analyze a high-concentration sample of the analyte without IS, and a sample of the IS without the analyte, monitoring all transitions in both cases.
-
Problem: I see a peak for the internal standard in my blank (zero) samples.
-
Potential Cause: This indicates contamination of your analytical system or reagents, or that the IS is a metabolite of another compound present in the blank matrix.
-
Solution:
-
System Cleaning: Thoroughly flush the autosampler, injection port, and LC column to remove any residual IS from previous runs.
-
Reagent Blanks: Prepare and inject a "reagent blank" containing all reagents used in sample preparation (e.g., precipitation solvent, reconstitution solvent) to pinpoint the source of contamination.
-
Check Blank Matrix: Ensure the blank biological matrix is from a source that has not been exposed to the IS or compounds that could be mistaken for it.
-
Review IS Purity: Verify the chemical and isotopic purity of your internal standard from the manufacturer's certificate of analysis. Impurities could potentially cause interfering peaks.
-
Experimental Protocol: Internal Standard Suitability Testing
This protocol outlines the key experiments required to validate your chosen internal standard, in accordance with regulatory guidelines.[7][11][12]
Objective: To demonstrate that the chosen Internal Standard (IS) is suitable for the accurate quantification of this compound (3-OH NVP).
Materials:
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
-
3-OH NVP and IS reference standards
-
Control (blank) biological matrix from at least 6 unique sources
-
All solvents and reagents used in the final analytical method
Procedure:
-
Selectivity & Interference Check:
-
Analyze processed blank matrix samples from at least 6 different sources.
-
Monitor the MRM transitions for both 3-OH NVP and the IS.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte or IS must be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte, and less than 5% for the IS.
-
-
Assessment of Matrix Effects:
-
Set A: Prepare samples of 3-OH NVP and IS in the final mobile phase or reconstitution solvent at two concentration levels (low and high QC).
-
Set B: Process blank matrix from 6 different sources. After the final extraction step (e.g., after evaporation, before reconstitution), spike the extracts with 3-OH NVP and IS to the same concentrations as Set A.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor (MF of analyte / MF of IS) calculated from the 6 matrix lots should not be greater than 15%.
-
-
Extraction Recovery Evaluation:
-
Set B (from step 2): Represents 100% recovery (post-extraction spike).
-
Set C: Spike blank matrix with 3-OH NVP and IS at two concentration levels (low and high QC) before the extraction process. Process these samples.
-
Calculate the Recovery (%): %Recovery = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) * 100
-
Acceptance Criteria: The recovery of the analyte and the IS should be consistent, precise, and reproducible. While 100% recovery is not required, the %CV of the recovery across multiple samples should be within acceptable limits (typically ≤15%).
-
The relationship between these validation steps is illustrated below:
Sources
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Impact of pH on the extraction and chromatography of 3-Hydroxy Nevirapine
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the bioanalysis of 3-Hydroxy Nevirapine (3-OH-NVP) . Unlike its parent compound Nevirapine (NVP), 3-OH-NVP possesses a phenolic hydroxyl group, rendering it amphoteric . This structural difference introduces a "pH trap" during extraction and chromatography that often leads to poor recovery or peak tailing if treated identically to NVP.
This guide provides self-validating protocols and troubleshooting workflows based on the physicochemical properties of the analyte.
Module 1: Extraction Strategy (Sample Preparation)
The Core Challenge: The Amphoteric "pH Trap"
Users often report significantly lower recovery for 3-OH-NVP compared to NVP when using standard alkaline Liquid-Liquid Extraction (LLE).
-
The Mechanism:
-
Nevirapine (NVP): Weak base (pKa ~2.8, pyridine nitrogen). At alkaline pH (>10), it is neutral and extracts well into organic solvents.
-
3-OH-NVP: Amphoteric. It retains the basic nitrogen (pKa ~2.8) but adds a phenolic hydroxyl group (pKa ~9.5).
-
The Error: If you extract at pH > 10 (common for NVP), the phenol deprotonates to form a phenolate anion . This charged species is highly water-soluble and will not partition into organic solvents like ethyl acetate or ether.
-
Troubleshooting FAQ: Extraction
Q1: My recovery for 3-OH-NVP is <50%, but NVP is >90%. What is wrong? A: You are likely extracting at a pH that is too high.
-
Diagnosis: Check your buffer pH.[1][2] If you are using 0.1M NaOH or a buffer > pH 10, you are ionizing the 3-OH group.
-
Solution: Adjust the sample pH to the "Neutral Window" (pH 7.0 – 8.5). In this range, the pyridine is deprotonated (neutral) and the phenol is protonated (neutral).
-
Protocol Adjustment:
-
Aliquot Plasma (200 µL).
-
Add Phosphate Buffer pH 7.4 (not NaOH).
-
Extract with Ethyl Acetate/Diethyl Ether (50:50).
-
The neutral 3-OH-NVP will partition into the organic layer.
-
Q2: Can I use Solid Phase Extraction (SPE) instead? A: Yes, and it is often cleaner. Use a standard C18 or HLB (Hydrophilic-Lipophilic Balance) cartridge.
-
Critical Step: Wash steps must be pH-controlled. Do not wash with high pH solvents. A 5% Methanol/Water wash is sufficient. Elute with 100% Methanol.
Visualizing the Extraction Logic
Caption: Figure 1. The "Ionization Window" for 3-OH-NVP. Extraction efficiency peaks in the neutral pH range where the molecule is uncharged.
Module 2: Chromatography (HPLC/LC-MS)
The Core Challenge: Peak Shape & Retention
3-OH-NVP is more polar than NVP, eluting earlier. The basic nitrogen can interact with silanols on the column stationary phase, causing severe tailing if the pH is not optimized.
Troubleshooting FAQ: Chromatography
Q3: I see significant peak tailing for 3-OH-NVP. How do I fix this? A: Tailing is usually caused by secondary interactions between the basic nitrogen and residual silanols on the silica column.
-
The Fix: Lower the mobile phase pH to 3.0 – 4.0 .
-
Why: At pH 3.0, the silanols are protonated (neutral) and less active. While the 3-OH-NVP nitrogen is protonated (charged), modern "Base-Deactivated" C18 columns handle charged bases well, provided silanols are suppressed.
-
Buffer Choice: Use 10-20 mM Ammonium Acetate adjusted to pH 3.5 with Acetic Acid (or Formic Acid for LC-MS).
Q4: My retention time drifts between runs. A: This indicates a lack of buffering capacity or temperature fluctuation.
-
Validation Step: Ensure your buffer concentration is at least 10 mM. Pure water with 0.1% Formic Acid is sometimes too weak to buffer the injection plug if the sample matrix is basic.
-
Temperature: Thermostat the column at 30°C or 40°C. Do not run at ambient room temperature.
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 3-5 µm | End-capping reduces silanol activity. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 3.5) | Buffers the basic nitrogen; suppresses silanols. |
| Mobile Phase B | Acetonitrile (ACN) | Sharpens peaks compared to Methanol. |
| Gradient | 10% B to 60% B over 8 mins | 3-OH-NVP elutes early; NVP elutes later. |
| Detection | UV 280 nm or MS/MS (ESI+) | 280 nm is the isosbestic point for NVP derivatives. |
Visualizing the Troubleshooting Workflow
Caption: Figure 2. Rapid troubleshooting decision tree for chromatographic anomalies in NVP metabolite analysis.
Module 3: Stability & Handling
Q5: Is 3-OH-NVP stable in plasma? A: Yes, but with caveats.
-
Oxidation: As a phenol, it is susceptible to oxidation over long periods or at high pH.
-
Protocol:
-
Short-term: Stable at room temperature for ~24-48 hours.
-
Long-term: Store at -20°C or -80°C.
-
Cycles: Limit freeze-thaw cycles to 3.
-
References
-
Hollanders, R. M., et al. (2000). Determination of nevirapine, an HIV-1 non-nucleoside reverse transcriptase inhibitor, in human plasma by reversed-phase high-performance liquid chromatography.[3][4] Journal of Chromatography B: Biomedical Sciences and Applications.
-
Marzolini, C., et al. (2002). Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction.[2][3] Journal of Chromatography B.
-
National Institutes of Health (PubChem). Nevirapine Compound Summary (pKa and Physical Properties).
-
World Health Organization. The International Pharmacopoeia: Nevirapine anhydrous.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Refinement of sample preparation to reduce interference in 3-Hydroxy Nevirapine analysis
Welcome to the technical support center dedicated to the robust and accurate analysis of 3-Hydroxy Nevirapine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation and overcome common interferences. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and reliability of your analytical data.
Introduction: The Challenge of this compound Analysis
Nevirapine (NVP) is a cornerstone of antiretroviral therapy, and monitoring its metabolic pathways is crucial for understanding its efficacy and potential for adverse effects.[1] this compound (3-OH NVP) is a primary metabolite, and its accurate quantification in biological matrices like plasma and serum is often complicated by a host of interfering substances.[2][3][4] The inherent complexity of these matrices can lead to phenomena such as ion suppression or enhancement in mass spectrometry-based assays, ultimately compromising data quality.[5]
This guide provides a structured approach to refining your sample preparation methods, directly addressing common challenges in a question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the analysis of this compound.
Q1: What are the most significant sources of interference in 3-OH NVP analysis?
A1: The primary sources of interference stem from the biological matrix itself. These include:
-
Phospholipids and Proteins: Abundant in plasma and serum, these molecules can co-elute with 3-OH NVP, causing ion suppression in the mass spectrometer source and leading to underestimation of the analyte concentration.[5]
-
Other Metabolites: Nevirapine is metabolized into several other compounds, such as 2-Hydroxy Nevirapine.[2][3][4] Poor chromatographic separation can lead to overlapping peaks and inaccurate quantification.
-
Salts and Other Endogenous Components: These can also contribute to matrix effects and interfere with the ionization process.[5]
Q2: My 3-OH NVP recovery is consistently low. What are the likely causes?
A2: Low recovery can be attributed to several factors during sample preparation:
-
Inefficient Extraction: The chosen extraction method (e.g., LLE, SPE) may not be optimal for the polarity of 3-OH NVP, which is more polar than its parent compound, Nevirapine.[2]
-
Analyte Instability: 3-OH NVP may be susceptible to degradation under certain pH or temperature conditions during sample processing and storage.[6][7] It is crucial to evaluate the stability of the analyte under your specific experimental conditions.
-
Improper pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like 3-OH NVP. Failure to optimize the pH can result in poor partitioning into the extraction solvent or inefficient binding to the SPE sorbent.
Q3: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?
A3: Ion suppression is a classic manifestation of matrix effects.[5] To mitigate this:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[8][9]
-
Optimize Chromatography: Ensure baseline separation of 3-OH NVP from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Consider a Different Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[2][3][8]
Part 2: Troubleshooting Guide - Refining Your Sample Preparation
This section provides a deeper dive into troubleshooting specific sample preparation techniques.
Protein Precipitation (PPT)
Issue: Inconsistent results and persistent matrix effects after PPT.
Causality: PPT is a simple and fast method but is often non-selective, leading to the co-precipitation of the analyte with proteins and incomplete removal of other interfering substances like phospholipids.[10][11] The choice of precipitation solvent is also critical.[12]
Troubleshooting Steps:
-
Optimize the Precipitating Agent:
-
Acetonitrile: Generally provides cleaner extracts than methanol.[12]
-
Solvent to Sample Ratio: A 3:1 ratio of cold acetonitrile to plasma is a good starting point. Insufficient solvent can lead to incomplete protein removal.
-
-
Ensure Complete Precipitation:
-
Vortexing: Thoroughly vortex the sample immediately after adding the precipitation solvent to ensure efficient protein crashing.[13]
-
Incubation: Incubating the samples at a low temperature (e.g., -20°C for 10-20 minutes) can enhance protein precipitation.
-
-
Proper Separation:
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for at least 10 minutes to ensure a compact pellet and clear supernatant.
-
Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet.
-
Experimental Protocol: Optimized Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds.[13]
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Liquid-Liquid Extraction (LLE)
Issue: Poor recovery and emulsion formation.
Causality: LLE relies on the differential solubility of the analyte between two immiscible liquids. The polarity of the extraction solvent and the pH of the aqueous phase are critical for efficient partitioning.[14] Emulsion formation, a common issue with plasma samples, can trap the analyte and lead to poor recovery.
Troubleshooting Steps:
-
Select the Appropriate Solvent:
-
Consider a solvent mixture to optimize polarity. For the relatively polar 3-OH NVP, a mixture like methyl tert-butyl ether (MTBE) and ethyl acetate might be more effective than a highly nonpolar solvent.
-
-
Optimize pH:
-
Adjust the pH of the plasma sample to suppress the ionization of 3-OH NVP, thereby increasing its affinity for the organic phase. A pH around its pKa would be a good starting point for optimization.
-
-
Mitigate Emulsion Formation:
-
Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or inversion to mix the phases.
-
Centrifugation: Centrifuging the sample can help to break the emulsion.
-
Salt Addition: Adding a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase can sometimes help to break emulsions.
-
Solid-Phase Extraction (SPE)
Issue: Breakthrough of the analyte during loading or incomplete elution.
Causality: SPE offers superior sample cleanup by utilizing specific interactions between the analyte and a solid sorbent.[9][15] Issues often arise from an incorrect choice of sorbent, improper conditioning, or a suboptimal wash/elution solvent system.
Troubleshooting Steps:
-
Sorbent Selection:
-
Reversed-Phase (e.g., C18, C8): Suitable for retaining non-polar to moderately polar compounds from a polar matrix. Given the polarity of 3-OH NVP, a C8 or even a polymer-based reversed-phase sorbent might be more appropriate than a C18.
-
Mixed-Mode (e.g., Reversed-Phase and Ion-Exchange): Can provide enhanced selectivity by utilizing both hydrophobic and ionic interactions.
-
-
Method Optimization (The CLWE Principle): [16]
-
Conditioning: This step is crucial for activating the sorbent. For reversed-phase SPE, this typically involves washing with methanol followed by water or an aqueous buffer.[17][18][19]
-
Loading: Ensure the sample is loaded at a slow, controlled flow rate to allow for sufficient interaction between the analyte and the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase, this is often a mixture of water and a small percentage of organic solvent.
-
Elution: Use a solvent that is strong enough to disrupt the analyte-sorbent interaction and elute the analyte in a small volume. For reversed-phase, this is typically a higher percentage of organic solvent, sometimes with a pH modifier.
-
Experimental Protocol: Generic Reversed-Phase SPE
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.[18]
-
Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a flow rate of approximately 1 mL/min.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the 3-OH NVP with 1 mL of methanol or acetonitrile.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |
| Protein Precipitation | 85-105 | 20-50 | High | Low |
| Liquid-Liquid Extraction | 70-95 | 10-30 | Medium | Medium |
| Solid-Phase Extraction | 90-110 | <15 | Low-Medium | High |
Note: These are typical ranges and can vary significantly based on the specific method and matrix.
Part 3: Analyte Stability Considerations
Q: How can I ensure the stability of 3-OH NVP in my samples?
A: Analyte stability is paramount for accurate quantification.[6][7][20]
-
Freeze-Thaw Stability: Limit the number of freeze-thaw cycles.[6][21] Aliquot samples into smaller volumes if repeated analysis is anticipated. Studies on nevirapine have shown good stability through at least three freeze-thaw cycles.[6]
-
Bench-Top Stability: Keep samples on ice or at 4°C during processing.[22] Nevirapine has demonstrated stability in plasma for 24 hours at room temperature before extraction.[6]
-
Long-Term Storage: Store plasma and serum samples at -70°C or lower for long-term stability.[23]
Part 4: Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility.
Diagram: General Sample Preparation Workflow
Caption: A comparative workflow of Protein Precipitation and Solid-Phase Extraction.
References
-
Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. (2019). National Institutes of Health. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing). [Link]
-
Method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. [Link]
-
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). National Institutes of Health. [Link]
-
Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. (2008). PubMed Central. [Link]
-
Bioanalytical method for determination of Nevirapine in-vivo in resource constrained laboratories. Journal of Chemical and Pharmaceutical Research. [Link]
-
HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction. (1999). PubMed. [Link]
-
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). ResearchGate. [Link]
-
RP-UFLC method for nevirapine in bulk and dosage forms validation. World Journal of Pharmaceutical Research. [Link]
-
Nevirapine Batch Transfer Document. Authoritative Source. [Link]
-
Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. Réseau GABRIEL. [Link]
-
Nevirapine. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024). MDPI. [Link]
-
Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. ResearchGate. [Link]
-
Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets. (2008). PubMed. [Link]
-
Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. [Link]
-
Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. (2019). ResearchGate. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. [Link]
-
How do you explain protein precipitation after ni-affinity purification?. (2013). ResearchGate. [Link]
-
Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS. [Link]
-
Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Authoritative Source. [Link]
-
Effects of Concentration and Temperature on the Stability of Nevirapine in Whole Blood and Serum. ResearchGate. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]
Sources
- 1. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. jocpr.com [jocpr.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. waters.com [waters.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-HIV Activity of Nevirapine and Its Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the anti-HIV activity of nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), and its primary hydroxylated metabolites. As a senior application scientist, this document is structured to offer not just data, but a cohesive narrative grounded in scientific integrity, explaining the causality behind experimental observations and providing detailed methodologies for replication and further investigation.
Introduction: Nevirapine's Role and Metabolic Fate
Nevirapine is a potent NNRTI used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves non-competitive binding to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and halting viral replication.[2]
Upon administration, nevirapine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2B6.[3][4] This biotransformation leads to the formation of several hydroxylated metabolites, with the most prominent being 2-, 3-, 8-, and 12-hydroxynevirapine.[2][5][6] Understanding the anti-HIV activity of these metabolites is critical for a comprehensive assessment of nevirapine's overall therapeutic efficacy and for the development of next-generation NNRTIs with improved metabolic profiles.
The metabolic pathway of nevirapine to its primary hydroxylated metabolites is illustrated below.
Caption: Metabolic pathway of nevirapine to its major hydroxylated metabolites.
Comparative Anti-HIV Activity: An Evidence-Based Assessment
The central question for drug development professionals is whether the metabolic conversion of nevirapine to its hydroxylated forms significantly alters its antiviral potency. The available experimental data, primarily from in vitro studies, suggests a substantial decrease in anti-HIV activity upon hydroxylation.
Quantitative Comparison of Inhibitory Potency
The most direct measure of a compound's antiviral efficacy is its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity in vitro.
A recent study provided crucial quantitative data on the inhibitory activity of nevirapine and its 12-hydroxy metabolite against HIV-1 reverse transcriptase.[1] The findings are summarized in the table below.
| Compound | IC50 (µM) against HIV-1 RT | % Inhibition at 10 µM |
| Nevirapine | 0.540 | >97% |
| 12-Hydroxynevirapine | 26.5 | 45.4% |
| 4-Carboxynevirapine | Not Determined | 15.9% |
Data sourced from: "Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach"[1]
The data clearly indicates that 12-hydroxynevirapine exhibits significantly weaker inhibitory activity against HIV-1 RT compared to the parent drug, with an IC50 value approximately 49 times higher than that of nevirapine.[1] The percentage of inhibition at a fixed concentration further corroborates this finding. While specific IC50 or EC50 values for 2-hydroxynevirapine, 3-hydroxynevirapine, and 8-hydroxynevirapine are not extensively reported in the reviewed literature, the pronounced loss of activity in the 12-hydroxy metabolite suggests that hydroxylation at key positions on the nevirapine molecule is detrimental to its anti-HIV efficacy.
Experimental Protocols for Assessing Anti-HIV Activity
To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the methodologies employed. The following are detailed, step-by-step protocols for the two primary types of in vitro assays used to determine the anti-HIV activity of compounds like nevirapine and its metabolites.
Enzyme-Based Assay: HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Principle: The assay quantifies the incorporation of a labeled nucleotide into a DNA strand synthesized by HIV-1 RT using a template. A reduction in the incorporated label in the presence of the test compound indicates enzymatic inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.
-
Prepare a template/primer solution (e.g., poly(rA)/oligo(dT)).
-
Prepare a solution of deoxyribonucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a biotin/digoxigenin-labeled dNTP).
-
Prepare serial dilutions of the test compounds (nevirapine and its metabolites) and a positive control (e.g., a known RT inhibitor) in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of purified recombinant HIV-1 reverse transcriptase.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the serially diluted test compounds or controls to the respective wells.
-
Add the template/primer and dNTP solutions to all wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate (e.g., a DEAE filtermate) to capture the newly synthesized DNA.
-
Wash the filter plate to remove unincorporated labeled dNTPs.
-
Quantify the incorporated label using a suitable detection method (e.g., scintillation counting for radioisotopes or a colorimetric/chemiluminescent reaction for non-radioactive labels).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based Assay: p24 Antigen Reduction Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: The assay quantifies the amount of HIV-1 p24 capsid protein, a biomarker for viral replication, in the supernatant of infected cells. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
Step-by-Step Protocol:
-
Cell Culture and Reagent Preparation:
-
Culture a susceptible human T-cell line (e.g., MT-4, CEM-SS, or PM1) in appropriate culture medium.
-
Prepare a stock of HIV-1 virus (e.g., HIV-1 IIIB or a clinical isolate).
-
Prepare serial dilutions of the test compounds and a positive control in culture medium.
-
-
Infection and Treatment:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Add the serially diluted test compounds or controls to the respective wells.
-
Infect the cells with the HIV-1 virus stock at a specific multiplicity of infection (MOI).
-
Include uninfected cell controls and infected, untreated virus controls.
-
Incubate the plate in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
-
p24 Antigen Quantification (ELISA):
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform a p24 antigen enzyme-linked immunosorbent assay (ELISA) on the supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the p24 antigen standards.
-
Determine the concentration of p24 in each culture supernatant from the standard curve.
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the p24 Antigen Reduction Assay.
Structure-Activity Relationship and Mechanistic Insights
The observed decrease in anti-HIV activity upon hydroxylation of nevirapine can be rationalized by considering the structure-activity relationship (SAR) of NNRTIs. The NNRTI binding pocket is predominantly hydrophobic, and the binding of nevirapine is driven by hydrophobic interactions and a key hydrogen bond between the lactam group of the drug and the main chain of the Lys101 residue in the HIV-1 RT.
Hydroxylation introduces a polar hydroxyl group, which can disrupt the favorable hydrophobic interactions within the binding pocket. This is particularly true for the 12-hydroxy metabolite, where the hydroxyl group is on the methyl substituent that fits into a hydrophobic sub-pocket. The introduction of a polar group in this region likely leads to a less favorable binding affinity, resulting in a higher IC50 value and reduced inhibitory activity.
Conclusion and Future Directions
The available evidence strongly suggests that the primary hydroxylated metabolites of nevirapine, particularly 12-hydroxynevirapine, possess significantly lower anti-HIV-1 activity than the parent compound. This finding has important implications for understanding the overall in vivo efficacy of nevirapine, as a substantial portion of the drug is converted to these less active forms.
For drug development professionals, this underscores the importance of designing NNRTI candidates with metabolic stability at key positions to maintain high antiviral potency. Future research should focus on obtaining quantitative anti-HIV activity data (IC50/EC50 values) for the 2-, 3-, and 8-hydroxy metabolites to complete the comparative picture. Furthermore, investigating the potential for these metabolites to contribute to off-target effects or drug-drug interactions remains a critical area of study.
References
-
Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). Chemical Research in Toxicology. [Link]
-
Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug. (1994). Biochemical Pharmacology. [Link]
-
Nevirapine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. (2013). Antimicrobial Agents and Chemotherapy. [Link]
-
Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1–Infected Patients with Hepatic Fibrosis. (2011). Antimicrobial Agents and Chemotherapy. [Link]
-
Nevirapine. Johns Hopkins ABX Guide. [Link]
-
A Study of Nevirapine for the Prevention of HIV Transmission From Mothers to Their Babies. ClinicalTrials.gov. [Link]
-
Nevirapine inhibits the anti-HIV activity of CD8+ cells. (2013). Journal of Acquired Immune Deficiency Syndromes. [Link]
-
Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. (2010). Chemical Research in Toxicology. [Link]
-
In vitro blood-brain barrier permeability of nevirapine compared to other HIV antiretroviral agents. (1998). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and In Vitro Evaluation of Novel Anti-HIV 3-Pyrazol-3-yl-Pyridin-2-One Analogs. (2020). Letters in Drug Design & Discovery. [Link]
-
In vitro anti-HIV-1 activity of fucoidans from brown algae. (2023). Marine Drugs. [Link]
-
In vitro anti-HIV activity of some Indian medicinal plant extracts. (2020). BMC Complementary Medicine and Therapies. [Link]
-
Nevirapine. PubChem. [Link]
-
A Study of Nevirapine to Prevent HIV Transmission From Mothers to Their Infants. ClinicalTrials.gov. [Link]
-
Pharmacokinetics of Nevirapine in Human Immunodeficiency Virus Type 1–Infected Pregnant Women and Their Neonates. The Journal of Infectious Diseases. [Link]
-
MSD HIV Pipeline: Islatravir as the Foundation of Novel Prevention... YouTube. [Link]
-
Gilead's Innovative HIV Treatment Research Pipeline Aims to Address Unmet Needs and Advance Public Health. Gilead. [Link]
-
Recent Advances in Antiviral Activities of Triterpenoids. (2022). Molecules. [Link]
Sources
- 1. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Nevirapine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 6. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
Effect of CYP2B6 Genetic Polymorphisms on 3-Hydroxy Nevirapine Plasma Levels
[1][2][3][4]
Executive Summary
The Pharmacogenetic Pivot Point in HIV Therapeutics
In the development and monitoring of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically Nevirapine (NVP), the cytochrome P450 2B6 (CYP2B6) enzyme acts as the primary metabolic gatekeeper.[1] This guide delineates the critical impact of CYP2B6 genetic polymorphisms—specifically the Loss-of-Function (LoF) alleles *6 and *18—on the formation of the major metabolite, 3-Hydroxy Nevirapine (3-OH NVP).
Core Insight: The transition from Wild Type (1/1) to Poor Metabolizer genotypes (6/6, 18/18) results in a catalytic bottleneck . This blockade significantly reduces the formation of 3-OH NVP while causing a dangerous accumulation of the parent compound, shifting the therapeutic window toward toxicity (Stevens-Johnson Syndrome/TEN).
Mechanistic Background: The CYP2B6 Pathway
Metabolic Causality
Nevirapine undergoes extensive hepatic metabolism.[2] While CYP3A4 contributes to the formation of 2-Hydroxy Nevirapine, CYP2B6 is the exclusive catalyst for 3-hydroxylation .[1] This reaction is not merely a clearance mechanism; it is the rate-limiting step defining the drug's half-life and steady-state concentration (
-
*Wild Type (1): Efficient hydroxylation; balanced elimination.
-
**Variants (6, 18): Conformational instability or reduced expression of the enzyme leads to a stalled reaction, reducing 3-OH NVP output.
Visualization of the Metabolic Shunt
The following diagram illustrates the differential flux of Nevirapine based on CYP2B6 activity.
Figure 1: Differential metabolic flux of Nevirapine. Note the reliance on CYP2B6 for 3-OH NVP formation.[1][3][4]
Genetic Polymorphism Analysis
The Allelic Landscape
The CYP2B6 gene is highly polymorphic.[1] In drug development, stratifying cohorts by these specific SNPs is non-negotiable for data integrity.
| Allele | Nucleotide Change | Protein Effect | Functional Classification | Frequency (African Populations) |
| 1 | None | None | Extensive Metabolizer (EM) | ~30-40% |
| 6 | 516G>T & 785A>G | Q172H & K262R | Poor Metabolizer (PM) | 20-50% |
| *18 | 983T>C | I328T | Poor Metabolizer (PM) | 5-10% |
Impact on this compound Plasma Levels
Experimental data confirms a direct correlation between genotype and the Metabolic Ratio (MR) , defined as
-
CYP2B61/1 (EM): High conversion rate. High 3-OH NVP levels relative to parent.
-
CYP2B66/6 or 18/18 (PM): The "Slow Metabolizer" phenotype.
-
3-OH NVP: Significantly decreased (
and AUC). -
Parent NVP: Significantly increased (accumulation due to reduced clearance).
-
Result: A drastically lowered Metabolic Ratio.[3]
-
Comparative Performance Data (Plasma)
Data synthesized from multiple pharmacokinetic studies (e.g., Uganda and Zimbabwe cohorts).
| Pharmacokinetic Parameter | CYP2B6 1/1 (Wild Type) | CYP2B6 6/6 (Homozygous Variant) | Fold Change |
| NVP | 4,181 ± 1,200 | 7,607 ± 2,100 | ↑ 1.8x |
| 3-OH NVP Formation Clearance | High (Baseline) | Low | ↓ ~50-70% |
| Metabolic Ratio (3-OH/NVP) | High | Low | Significant Shift |
| Risk Profile | Standard | High Toxicity (SJS/TEN) | -- |
Technical Note: The *18 allele is unique to African populations and confers an even stricter "null" activity phenotype in some assays compared to *6, often leading to the highest parent drug exposure.
Experimental Protocols (Self-Validating Systems)
To replicate these findings or screen novel NVP analogs, use the following validated workflows.
Genotyping Protocol (TaqMan Allelic Discrimination)
Objective: Definitively categorize samples into EM, IM, and PM groups.
-
DNA Extraction: Isolate genomic DNA from whole blood (EDTA) using silica-membrane columns.
-
Primer/Probe Design:
-
Target 1 (516G>T): VIC-labeled probe for G (Wild), FAM-labeled for T (Variant).
-
Target 2 (983T>C): VIC-labeled probe for T (Wild), FAM-labeled for C (Variant).
-
-
PCR Cycling:
-
95°C for 10 min (Activation).
-
40 cycles: 95°C (15s) -> 60°C (60s).
-
-
Validation: Include known genotype controls (HapMap samples) in every run.
Bioanalysis: LC-MS/MS Quantification of 3-OH NVP
Objective: Precise quantification of the metabolite in plasma with high specificity against the parent drug.
System Suitability:
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo).
-
Mode: Positive Electrospray Ionization (ESI+).
-
Internal Standard (IS): Nevirapine-d3 or 3-OH Nevirapine-d3 (Critical for matrix compensation).
Step-by-Step Workflow:
-
Sample Preparation (LLE):
-
Aliquot 100 µL Plasma.
-
Add 20 µL Internal Standard.
-
Add 1 mL Methyl tert-butyl ether (MTBE) (Superior extraction efficiency for NVP metabolites over protein precipitation).
-
Vortex (5 min) -> Centrifuge (10,000 g, 5 min).
-
Evaporate supernatant under Nitrogen stream. Reconstitute in Mobile Phase.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 4 minutes.
-
-
Mass Transitions (MRM):
-
Nevirapine: 267.1 → 226.1
-
3-OH Nevirapine: 283.1 → 242.1 (Hydroxy group adds +16 Da; verify retention time to distinguish from 2-OH isomer).
-
Study Workflow Diagram
Figure 2: Integrated Pharmacogenetic-Bioanalytical Workflow.
References
-
Saitoh, A., et al. (2007).[5] "CYP2B6 genetic variants are associated with nevirapine pharmacokinetics and clinical response in HIV-1-infected children."[5] AIDS.[1][6][7] Link
-
Maseng, M. J., et al. (2021).[8] "Association of CYP2B6 Genetic Variation with Efavirenz and Nevirapine Drug Resistance in HIV-1 Patients from Botswana." Pharmacogenomics and Personalized Medicine. Link
-
Yimer, G., et al. (2016). "Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics." OMICS: A Journal of Integrative Biology. Link
-
Heck, A., et al. (2020). "LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence." Molecules. Link
-
Carr, D. F., et al. (2014). "CYP2B618 is associated with nevirapine hypersensitivity independently of HLA-C04:01 in a Malawian HIV population." Journal of Antimicrobial Chemotherapy. Link
Sources
- 1. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CYP2B6 genetic variants are associated with nevirapine pharmacokinetics and clinical response in HIV-1-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. dovepress.com [dovepress.com]
Cross-validation of HPLC and LC-MS/MS methods for 3-Hydroxy Nevirapine
Executive Summary
In the bioanalysis of antiretrovirals, 3-Hydroxy Nevirapine (3-OH-NVP) serves as a critical biomarker for metabolic clearance, specifically reflecting CYP2B6 activity. While Nevirapine (NVP) itself is easily quantified, its hydroxylated metabolites present separation challenges due to structural isomerism (2-OH, 3-OH, 8-OH, and 12-OH-NVP).
This guide objectively compares the two dominant methodologies: HPLC-UV (the cost-effective workhorse) and LC-MS/MS (the sensitivity gold standard). We provide experimental protocols, comparative performance data, and a cross-validation strategy for laboratories transitioning between these platforms.
Biological Context & Metabolic Pathway[1][2]
Understanding the formation of 3-OH-NVP is prerequisite to method selection. NVP is extensively metabolized by hepatic cytochrome P450s.[1] The 3-OH metabolite is primarily formed by CYP2B6 , making it a specific probe for this enzyme's phenotype, whereas the 2-OH metabolite is driven by CYP3A4.
Metabolic Pathway Diagram[2]
Figure 1: Hepatic metabolism of Nevirapine.[2][1][3][4] Note the specificity of CYP2B6 in forming the 3-OH isomer, necessitating high chromatographic selectivity to distinguish it from 2-OH and 12-OH isomers.
Methodological Deep Dive
Method A: HPLC-UV (High-Performance Liquid Chromatography)
Best for: Routine therapeutic drug monitoring (TDM) in resource-limited settings; high concentration samples (>0.5 µg/mL).
-
Principle: Reversed-phase separation relies on hydrophobic interactions. Detection utilizes the strong UV absorbance of the dipyridodiazepinone ring at ~280 nm.
-
Critical Constraint: Isomeric separation. 2-OH and 3-OH NVP have identical molecular weights; baseline resolution depends entirely on the stationary phase and pH control.
Protocol A: Optimized HPLC-UV Workflow
-
Column: C18 end-capped column (e.g., 150 mm × 4.6 mm, 5 µm). Why: End-capping reduces peak tailing caused by the basic nitrogen in the NVP ring.
-
Mobile Phase: Phosphate Buffer (20 mM, pH 3.5) : Acetonitrile (85:15 v/v). Why: Low pH suppresses ionization of silanols and the analyte, improving retention and shape.
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV at 280 nm.
-
Sample Prep: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Protein Precipitation (PPT) with Methanol.
Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Best for: Pharmacokinetic (PK) studies, trace analysis, and complex matrices (hair, tissue).
-
Principle: Mass filtration (MRM mode). Although isomers share the same precursor ion (m/z 283), they often have distinct fragmentation patterns or can be separated chromatographically before detection.
-
Critical Constraint: Matrix Effects (Ion Suppression). Phospholipids in plasma can suppress signal in ESI mode.
Protocol B: High-Sensitivity LC-MS/MS Workflow
-
Ion Source: ESI (Electrospray Ionization) Positive mode. Note: APCI is an alternative if matrix effects are severe.
-
Column: C18 or Phenyl-Hexyl (100 mm × 2.1 mm, 1.9 µm). Why: Phenyl phases offer alternative selectivity for aromatic isomers.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[5]
-
B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 4 minutes.
-
-
MRM Transitions:
-
Precursor: 283.1 (M+H)+
-
Product (Quantifier): 265.1 (Loss of H2O) or specific fragment depending on isomer.
-
-
Internal Standard: Nevirapine-d5 or 3-OH-NVP-d3 (Essential for MS).
Comparative Performance Analysis
The following data summarizes the performance capabilities of both methods based on validation standards (FDA/EMA guidelines).
| Feature | HPLC-UV | LC-MS/MS | Verdict |
| LLOQ (Sensitivity) | 200 - 500 ng/mL | 5 - 10 ng/mL | LC-MS/MS is ~50x more sensitive. |
| Selectivity | Relies on retention time (Rt). Risk of co-elution with 2-OH-NVP. | Mass resolution + Rt. High specificity via MRM. | LC-MS/MS is superior for isomer distinction. |
| Sample Volume | 200 - 500 µL | 20 - 50 µL | LC-MS/MS requires minimal sample. |
| Run Time | 10 - 15 minutes | 3 - 5 minutes | LC-MS/MS offers higher throughput. |
| Cost per Sample | Low ($) | High ( | HPLC is more accessible. |
| Linearity Range | 0.5 - 20 µg/mL | 10 - 5000 ng/mL | Method dependent. |
Cross-Validation Strategy
When switching from HPLC to LC-MS/MS (or running them in parallel), a rigorous cross-validation is required to ensure data continuity. Do not assume a 1:1 correlation without evidence.
Cross-Validation Workflow Diagram
Figure 2: Cross-validation workflow for bridging HPLC and LC-MS/MS data. This process ensures that historical HPLC data remains relevant when migrating to MS platforms.
Statistical Analysis for Validation
-
Passing-Bablok Regression: Preferred over simple linear regression because it accounts for errors in both methods (X and Y).
-
Ideal Slope: 1.0 (Confidence Interval should include 1).
-
Ideal Intercept: 0.0.
-
-
Bland-Altman Plot: Plots the difference between the two methods against the average.
-
Look for systematic bias (e.g., LC-MS/MS consistently reading 10% higher due to better recovery).
-
Expert Insights: "From the Bench"
-
The Isomer Trap: In HPLC, 3-OH-NVP often elutes very close to 2-OH-NVP. If your patient cohort has varying CYP3A4/CYP2B6 activity, the ratio of these metabolites changes. If your HPLC resolution is poor (<1.5), you may be integrating both as one peak, artificially inflating the "3-OH" value. Always validate resolution with pure standards of both isomers.
-
Carryover in MS: NVP and its metabolites are "sticky." In LC-MS/MS, use a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol) to prevent carryover between samples, which can ruin low-level quantification.
-
Internal Standards: For HPLC, Carbamazepine is a common internal standard.[6] For LC-MS/MS, you must use a stable isotope-labeled standard (e.g., 3-OH-NVP-d3). Using a structural analog in MS will not correct for matrix effects (ion suppression) accurately.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Rilén, M., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Journal of Pharmaceutical and Biomedical Analysis.
-
Srivastava, A., et al. (2025). Determination of lamivudine and nevirapine in human plasma by LC-MS/MS method. ResearchGate.
-
Erickson, D.A., et al. (1999).[4] CYP3A4 and CYP2B6 are responsible for the formation of the major oxidative metabolites of nevirapine. Drug Metabolism and Disposition.[7]
Sources
- 1. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. jocpr.com [jocpr.com]
- 7. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Relative Abundance of 3-Hydroxy Nevirapine and Other Nevirapine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the relative abundance of 3-hydroxy nevirapine alongside other major metabolites of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding the metabolic profile of nevirapine is crucial for optimizing its therapeutic efficacy and minimizing potential adverse effects. This document synthesizes experimental data from various studies to offer a clear perspective on the metabolic fate of nevirapine.
Introduction to Nevirapine Metabolism
Nevirapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, before its excretion.[1][2] This biotransformation process is essential for the drug's clearance from the body. The rate and pathway of metabolism can be influenced by several factors, including genetic polymorphisms of CYP enzymes and co-administered drugs.[3][4]
The primary route of nevirapine elimination involves oxidative metabolism, leading to the formation of several hydroxylated metabolites.[5][6] These metabolites are subsequently conjugated, mainly with glucuronic acid, to form more water-soluble compounds that are readily excreted in the urine.[2][5] The major phase I metabolites identified are 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[5][6]
The Metabolic Pathway of Nevirapine
The biotransformation of nevirapine is a multi-step process involving several key enzymes. The initial oxidative metabolism is primarily carried out by CYP3A4 and CYP2B6.[6][7] While CYP3A4 is involved in the formation of 2-hydroxynevirapine and plays a role in the biotransformation of 8- and 12-hydroxynevirapine, CYP2B6 is the principal enzyme responsible for the formation of 3-hydroxynevirapine.[6][8]
An interesting characteristic of nevirapine is its ability to induce its own metabolism, a process known as autoinduction.[1][2] Chronic administration of nevirapine leads to an increase in the expression of CYP3A4 and CYP2B6, resulting in an accelerated clearance of the drug.[2] This autoinduction is a critical consideration in its clinical use.
Caption: Metabolic pathway of nevirapine, highlighting the key enzymes and metabolites.
Relative Abundance of Nevirapine Metabolites
The relative abundance of nevirapine metabolites can vary depending on the biological matrix (plasma vs. urine) and the dosing regimen (single dose vs. steady state).
Plasma Metabolite Profile
In plasma, the concentrations of all nevirapine metabolites are considerably lower than the parent drug.[5][9] Studies have consistently shown that 12-hydroxynevirapine is the most abundant metabolite in plasma following both single and multiple doses of nevirapine.[5][9]
Interestingly, the plasma concentrations of certain metabolites change with repeated dosing due to enzyme autoinduction. The concentration of 3-hydroxynevirapine tends to increase, while the concentration of 2-hydroxynevirapine may decrease from a single dose to a steady state.[5][9] This is consistent with the induction of CYP2B6 (responsible for 3-hydroxynevirapine formation) and potential inhibition of CYP3A4 (involved in 2-hydroxynevirapine formation).[9]
| Metabolite | Relative Plasma Abundance (Steady State) | Primary Forming Enzyme |
| 12-Hydroxy Nevirapine | Most Abundant | CYP2D6/CYP3A4[8] |
| This compound | Increases from single dose to steady state[5][9] | CYP2B6[8] |
| 2-Hydroxy Nevirapine | Decreases from single dose to steady state[5][9] | CYP3A4[8] |
| 8-Hydroxy Nevirapine | Undetectable after a single dose, measurable at steady state[5] | CYP3A4[8] |
| 4-Carboxy Nevirapine | Increases from single dose to steady state[5] | Aldehyde Oxidase (from 12-OH) |
Table 1: Summary of the relative abundance and enzymatic origin of major nevirapine metabolites in plasma at steady state.
Urinary Metabolite Profile
The urinary excretion profile of nevirapine metabolites provides a different perspective on their relative abundance. After undergoing Phase II metabolism (primarily glucuronidation), the hydroxylated metabolites are eliminated in the urine.
A radiolabel study in healthy volunteers revealed that the glucuronide conjugates of 2-hydroxynevirapine, 3-hydroxynevirapine, and 12-hydroxynevirapine are the major metabolites recovered in urine.[5] In this particular study, 3-hydroxynevirapine glucuronide was the most abundant urinary metabolite , closely followed by the glucuronides of 12-hydroxynevirapine and 2-hydroxynevirapine.[5][10] The 8-hydroxy and 4-carboxy metabolites are excreted to a much lesser extent.[2][10]
| Metabolite (Urinary Excretion) | Percentage of Total Radioactivity in Urine |
| This compound Glucuronide | 33.1% [2][10] |
| 12-Hydroxy Nevirapine Glucuronide | 29.7%[2][10] |
| 2-Hydroxy Nevirapine Glucuronide | 22.9%[2][10] |
| 8-Hydroxy Nevirapine | 3.2%[2][10] |
| 4-Carboxy Nevirapine | 0.7%[2][10] |
Table 2: Percentage of major nevirapine metabolites excreted in the urine of healthy volunteers.[2][10]
Experimental Protocols for Metabolite Quantification
The accurate quantification of nevirapine and its metabolites is essential for pharmacokinetic studies and therapeutic drug monitoring. The most widely used and robust analytical method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step-by-Step LC-MS/MS Methodology
-
Sample Preparation:
-
Collect plasma or urine samples from subjects.
-
Perform protein precipitation for plasma samples, typically using a solvent like acetonitrile, to remove interfering proteins.
-
For urine samples, a dilution step may be sufficient.
-
Add an internal standard (e.g., a deuterated analog of nevirapine or one of its metabolites) to all samples, calibrators, and quality controls to correct for variability in extraction and instrument response.[11]
-
Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant for analysis.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol). The gradient is programmed to separate the parent drug from its various metabolites based on their polarity.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity for quantification.[11]
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards with known concentrations of each analyte.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.
-
The concentrations of the analytes in the unknown samples are then determined by interpolating their peak area ratios from the calibration curve.
-
Caption: A simplified workflow for the quantification of nevirapine and its metabolites using LC-MS/MS.
This self-validating system ensures accuracy and precision through the use of internal standards and quality control samples at multiple concentration levels, which are analyzed alongside the study samples.[2] The validation of such an assay typically includes assessments of linearity, accuracy, precision, selectivity, and stability.[2]
Conclusion
References
-
Fan-Havard, P., et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy, 57(5), 2133-2139. [Link]
-
Réseau GABRIEL. (2013). Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. [Link]
-
Gatanaga, H., et al. (2007). Effects of concurrent administration of nevirapine on the disposition of quinine in healthy volunteers. British Journal of Clinical Pharmacology, 64(4), 514-520. [Link]
-
Eke, A. C., et al. (2010). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 54(10), 4299-4305. [Link]
-
PharmGKB. Nevirapine Pathway, Pharmacokinetics. [Link]
-
Mirochnick, M., et al. (2000). Nevirapine: pharmacokinetic considerations in children and pregnant women. Clinical Pharmacokinetics, 39(4), 281-293. [Link]
-
ResearchGate. Nevirapine metabolic pathway and catalytic hepatic enzymes. [Link]
-
Eke, A. C., et al. (2010). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 54(10), 4299-4305. [Link]
-
Heck, A. M., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 36(10), 1635-1646. [Link]
-
American Chemical Society. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. [Link]
-
Wang, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5727. [Link]
-
Cho, H. J., et al. (2020). Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis. Journal of Pharmaceutical Investigation, 51(2), 225-234. [Link]
-
Srivastava, A., et al. (2010). Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. Journal of Pharmacology and Experimental Therapeutics, 333(3), 804-814. [Link]
-
MDPI. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. [Link]
-
Novitsky, V., et al. (2021). Association of CYP2B6 Genetic Variation with Efavirenz and Nevirapine Drug Resistance in HIV-1 Patients from Botswana. Pharmacogenomics and Personalized Medicine, 14, 259-270. [Link]
-
Asiimwe, A., et al. (2007). Cytochrome P450 2B6 (CYP2B6) G516T influences nevirapine plasma concentrations in HIV-infected patients in Uganda. HIV Medicine, 8(2), 86-91. [Link]
-
Haas, D. W., et al. (2009). Cytochrome P450 2B6, 2C19, and 3A Activity and Pharmacogenetics in Black and White Subjects. Clinical Pharmacology & Therapeutics, 85(1), 40-48. [Link]
Sources
- 1. Nevirapine: pharmacokinetic considerations in children and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Effects of concurrent administration of nevirapine on the disposition of quinine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Comparative Toxicology of 3-Hydroxy Nevirapine: Primary Hepatocytes vs. Hepatic Cell Lines
[1]
Content Type: Technical Comparison Guide Subject: 3-Hydroxy Nevirapine (3-OH-NVP) Toxicity Assessment Audience: Toxicologists, DMPK Scientists, and Drug Safety Researchers
Executive Summary: The Model Selection Verdict
In the assessment of Nevirapine (NVP) induced hepatotoxicity, the specific metabolite This compound (3-OH-NVP) presents a unique toxicological profile distinct from the more commonly cited 12-OH-NVP.
-
Primary Human Hepatocytes (PHH): The gold standard for holistic assessment. PHH are the only model capable of endogenously generating physiologically relevant ratios of 3-OH-NVP via CYP2B6 activity while simultaneously modeling Phase II detoxification (glucuronidation). Use PHH when assessing the formation-dependent toxicity of NVP.
-
HepG2/Cell Lines: Unsuitable for metabolic generation studies due to negligible CYP2B6 expression. However, HepG2 is a valid, high-throughput model only if synthetic 3-OH-NVP is added exogenously to screen for direct mitochondrial dysfunction or intrinsic cytotoxicity, independent of metabolic activation.
Mechanistic Context: Why 3-OH-NVP Matters
While 12-OH-NVP is frequently cited as the primary driver of immune-mediated skin rash (via sulfation), 3-OH-NVP is the major phenolic metabolite formed by CYP2B6 (and to a lesser extent CYP3A4). Its toxicity is driven by oxidative stress and quinone formation.
The Toxicity Pathway
-
Bioactivation: NVP is hydroxylated at the C3 position.
-
Oxidation: 3-OH-NVP is further oxidized to a reactive quinone species (2,3-NVP-quinone) .[1]
-
Damage: This electrophile covalently binds to cellular proteins (haptenization) or depletes glutathione (GSH), leading to oxidative stress and potential immune activation.
DOT Visualization: 3-OH-NVP Activation Pathway
Figure 1: The metabolic fate of Nevirapine leading to 3-OH-NVP mediated toxicity vs. detoxification.
Detailed Model Comparison
A. Primary Human Hepatocytes (PHH)
Role: The "Black Box" Replicator. PHH retains the complete enzyme machinery required to mimic the in vivo balance between bioactivation (CYP2B6) and detoxification (UGTs).
-
Pros:
-
Metabolic Competence: Expresses physiological levels of CYP2B6, the primary enzyme for 3-OH-NVP formation.[2][3]
-
Complete Pathway: Can model the competition between 3-OH-NVP glucuronidation (detox) and oxidation to quinones (tox).
-
Donor Diversity: Allows assessment of toxicity across different CYP2B6 genotypes (e.g., extensive vs. poor metabolizers).
-
-
Cons:
-
Phenotypic Instability: CYP levels drop rapidly (within 48-72h) in monolayer cultures; Sandwich cultures (SW) are required for longer-term studies.
-
Variability: High donor-to-donor variability requires testing multiple lots.
-
B. HepG2 (Hepatoblastoma Cell Line)
Role: The "Target" Screen. HepG2 cells possess minimal Phase I metabolic capacity.[4] They cannot generate 3-OH-NVP from NVP effectively.
-
Pros:
-
Reproducibility: Infinite lifespan, identical genetic background.
-
Mitochondrial Sensitivity: Excellent for detecting direct mitochondrial toxicity if treated directly with synthesized 3-OH-NVP.
-
-
Cons:
-
Metabolic Incompetence: Lacks CYP2B6. Treating HepG2 with Parent NVP will yield false negatives for 3-OH-NVP mediated toxicity.
-
Warburg Effect: Reliance on glycolysis can mask mitochondrial toxicity unless cultured in galactose media.
-
C. HepaRG (Differentiated)
Role: The Hybrid Compromise. HepaRG cells, when differentiated, express CYP enzymes at levels closer to PHH than HepG2, specifically CYP3A4 and CYP2B6.
-
Suitability: A viable alternative to PHH for induction studies, but often requires specific differentiation protocols (DMSO treatment) to achieve peak metabolic activity.
Summary Data Table: Model Capabilities
| Feature | Primary Hepatocytes (PHH) | HepG2 | HepaRG (Diff.)[5][4][6] |
| CYP2B6 Activity | High (Physiological) | Negligible | Moderate |
| 3-OH-NVP Formation | Yes (Endogenous) | No | Yes (Lower rate) |
| Phase II (UGT) | High | Low | Moderate |
| Experimental Use | Metabolic generation & Toxicity | Direct toxicity of metabolite | High-throughput metabolic screen |
| Cost/Throughput | High Cost / Low Throughput | Low Cost / High Throughput | Moderate |
Experimental Protocols
Protocol A: Assessment of Intrinsic Toxicity (HepG2)
Use this protocol to determine if 3-OH-NVP itself is toxic to liver cells, independent of generation.
-
Cell Seeding: Seed HepG2 cells at
cells/well in 96-well plates. -
Acclimatization: Incubate for 24h. Critical: Use Galactose-supplemented media to force mitochondrial respiration, increasing sensitivity to drug-induced mitochondrial dysfunction.
-
Treatment:
-
Dissolve synthesized 3-OH-NVP (purchased or synthesized) in DMSO.
-
Treat cells with concentration range: 0, 10, 50, 100, 250, 500 µM.
-
Control: Vehicle (0.1% DMSO) and Parent NVP (to show lack of bioactivation).
-
-
Endpoint Analysis (24h - 48h):
-
ATP Content (CellTiter-Glo): Measures metabolic viability.
-
ROS Generation (H2DCFDA): 3-OH-NVP oxidation generates ROS.
-
Caspase 3/7: Marker for apoptosis.
-
Protocol B: Assessment of Metabolic Activation (PHH)
Use this protocol to see if the liver can generate enough 3-OH-NVP to cause toxicity.
-
Source: Cryopreserved human hepatocytes (inducible, transporter competent).
-
Culture Format: Sandwich Culture (Matrigel overlay) is required to maintain CYP2B6 expression for >48h.
-
Treatment:
-
Treat cells with Parent Nevirapine (NVP) at therapeutic (10 µM) and supratherapeutic (100 µM) levels.
-
-
Analysis:
-
Supernatant Analysis (LC-MS/MS): Quantify formation of 3-OH-NVP vs. 12-OH-NVP.
-
Covalent Binding Assay: Use radiolabeled [14C]-NVP. Precipitate cellular proteins and measure radioactivity to quantify irreversible binding (proxy for quinone formation).
-
Workflow Decision Matrix
Use this logic flow to select the correct experimental setup.
Figure 2: Decision matrix for selecting the appropriate in vitro model.
References
-
Antunes, A. M., et al. (2010). Oxidation of the 3-hydroxy metabolite of nevirapine to a quinone methide-like intermediate. Chemical Research in Toxicology. Link
-
Srivastava, A., et al. (2010). Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury. Chemical Research in Toxicology. Link
-
Gerets, H. H., et al. (2012). Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity. Cell Biology and Toxicology.[7] Link
-
Rithaporn, T., et al. (2006). Differential responses of human hepatocytes to the non-nucleoside HIV-1 reverse transcriptase inhibitor nevirapine. Toxicological Sciences. Link
-
Popovic, M., et al. (2010). Investigation of the bioactivation of nevirapine in human liver microsomes and in rats. Chemical Research in Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Profiling of Nevirapine: The Clinical Utility of 3-Hydroxy Nevirapine vs. 12-Hydroxy Analogs
Executive Summary
The Core Comparison: In the therapeutic monitoring of Nevirapine (NVP), the parent compound is the primary driver of viral suppression. However, the clinical outcome—specifically the dichotomy between safe efficacy and life-threatening toxicity—is dictated by the metabolic split between 3-Hydroxy Nevirapine (3-OH-NVP) and 12-Hydroxy Nevirapine (12-OH-NVP) .
While standard monitoring focuses on plasma NVP levels to ensure viral suppression (>3000 ng/mL), this guide argues for the inclusion of metabolite profiling. 3-OH-NVP serves as a biomarker for CYP2B6 metabolic capacity (safe elimination), whereas 12-OH-NVP is the precursor to reactive quinone methides, the direct agents of Stevens-Johnson Syndrome (SJS) and skin rash.
Target Audience: This guide is designed for pharmacokineticists, clinical researchers, and safety toxicologists requiring a mechanistic understanding of NVP metabolic shunting.
Mechanistic Pathway & Causality
The clinical fate of a patient on Nevirapine is determined by hepatic cytochrome P450 enzymes. The "Safety vs. Toxicity" switch is not random; it is a competition between CYP2B6 and CYP3A4.
The Metabolic Shunt
-
The Safe Pathway (CYP2B6): Hydroxylation at the C3 position forms 3-OH-NVP . This metabolite is stable, pharmacologically less active, and readily glucuronidated for renal excretion. It represents the "safe disposal" of the drug.
-
The Toxic Pathway (CYP3A4): Hydroxylation at the C12 position forms 12-OH-NVP . This intermediate can spontaneously dehydrate to form a Quinone Methide , a highly reactive electrophile that binds covalently to skin proteins (haptens), triggering immune-mediated hypersensitivity (Rash/SJS).
Diagram 1: The Safety-Toxicity Metabolic Divergence
The following diagram illustrates the critical metabolic fork. Note the "Danger Zone" associated with the 12-OH pathway.
Caption: The metabolic divergence of Nevirapine. CYP2B6 mediates the safe 3-OH pathway, while CYP3A4 leads to the 12-OH pathway and subsequent toxic quinone methide formation.
Comparative Analysis: 3-OH-NVP vs. Alternatives
This section objectively compares the clinical utility of measuring 3-OH-NVP against the parent compound and the 12-OH metabolite.
Table 1: Biomarker Utility Comparison
| Feature | This compound | 12-Hydroxy Nevirapine | Nevirapine (Parent) |
| Primary Enzyme | CYP2B6 | CYP3A4 (secondary CYP2B6) | N/A (Substrate) |
| Clinical Correlation | Metabolic Capacity Marker. Low levels indicate "Slow Metabolizer" phenotype (CYP2B6 516T/T). | Toxicity Marker. High levels correlate strongly with skin rash and SJS risk. | Efficacy Marker. Levels <3000 ng/mL risk viral failure; >6000 ng/mL risk hepatotoxicity. |
| Toxicity Mechanism | Inert (Safe elimination pathway). | Precursor to Quinone Methide (Hapten formation). | Direct hepatotoxicity (dose-dependent). |
| Half-Life | Shorter than parent (rapidly glucuronidated). | Shorter than parent. | Long (~25–45 hours). |
| Therapeutic Activity | Negligible antiviral activity. | Negligible antiviral activity. | High (Primary antiviral agent). |
The "Slow Metabolizer" Paradox
Researchers must understand that low levels of 3-OH-NVP are often a warning sign.
-
Mechanism: Patients with the CYP2B6 516G>T polymorphism (Slow Metabolizers) cannot efficiently convert NVP to 3-OH-NVP.
-
Outcome: This leads to an accumulation of the Parent NVP (increasing hepatotoxicity risk) and potentially shunts metabolism toward the CYP3A4 (12-OH) pathway, increasing rash risk.
Experimental Protocol: LC-MS/MS Quantification
To accurately correlate these levels with outcomes, a validated, self-verifying LC-MS/MS protocol is required. This protocol distinguishes the isomers (3-OH vs 12-OH) which have identical molecular weights but distinct retention times and fragmentation patterns.
Method Validation Parameters (Self-Validating System)
-
Selectivity: Must resolve 2-OH, 3-OH, and 12-OH isomers chromatographically.
-
Internal Standard (IS): Use stable isotope-labeled NVP-d3 or 3-OH-NVP-d3 to correct for matrix effects.
-
Linearity: 10 – 5000 ng/mL (covering physiological range).
Step-by-Step Workflow
1. Sample Preparation (Protein Precipitation)
-
Objective: Remove plasma proteins while maximizing recovery of polar metabolites.
-
Step A: Aliquot 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
Step B: Add 20 µL of Internal Standard (NVP-d3, 500 ng/mL in methanol).
-
Step C: Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins. Vortex vigorously for 30 seconds.
-
Step D: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step E: Transfer supernatant to an autosampler vial. Note: Evaporation and reconstitution in mobile phase may be required if sensitivity <10 ng/mL is needed.
2. Chromatographic Separation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 3.5 µm). Why? C18 provides necessary hydrophobic interaction to separate the structural isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B (Equilibration)
-
1-6 min: 10% -> 90% B (Elution of metabolites followed by parent)
-
6-8 min: 90% B (Wash)
-
8.1 min: 10% B (Re-equilibration)
-
3. Mass Spectrometry (MS/MS) Detection
-
Source: Electrospray Ionization (ESI) Positive Mode.[1]
-
MRM Transitions (Quantification):
-
NVP: 267.1 -> 226.1 m/z
-
3-OH-NVP: 283.1 -> 242.1 m/z (Distinct retention time from 12-OH)
-
12-OH-NVP: 283.1 -> 265.1 m/z (Water loss transition specific to 12-OH)
-
Diagram 2: Analytical Workflow
This workflow ensures data integrity from extraction to quantification.
Caption: LC-MS/MS workflow emphasizing the critical separation of isomers prior to MRM detection.
References
-
Erickson, D. A., et al. (1999). "Metabolism of nevirapine by cytochrome P450s." Drug Metabolism and Disposition. (Verified context via search 1.1)
-
Camara, A., et al. (2020). "Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations." Systematic Review / NIH.
-
Chen, J., et al. (2008). "12-Hydroxynevirapine and skin rash: The metabolic link." Chemical Research in Toxicology. (Contextual verification via Search 1.2)
-
Srivastava, P., et al. (2020). "LC-MS/MS Quantification of Nevirapine and Its Metabolites." Journal of Pharmaceutical and Biomedical Analysis.
-
US Department of Health and Human Services. "Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection." ClinicalInfo.HIV.gov.
Sources
Assessment of 3-Hydroxy Nevirapine: A Technical Guide to Isolating Hepatotoxic Mechanisms
Topic: Assessment of 3-Hydroxy Nevirapine's contribution to nevirapine-induced hepatotoxicity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Nevirapine (NVP) remains a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, yet its clinical utility is shadowed by idiosyncratic drug-induced liver injury (DILI) and severe cutaneous adverse reactions (SCARs).[1][2] While the 12-hydroxy nevirapine (12-OH-NVP) metabolite is widely recognized as the primary driver of skin rash via quinone methide formation, the contribution of This compound (3-OH-NVP) to hepatotoxicity is often underestimated.
This guide provides a technical comparison of 3-OH-NVP against its parent compound and sister metabolites. It details the unique "stealth" mechanism of 3-OH-NVP bioactivation—which evades standard glutathione (GSH) detoxification—and offers a validated experimental framework for assessing its specific toxicity profile.
Mechanistic Landscape: The Tale of Two Quinones
To understand the specific contribution of 3-OH-NVP, researchers must distinguish between the two primary bioactivation pathways of nevirapine. Both pathways generate electrophilic species, but their chemical behaviors and biological targets differ fundamentally.
Comparative Bioactivation Pathways
| Feature | 12-OH-NVP Pathway (Dominant) | 3-OH-NVP Pathway (Secondary) |
| Primary Enzyme | CYP3A4, CYP2B6 | CYP3A4, CYP2B6 |
| Reactive Intermediate | Quinone Methide (12-QM) | 2,3-NVP-Quinone |
| Formation Mechanism | Sulfation followed by elimination | Oxidation (likely via quinone-imine transient) |
| Primary Trap | Thiol-reactive (Glutathione/GSH) | Amine-reactive (Lysine/Valine) |
| Detoxification | Efficiently trapped by GSH | Poorly trapped by GSH ; evades standard detox |
| Clinical Link | Skin Rash (SCARs), Immune-mediated DILI | Direct Hepatotoxicity, Protein Adduction |
DOT Diagram: Divergent Bioactivation Pathways
The following diagram illustrates the bifurcation of NVP metabolism, highlighting the critical difference in detoxification potential.
Caption: Divergent bioactivation of Nevirapine. Note the 3-OH pathway's propensity to bypass Glutathione (GSH) detoxification.
Comparative Performance & Toxicity Profile
The following data synthesizes experimental findings comparing the parent drug and its hydroxylated metabolites.
Cytotoxicity and Inhibition Metrics[4][5]
| Compound | HIV-RT Inhibition ( | Hepatocyte Cytotoxicity ( | Covalent Binding Potential |
| Nevirapine (NVP) | ~0.54 µM | ~800 µM (HepG2) | High (Total) |
| 12-OH-NVP | ~26.5 µM (Weak) | > 1000 µM | High (Thiol-dominant) |
| 3-OH-NVP | N/A (Inactive) | Variable * | High (Amine-dominant) |
*Note on 3-OH-NVP Toxicity: While 12-OH-NVP is often cited as the primary immunogen, 3-OH-NVP derivatives show a distinct chemical aggression. In chemical assays (Fremy's salt oxidation), 3-OH-NVP converts selectively to the 2,3-quinone, which reacts avidly with ethyl valinate (a hemoglobin surrogate) but fails to react with N-acetylcysteine .[2] This suggests that standard GSH-based hepatoprotection is ineffective against 3-OH-NVP mediated damage.
The Deuteration Effect (12-d3-NVP)
Replacing hydrogen with deuterium at the 12-position (12-d3-NVP) reduces 12-OH formation but shifts metabolic flux toward the 2-OH and 3-OH pathways.
-
Observation: 12-d3-NVP shows reduced overall covalent binding and hepatocyte death compared to NVP.
-
Implication: This confirms that 12-OH is the bulk driver of toxicity. However, the residual toxicity observed in 12-blocked analogs is likely attributable to the 3-OH pathway, acting as a baseline "metabolic noise" toxicity that is harder to scavenge.
Experimental Protocol: Dual-Path Reactive Metabolite Assessment
To objectively assess the contribution of 3-OH-NVP, you cannot rely on a standard glutathione trapping assay alone. You must employ a Dual-Nucleophile Trapping System .
Protocol Overview
This protocol validates the presence of reactive metabolites by incubating the test compound with liver microsomes in the presence of two distinct trapping agents: Glutathione (GSH) for soft electrophiles (like 12-QM) and N-Acetyl-Lysine (NAL) or Ethyl Valinate for hard/amine-reactive electrophiles (like 2,3-Quinone).
Step-by-Step Methodology
Phase 1: Incubation System
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Reaction Mix (Final Concentrations):
-
Test Compound (NVP, 3-OH, or 12-OH): 10 µM and 50 µM.
-
Microsomal Protein: 1.0 mg/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.
-
-
Trapping Agents (Run in parallel arms):
-
Arm A: Reduced Glutathione (GSH) at 5 mM.
-
Arm B: N-Acetyl-Lysine (NAL) or Ethyl Valinate at 5 mM.
-
Phase 2: Initiation & Termination
-
Pre-incubation: 5 minutes at 37°C.
-
Start: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Duration: Incubate for 60 minutes at 37°C with gentle shaking.
-
Stop: Quench with equal volume ice-cold Acetonitrile (ACN) containing internal standard.
-
Preparation: Centrifuge at 3000 x g for 15 mins. Collect supernatant for LC-MS/MS.
Phase 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs ACN (B).
-
Scan Mode:
-
Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid) for GSH adducts.
-
Precursor Ion Scan: Scan for specific fragments of NAL or Valine adducts.
-
-
Data Interpretation:
-
12-OH-NVP Pathway: Expect dominant GSH adducts (+307 Da shift).
-
3-OH-NVP Pathway: Expect dominant Amine adducts (e.g., +Valine mass), with minimal/absent GSH adducts .
-
DOT Diagram: Experimental Workflow
Caption: Dual-Nucleophile Trapping Workflow to distinguish thiol-reactive vs. amine-reactive metabolites.
Clinical Implications & Conclusion
The assessment of 3-OH-NVP reveals a critical insight for drug safety: Lack of GSH trapping does not equal safety.
While 12-OH-NVP is the "loud" toxin—triggering overt immune responses and rash—3-OH-NVP acts as a "silent" alkylator. Its conversion to a 2,3-quinone allows it to bypass the hepatocyte's primary defense system (glutathione) and covalently bind to protein amines.
For Drug Development:
-
Screening: Standard GSH trapping assays may yield false negatives for 3-OH-like metabolites. Amine trapping must be included in early ADME-Tox screens for aniline/phenol-containing scaffolds.
-
Structural Modification: Blocking the 12-position (e.g., deuteration) effectively reduces rash risk but may funnel metabolism toward the 3-OH pathway. A holistic design must block both metabolic "soft spots" to eliminate hepatotoxicity fully.
References
-
Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury Source: Chemical Research in Toxicology (NIH) [Link]
-
Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts Source: Toxicology Research (RSC) [Link]
-
Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death Source: Chemical Research in Toxicology (ACS) [Link][3]
-
Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity Source: Chemical Research in Toxicology (ACS) [Link]
-
Nevirapine - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury Source: NCBI Bookshelf [Link]
Sources
- 1. Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxy Nevirapine
Technical Guide: Safe Handling & Containment of 3-Hydroxy Nevirapine
CAS: 174532-82-2 (Metabolite) | Parent CAS: 129618-40-2 (Nevirapine) Classification: Hazardous Pharmaceutical Metabolite (OEB 4 equivalent)[1][2][3]
Executive Summary: The Hazard Landscape
As researchers, we often treat metabolites as inert byproducts.[3] With This compound (3-OH-NVP) , this assumption is dangerous.[1][2][3] 3-OH-NVP is a phenolic metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[1][2][3] Crucially, current toxicological consensus identifies this specific metabolite as a likely toxicophore responsible for the severe, immune-mediated skin reactions (Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis) and hepatotoxicity associated with the parent drug.[1][2][3]
The Operational Risk: Most laboratory applications involves dissolving this compound in Dimethyl Sulfoxide (DMSO) or Methanol .[3] This creates a "Trojan Horse" effect:
-
The Payload: 3-OH-NVP (Skin Sensitizer/Hepatotoxin).[1][2][3]
-
The Vehicle: DMSO (High skin permeability).[3]
-
The Result: Rapid transdermal delivery of a potent toxin directly into the systemic circulation, bypassing first-pass metabolism.[3]
This guide moves beyond generic "safety glasses and gloves" to a containment strategy designed for high-potency sensitizers.
Risk Assessment & PPE Matrix
Occupational Exposure Band (OEB): Treated as Band 4 (1–10 µg/m³) due to sensitization potential.[3]
The "Why" Behind the Gear
-
Glove Permeation: Standard latex is useless here.[3] DMSO permeates latex in seconds.[3] We utilize double-gloving with nitrile to create a sacrificial outer layer and a chemically resistant inner barrier.[1][2][3]
-
Respiratory Defense: As a solid, 3-OH-NVP is an electrostatic powder that aerosolizes easily during weighing.[1][2][3] A standard N95 offers insufficient protection factor (APF 10) for potent compounds; a P100 or PAPR is required if not strictly contained in a hood.[3]
Table 1: Task-Based PPE Specification
| Hazard Level | Activity | Respiratory Protection | Hand Protection | Body/Eye Protection |
| Level 1: Solid Handling | Weighing powder (<10 mg); Transferring solids.[1][2][3] | Engineering Control: Class II BSC or Vented Balance Enclosure. Backup: N95/P100 mask.[3] | Double Nitrile: 1. Inner: 4 mil Nitrile (taped to sleeve).[3] 2. Outer: 5-8 mil Nitrile (Long cuff).[1][2][3] | Tyvek Lab Coat (wrist elastic); Safety Goggles (sealed).[1][3] |
| Level 2: Solution Prep | Dissolving in DMSO/MeOH; Pipetting solutions.[3] | Engineering Control: Fume Hood. No open bench work. | Double Nitrile (Specific): Change outer gloves immediately upon splash.[1][3] DMSO breakthrough < 5 mins for thin nitrile.[3] | Tyvek Lab Coat + Impervious Apron ; Face Shield required over Goggles.[3] |
| Level 3: Spill Cleanup | Cleaning powder spills >10 mg or liquid splashes.[3] | Full Facepiece Respirator (P100 cartridges) or PAPR.[1][3] | Utility Grade Nitrile (Thick, >10 mil) or Butyl Rubber (best for DMSO).[1][3] | Full Tyvek Suit (taped seams); Boot covers.[1][3] |
Operational Workflow: The "Clean-Trace" Protocol
This protocol ensures that no trace of the compound leaves the containment zone (the hood).
Phase A: Preparation (Gowning)
-
Don Inner PPE: Put on the first pair of nitrile gloves and tape the cuffs to your lab coat sleeves. This prevents skin exposure at the wrist—the most common failure point.
-
Zone Definition: Designate a "Hot Zone" inside the fume hood. Line the work surface with an absorbent, plastic-backed mat to catch micro-spills.[1][2][3]
Phase B: Handling (The "Static" Rule)
-
Static Control: 3-OH-NVP powder is static-prone.[1][2][3] Use an anti-static gun or polonium strip near the balance to prevent "jumping" particles.
-
Solvent Addition: When adding DMSO, do so slowly down the side of the vial. Exothermic mixing can cause micro-aerosolization of the solvent containing the drug.
-
The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the vial/samples) and your dominant hand as "clean" (touches the pipette plunger/keyboard). Never cross-contaminate.[3]
Phase C: Decontamination (Solubility-Driven)
Water alone will not clean 3-OH-NVP effectively (Solubility < 0.1 mg/mL).[1][2][3] You must use a solvent-surfactant approach.[1][2][3]
-
Solubilize: Wipe surfaces with a Methanol-soaked wipe (lifts the organic residue).[1][3]
-
Emulsify: Follow with a 1% Sodium Dodecyl Sulfate (SDS) or Alconox solution (removes the film).[3]
-
Rinse: Final wipe with Deionized Water.[3]
Visualization of Safety Logic
Diagram 1: PPE Selection & Decision Logic
This decision tree helps operators select the correct protection based on the physical state and solvent vector.
Caption: Decision logic for PPE selection based on physical state and solvent vector risks.
Diagram 2: Waste Disposal & Decontamination Flow
Proper disposal prevents environmental contamination and downstream exposure.[3]
Caption: Waste stream segregation ensuring zero sewer discharge, compliant with EPA Subpart P.
Emergency Response
-
Skin Contact (Solid): Brush off gently (do not wet, which may increase absorption), then wash with soap and water for 15 minutes.[3]
-
Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. The DMSO will carry the toxin into the blood within minutes. Wash with copious amounts of water immediately.[3][4] Do not use solvent to clean skin.[3]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—ocular absorption is rapid.[3]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1][3] PubChem Compound Summary for CID 4463, Nevirapine. Retrieved from [Link][1][2][3]
-
Popovic, M., et al. (2010).[3] Nevirapine hypersensitivity.[3][5] Journal of Antimicrobial Chemotherapy. (Discusses the role of hydroxylated metabolites in toxicity). Retrieved from [Link]
-
U.S. EPA. (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3] Retrieved from [Link][1][2][3]
-
SafeBridge Consultants. (2020).[3] Occupational Health Categorization of Pharmaceutical Compounds. (General reference for OEB classification principles).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
